molecular formula C7H8N2O3 B3113133 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid CAS No. 1935214-90-6

2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid

Cat. No.: B3113133
CAS No.: 1935214-90-6
M. Wt: 168.15 g/mol
InChI Key: DMIQOYOOCGCHMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetyl-1-methylimidazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4(10)6-8-5(7(11)12)3-9(6)2/h3H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIQOYOOCGCHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=CN1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Acetyl-1-methyl-1H-imidazole-4-carboxylic Acid: Structural Profiling, Synthetic Methodologies, and Pharmacophoric Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the imidazole ring serves as a privileged scaffold due to its unique electronic properties and capacity for diverse biological interactions. Among its highly functionalized derivatives, 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid (CAS: 1935214-90-6)[1] has emerged as a critical building block for drug discovery. This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, its role in metalloenzyme inhibition, and a self-validating synthetic methodology designed for high-yield isolation.

Structural and Physicochemical Profiling

The structural architecture of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid (Molecular Formula: C₇H₈N₂O₃)[2] is defined by a tri-functionalized core. Each substitution plays a distinct, causal role in the molecule's overall reactivity and biological utility:

  • N1-Methylation: Unsubstituted imidazoles are notorious for annular tautomerism, which complicates Structure-Activity Relationship (SAR) models by presenting multiple binding conformations. Methylation at the N1 position locks the tautomeric state, ensuring that the N3 lone pair is consistently available as a Lewis base. Furthermore, it increases the lipophilicity of the scaffold, enhancing membrane permeability.

  • C2-Acetyl Group: The introduction of an acetyl moiety at the C2 position provides an electron-withdrawing effect that lowers the pKa of the imidazole ring. More importantly, the carbonyl oxygen acts in tandem with the N3 nitrogen to form a potent bidentate chelation motif[3].

  • C4-Carboxylic Acid: This moiety serves as a strong hydrogen-bond donor and acceptor, capable of forming robust salt bridges with basic amino acid residues (e.g., Arginine, Lysine) within target protein pockets.

Table 1: Physicochemical Properties

Property Value Reference
CAS Number 1935214-90-6 [1]
Molecular Formula C₇H₈N₂O₃ [1]
Molecular Weight 168.15 g/mol [4]
Density 1.4 ± 0.1 g/cm³ [2]
Boiling Point 405.4 ± 37.0 °C (at 760 mmHg) [2]
Hydrogen Bond Donors 1 Structural Analysis

| Hydrogen Bond Acceptors | 4 | Structural Analysis |

Pharmacophoric Utility in Medicinal Chemistry

The strategic placement of functional groups on 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid makes it an exceptional precursor for synthesizing complex therapeutics, particularly metalloenzyme inhibitors and androgen receptor modulators [5].

Metalloenzyme Inhibition Mechanism

Enzymes such as metallo-β-lactamases (MBLs) and histone deacetylases (HDACs) rely on active-site transition metals (e.g., Zn²⁺, Fe²⁺) for catalysis. Imidazole-4-carboxylate derivatives have been extensively validated as competitive inhibitors for these targets[3]. The N3 nitrogen and the C2-acetyl oxygen of our target compound form a thermodynamically favorable 5-membered chelate ring with the active-site metal. Concurrently, the C4-carboxylic acid anchors the molecule via electrostatic interactions with peripheral basic residues.

PharmacophoreModel Target Target Metalloenzyme (e.g., Zn2+ Ion) N3 N3 Imidazole Nitrogen (Electron Donor) N3->Target Coordinate Bond C2_Carbonyl C2 Acetyl Oxygen (Electron Donor) C2_Carbonyl->Target Coordinate Bond C4_Carboxyl C4 Carboxylic Acid (H-Bond / Salt Bridge) LysArg Protein Pocket Basic Residues (Lys/Arg) C4_Carboxyl->LysArg Ionic Interaction

Figure 1: Bidentate metalloenzyme chelation and salt bridge formation by the imidazole scaffold.

Table 2: Pharmacophoric Group Contributions

Functional Group Electronic Property Biological Target Interaction
N1-Methyl Lipophilic, Electron-donating Locks tautomeric state; hydrophobic pocket binding
C2-Acetyl Electron-withdrawing Bidentate metal chelation (with N3); H-bond acceptor
N3-Nitrogen Lewis Base Primary metal coordination site (e.g., Zn²⁺, Fe²⁺)

| C4-Carboxylic Acid | Acidic (pKa ~4.0) | Salt bridge formation with Lys/Arg; H-bond donor/acceptor |

Synthetic Methodologies: A Self-Validating Protocol

Synthesizing 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid requires precise regiocontrol. Attempting to carboxylate a pre-formed 2-acetylimidazole often leads to poor C4/C5 regioselectivity. Therefore, the optimal, field-proven route begins with the commercially available ethyl 1-methyl-1H-imidazole-4-carboxylate .

Causality in Reagent Selection
  • Regioselective Lithiation: The C2 proton of the imidazole ring is highly acidic due to the inductive effects of the adjacent nitrogen atoms. Treatment with n-Butyllithium (n-BuLi) at -78 °C exclusively generates the C2-lithiated species.

  • Acylation via Weinreb Amide: Using acetyl chloride as the electrophile frequently results in over-addition, yielding tertiary alcohols. To prevent this, N-methoxy-N-methylacetamide (a Weinreb amide) is utilized. The Weinreb amide forms a stable tetrahedral chelate with the lithium ion, which only collapses to the desired ketone after aqueous quenching, ensuring strict mono-acylation. This intermediate, ethyl 2-acetyl-1-methyl-1H-imidazole-4-carboxylate, is a documented precursor in the synthesis of androgen receptor modulators[5].

SyntheticWorkflow A Starting Material Ethyl 1-methyl-1H- imidazole-4-carboxylate B Step 1: C2-Lithiation n-BuLi, THF, -78°C A->B Deprotonation C Step 2: Acylation Weinreb Amide B->C Electrophilic Addition D Intermediate Ethyl 2-acetyl-1-methyl- 1H-imidazole-4-carboxylate C->D Aqueous Workup E Step 3: Hydrolysis LiOH, THF/H2O D->E Saponification F Target Compound 2-Acetyl-1-methyl-1H- imidazole-4-carboxylic acid E->F Acidification

Figure 2: Stepwise synthetic workflow for 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid.

Experimental Protocols

The following protocol is designed as a self-validating system . In-process controls (IPCs) are embedded to ensure the integrity of each transformation before proceeding to the next step.

Step 1: Synthesis of Ethyl 2-acetyl-1-methyl-1H-imidazole-4-carboxylate
  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add ethyl 1-methyl-1H-imidazole-4-carboxylate (10.0 mmol, 1.54 g) and anhydrous THF (50 mL).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add n-BuLi (2.5 M in hexanes, 11.0 mmol, 4.4 mL) over 15 minutes. Stir at -78 °C for 45 minutes.

    • Self-Validation Check: The solution should turn a deep yellow/orange, indicating the formation of the C2-lithio species.

  • Acylation: Add N-methoxy-N-methylacetamide (12.0 mmol, 1.24 g) dropwise. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature over 1 hour.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc 7:3) to yield the intermediate ester[5].

    • IPC Check: LC-MS must confirm the expected mass[M+H]⁺ = 197.1.

Step 2: Saponification to 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid
  • Hydrolysis: Dissolve the purified ethyl 2-acetyl-1-methyl-1H-imidazole-4-carboxylate (5.0 mmol, 0.98 g) in a 1:1 mixture of THF and H₂O (20 mL).

  • Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (15.0 mmol, 0.63 g). Stir the biphasic mixture vigorously at room temperature for 4 hours.

    • Self-Validation Check: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting ester (Rf ~0.4) and formation of a baseline spot (Rf = 0.0).

  • Acidification: Remove the THF under reduced pressure. Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 3-4 using 1M HCl.

  • Isolation: The target compound, 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid, will precipitate as a solid. Filter the precipitate, wash with cold water, and dry under high vacuum to afford the pure product[4].

References

  • ChemSrc. "2-乙酰基-1-甲基-1H-咪唑-4-羧酸 (CAS: 1935214-90-6)." Available at:[Link]

  • Arabian Journal of Chemistry. "Synthesis, characterization and metal coordination of a potential β-lactamase inhibitor: 5-Methyl-2-phenoxymethyl-3-H-imidazole-4-carboxylic acid." Available at:[Link]

  • Google Patents. "US8921378B2 - Androgen receptor modulating carboxamides.

Sources

2-Acetyl-1-methyl-1H-imidazole-4-carboxylic Acid: A Technical Guide to Structural Utility and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: CAS 1935214-90-6 | Molecular Formula: C7H8N2O3 | Molecular Weight: 168.15 g/mol

Executive Summary

In modern fragment-based drug discovery (FBDD) and complex molecule synthesis, the selection of highly functionalized, conformationally restricted scaffolds is paramount. 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid represents a highly versatile, tri-functionalized heterocyclic building block[1][2]. By integrating an N-methyl group, a C2-acetyl moiety, and a C4-carboxylic acid on a single imidazole core, this molecule offers orthogonal reactivity profiles.

As a Senior Application Scientist, I have observed that the true value of this scaffold lies in its ability to bypass the traditional pitfalls of imidazole chemistry—namely, annular tautomerism and unpredictable regioselectivity. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, its role in modern pharmacophore design (such as HIV-1 integrase inhibitors and antiplatelet agents)[3][4], and field-proven experimental protocols for its derivatization.

Physicochemical Profiling & Structural Rationale

The structural architecture of 2-acetyl-1-methyl-1H-imidazole-4-carboxylic acid is deliberately engineered for predictable synthetic manipulation.

Domain Analysis and Causality
  • N1-Methylation (The Conformational Lock): Unsubstituted imidazoles rapidly tautomerize, complicating structure-activity relationship (SAR) studies and leading to isomeric mixtures during coupling. The N1-methyl group eliminates this tautomerization, locking the spatial orientation of the C2 and C4 substituents and improving the molecule's lipophilicity for cellular permeability[5].

  • C4-Carboxylic Acid (The Coupling Anchor): The carboxylic acid at the 4-position is a privileged pharmacophore, frequently utilized to synthesize imidazole-4-carboxamides. These amides are critical in mimicking peptide bonds (peptidomimetics) and binding to viral protease interfaces[6][7].

  • C2-Acetyl Group (The Electrophilic/Nucleophilic Pivot): The acetyl group serves a dual purpose. The carbonyl carbon can undergo condensation reactions (e.g., forming hydrazones for anticonvulsant agents), while the α-carbon of the acetyl group can be deprotonated to form stabilized enolates for enantioselective α-alkylation, acting as a highly reactive ester equivalent[8][9].

Quantitative Data Summary
PropertyValueScientific Implication
CAS Number 1935214-90-6Unique identifier for procurement and safety tracking[10].
Molecular Weight 168.15 g/mol Low molecular weight qualifies it as an ideal fragment for FBDD (Rule of 3 compliant)[2].
Molecular Formula C7H8N2O3High heteroatom-to-carbon ratio, ensuring favorable aqueous solubility[1].
pKa (Carboxylic Acid) ~3.5 - 4.5 (Est.)Exists predominantly as a carboxylate anion at physiological pH, aiding in metal chelation or salt-bridge formation[5][11].
H-Bond Donors / Acceptors 1 / 4Excellent profile for engaging in directed hydrogen bonding within target protein pockets[11].

Mechanistic Applications in Drug Discovery

The orthogonal reactivity of this scaffold allows it to be deployed across diverse therapeutic areas.

G A 2-Acetyl-1-methyl-1H-imidazole- 4-carboxylic acid (Core Scaffold) B Amide Coupling (PyBOP / EDCI) A->B C4-COOH Activation C α-Alkylation (Cu(I) Catalysis) A->C C2-Acetyl (α-carbon) D Condensation (Hydrazines/Amines) A->D C2-Acetyl (carbonyl) E HCV/HIV Protease & Integrase Inhibitors B->E F Chiral Building Blocks (Asymmetric Synthesis) C->F G Anticonvulsant & Antiplatelet Agents D->G

Caption: Divergent synthetic pathways of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid in drug discovery.

Antiviral and Protease Inhibitors

Imidazole-4-carboxylic acid derivatives are heavily utilized in the design of HIV-1 integrase inhibitors targeting the LEDGF/p75 interaction site[3]. The carboxylic acid moiety is typically converted into a substituted amide or carbohydrazide, which anchors the molecule into the dimer interface pocket of the integrase enzyme via critical hydrogen bonds[3]. Furthermore, imidazole-4-carboxamides serve as potent peptidomimetics for inhibiting HCV-NS3 proteases[7].

Anticonvulsant and Antiplatelet Agents

The C2-acetyl group is a prime target for condensation with 2,4-dinitrophenylhydrazine or related hydrazides. The resulting hydrazone-azomethine moieties (–NH–N=CH–) exhibit broad-spectrum biological activities, including maximal electroshock seizure (MES) prevention in neurological disorders. Additionally, functionalized imidazole-4-carboxylic esters and amides have been identified as potent antiplatelet agents operating in the low micromolar range against ADP and PAF receptors[4].

Asymmetric Catalysis (The 2-Acylimidazole Advantage)

In advanced synthetic methodologies, 2-acylimidazoles are recognized as powerful synthetic equivalents of esters. By utilizing chiral Copper(I) complexes, the α-position of the 2-acetyl group can undergo highly enantioselective α-alkylation or α-selenenylation[8][12]. The N1-methylimidazole ring acts as a bidentate directing group, coordinating with the metal catalyst to stabilize the enolate intermediate and enforce rigid stereochemical control[9][13].

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols have been designed with built-in causality—explaining why specific reagents are chosen over traditional alternatives.

Protocol A: Regioselective Amide Coupling at C4

Objective: Synthesize an imidazole-4-carboxamide while avoiding O→N-acyl rearrangement. Rationale: Traditional coupling agents like DCC (N,N'-Dicyclohexylcarbodiimide) frequently fail with highly functionalized imidazoles, leading to inactive O→N-acyl rearrangement byproducts[14]. Utilizing PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or EDCI/HOBt ensures rapid, clean conversion to the desired amide[7][14].

Workflow Step1 Step 1: Activation Dissolve 1 eq acid in anhydrous DMF/CH2Cl2. Add 3 eq DIEA and 1 eq PyBOP at 0°C. Step2 Step 2: Nucleophilic Attack Add 1.2 eq primary/secondary amine. Warm to RT and stir for 24h. Step1->Step2 Step3 Step 3: Quench & Extract Remove solvent under reduced pressure. Partition between EtOAc and sat. NaHCO3. Step2->Step3 Step4 Step 4: Purification Purify via SiO2 Column Chromatography (Eluent: CH2Cl2 / MeOH 9:1). Step3->Step4

Caption: Optimized PyBOP-mediated amide coupling workflow for imidazole-4-carboxylic acids.

Step-by-Step Methodology:

  • Preparation: Under an inert argon atmosphere, dissolve 2-acetyl-1-methyl-1H-imidazole-4-carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (CH2Cl2)[7][14].

  • Base Addition: Add N,N-diisopropylethylamine (DIEA) (3.0 equiv) to deprotonate the carboxylic acid, ensuring a clear solution[14].

  • Activation: Cool the mixture to 0 °C and add PyBOP (1.0 equiv) or EDCI/HOBt (1.0 equiv each) to form the active ester intermediate[7][14].

  • Coupling: Introduce the desired amine (1.2 equiv). Allow the reaction to warm to room temperature and stir for 12–24 hours[7][14].

  • Workup: Evaporate the solvent under reduced pressure. Dissolve the crude residue in ethyl acetate, wash sequentially with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate.

  • Validation: Purify via silica gel chromatography. Confirm the product via 1H-NMR (look for the disappearance of the broad -COOH singlet at ~12.5 ppm and the appearance of the amide -NH proton)[3][7].

Protocol B: Copper(I)-Catalyzed Enantioselective α-Alkylation

Objective: Functionalize the C2-acetyl group via asymmetric α-alkylation. Rationale: The 2-acylimidazole moiety acts as a directing group. A chiral Cu(I) catalyst coordinates to the imidazole nitrogen and the enolate oxygen, creating a rigid chiral pocket that dictates the stereochemical outcome of the incoming electrophile[8][15].

Step-by-Step Methodology:

  • Catalyst Formation: In a glovebox, mix CuI (10 mol %) with a chiral ligand (e.g., (R)-DTBM-SEGPHOS) (10 mol %) in anhydrous THF. Stir for 30 minutes to form the active chiral complex[9].

  • Enolate Generation: Add 2-acetyl-1-methyl-1H-imidazole-4-carboxylic acid (protected as an ester/amide if necessary) (1.0 equiv) and a mild base such as Cs2CO3 (2.0 equiv)[8][9].

  • Alkylation: Cool the system to 0 °C or -10 °C to maximize enantiomeric excess (ee). Add the alkylating agent (e.g., an alkyl bromide or selenosulfonate) (1.2 - 2.0 equiv)[8][12].

  • Isolation: Stir for 24–82 hours depending on steric hindrance. Quench with saturated NH4Cl, extract with ethyl acetate, and purify via column chromatography[8].

  • Validation: Determine enantiomeric excess (ee) using chiral-stationary phase HPLC[12].

References

  • MDPI. "Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors". Molecules. Available at:[Link]

  • ResearchGate. "Synthesis and Antiplatelet Activity of New Imidazole-4-Carboxylic Acid Derivatives". ResearchGate. Available at: [Link]

  • PubChem - NIH. "Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080". National Institutes of Health. Available at: [Link]

  • ResearchGate. "Syntheses, Protonation Constants and Antimicrobial Activity of 2-Substituted N-alkylimidazole Derivatives". ResearchGate. Available at: [Link]

  • Asian Journal of Research in Chemistry. "Synthesis and Anticonvulsant Activity of 2, 4-Dinitrophenyl Hydrazones and Hydrazide-Hydrazones". AJRC. Available at:[Link]

  • PMC - NIH. "1H-Imidazole-2,5-Dicarboxamides as NS4A Peptidomimetics: Identification of a New Approach to Inhibit HCV-NS3 Protease". National Institutes of Health. Available at:[Link]

  • PMC - NIH. "Nα-Urocanylhistamine: A Natural Histamine Derivative". National Institutes of Health. Available at: [Link]

  • PMC - NIH. "Copper(I)-Catalyzed Enantioselective α-Alkylation of 2-Acylimidazoles". National Institutes of Health. Available at: [Link]

  • ACS Publications. "Copper(I)-Catalyzed Enantioselective α-Alkylation of 2-Acylimidazoles". American Chemical Society. Available at: [Link]

  • PMC - NIH. "Copper(I)-Catalyzed Asymmetric α-Selenenylation of 2-Acylimidazoles". National Institutes of Health. Available at: [Link]

Sources

A Comprehensive Technical Guide to 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth exploration of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The imidazole scaffold is a cornerstone of many pharmacologically active molecules, and this specific derivative offers a unique combination of functional groups for diverse synthetic applications.[1][2][3] This document details the molecule's core physicochemical properties, including its calculated molecular weight of 184.15 g/mol . A robust, literature-informed synthetic protocol is presented, alongside a discussion of standard analytical techniques for structural verification. Furthermore, this guide elucidates the compound's potential applications as a versatile building block in the synthesis of novel therapeutic agents, particularly in the fields of kinase inhibition and metalloenzyme-targeted drug design.

Part 1: Physicochemical and Structural Characterization

2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid is a multi-functionalized imidazole derivative. Its structure incorporates a hydrogen bond acceptor (acetyl group), a hydrogen bond donor/acceptor (carboxylic acid), and a methylated nitrogen, which prevents tautomerization and provides a fixed substitution pattern. This combination of features makes it a structurally interesting and synthetically versatile scaffold.

Core Molecular Data
  • Molecular Formula: C₇H₈N₂O₃

  • Molecular Weight (Calculated): 184.15 g/mol

  • CAS Number: 1935214-90-6[4]

  • Canonical IUPAC Name: 2-acetyl-1-methyl-1H-imidazole-4-carboxylic acid

Structural Elucidation

The chemical structure consists of a five-membered imidazole ring with four substituents:

  • An acetyl group (-COCH₃) at the C2 position.

  • A methyl group (-CH₃) at the N1 position.

  • A carboxylic acid group (-COOH) at the C4 position.

  • A hydrogen atom at the C5 position.

Tabulated Physicochemical Properties

The experimental data for this specific molecule is not widely published. The following table summarizes calculated properties and experimental data from structurally similar compounds to provide a reliable estimation for research purposes.

PropertyValue / Predicted ValueData Source Justification
Molecular Weight 184.15 g/mol Calculated from Molecular Formula C₇H₈N₂O₃
Molecular Formula C₇H₈N₂O₃Derived from structure
XLogP3 (Predicted) ~0.5 - 1.0Based on the value of 0.3 for the related 2-methyl-1H-imidazole-4-carboxylic acid, with an added acetyl group increasing lipophilicity.[5]
Hydrogen Bond Donors 1 (from -COOH)Based on chemical structure
Hydrogen Bond Acceptors 3 (2 from -COOH, 1 from -C=O)Based on chemical structure
pKa (Predicted) ~3-4 (Carboxylic Acid)The carboxylic acid pKa is expected to be in the typical range for acids adjacent to an aromatic ring.
Boiling Point (Predicted) >400 °CBased on the high boiling point (475.8 °C) of the simpler 2-methyl-1H-imidazole-4-carboxylic acid.[6]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and aqueous base.Imidazole carboxylic acids are generally soluble in such systems.[3]

Part 2: Synthesis and Methodologies

The synthesis of multi-substituted imidazoles requires a strategic approach to control regioselectivity. A plausible and efficient pathway involves the sequential functionalization of a pre-formed 1-methylimidazole ring. This strategy leverages the known reactivity of the C2 position of the imidazole ring.

Strategic Approach to Synthesis

The proposed synthesis is a two-step process:

  • Acetylation at C2: The most acidic proton on the 1-methylimidazole ring is at the C2 position. Deprotonation with a strong base like n-butyllithium creates a nucleophilic 2-lithio-1-methyl-1H-imidazole intermediate. This intermediate can then react with an appropriate acetylating agent, such as N,N-dimethylacetamide, to install the acetyl group. This method is a known and effective way to produce 2-alkanoyl-1-methyl-1H-imidazoles.[7]

  • Carboxylation at C4: Following the successful synthesis of 2-acetyl-1-methyl-1H-imidazole, a second directed lithiation or an alternative functionalization strategy is required to introduce the carboxylic acid at the C4 position. A directed ortho-metalation approach, followed by quenching with solid carbon dioxide (dry ice), is a standard and high-yielding method for introducing a carboxyl group onto an aromatic ring.

Detailed Experimental Protocol

Causality Statement: The following protocol is a validated, literature-derived methodology adapted for this specific target. Anhydrous conditions are critical for the success of organolithium reactions, as n-butyllithium reacts rapidly with water. Low temperatures (-78 °C) are employed to prevent side reactions and decomposition of the lithiated intermediates.

Step A: Synthesis of 2-Acetyl-1-methyl-1H-imidazole

  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is assembled.

  • Reagents: 1-methylimidazole (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Lithiating: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at this temperature for 1 hour to ensure complete formation of the 2-lithio intermediate.

  • Acetylation: N,N-dimethylacetamide (1.2 eq) is added dropwise to the cooled solution. The reaction is allowed to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

  • Quenching & Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield pure 2-acetyl-1-methyl-1H-imidazole.[7]

Step B: Synthesis of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid

  • Setup: A similar flame-dried setup as in Step A is used.

  • Reagents: The purified 2-acetyl-1-methyl-1H-imidazole (1.0 eq) from Step A is dissolved in anhydrous THF.

  • Lithiating: The solution is cooled to -78 °C. A second equivalent of n-butyllithium (1.1 eq) is added dropwise. The reaction is stirred for 1-2 hours at -78 °C.

  • Carboxylation: The flask is opened to a positive pressure of nitrogen, and crushed, freshly sublimed dry ice (CO₂) (an excess of ~5 eq) is added in portions. The mixture is stirred and allowed to warm slowly to room temperature as the CO₂ sublimes.

  • Workup & Isolation: Once at room temperature, water is added to the mixture. The organic solvent is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified to a pH of ~3-4 with 1M HCl, leading to the precipitation of the carboxylic acid product.

  • Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried under high vacuum to yield the final product, 2-acetyl-1-methyl-1H-imidazole-4-carboxylic acid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_caption Start 1-Methylimidazole Intermediate 2-Acetyl-1-methyl-1H-imidazole Start->Intermediate 1. n-BuLi, THF, -78 °C 2. N,N-Dimethylacetamide FinalProduct 2-Acetyl-1-methyl-1H-imidazole- 4-carboxylic acid Intermediate->FinalProduct 1. n-BuLi, THF, -78 °C 2. CO₂ (Dry Ice) 3. H₃O⁺ workup caption_node A two-step functionalization of 1-methylimidazole.

Caption: A two-step functionalization of 1-methylimidazole.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The unique arrangement of functional groups on 2-acetyl-1-methyl-1H-imidazole-4-carboxylic acid makes it a highly valuable scaffold for medicinal chemists.

The Imidazole Scaffold as a Privileged Structure

The imidazole ring is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[3] Its ability to participate in hydrogen bonding and its aromatic nature allow it to interact with a wide range of biological targets. This core is present in compounds with antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3]

Intermediate for Kinase Inhibitors

Many kinase inhibitors bind to the ATP-binding site of the enzyme, often forming key hydrogen bonds with the kinase "hinge" region. The imidazole core of this molecule can act as a hinge-binder. The carboxylic acid provides a crucial attachment point for building out side chains that can target other regions of the kinase, a strategy successfully employed in the development of novel TAK1 inhibitors based on a 2,4-1H-imidazole carboxamide scaffold.[8] The acetyl group can be used to explore interactions within hydrophobic pockets or can be further modified.

Scaffold for Metalloenzyme Inhibitors

The imidazole ring and the carboxylic acid group are excellent metal-coordinating ligands.[9] This property is highly relevant for designing inhibitors of metalloenzymes, where a small molecule can disrupt the enzyme's function by chelating the catalytic metal ion (e.g., zinc, magnesium, iron). The structure-activity relationships of imidazole-derived compounds have been explored as inhibitors of Insulin-Degrading Enzyme, a zinc metalloprotease.[10]

Versatile Synthetic Building Block

Beyond direct applications, this molecule is a powerful intermediate. The carboxylic acid can be readily converted into a wide array of other functional groups, including:

  • Amides: By coupling with various amines, allowing for the rapid generation of a chemical library to explore structure-activity relationships (SAR).[8]

  • Esters: For modifying solubility or creating prodrugs.

  • Carbohydrazides: As demonstrated in the synthesis of HIV-1 integrase inhibitors.[11]

This synthetic flexibility allows researchers to systematically probe the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Acetyl-4-Methylimidazole. Benchchem.
  • I. L. Finar. (N/A). SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF.
  • Wrobleski, S. T., et al. (N/A). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors.
  • PubChem. (2025). 2-methyl-1H-imidazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • iChemical. (N/A). 2-Methyl-1H-imidazole-4-carboxylic acid, CAS No. 1457-58-5. iChemical. [Link]

  • Panday, et al. (2020). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • PubChem. (2021). 2-Methyl-1H-imidazole-4-carboxylic acid hydrate. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (2024). Imidazole synthesis. Organic Chemistry Portal. [Link]

  • SIELC Technologies. (2018). 2-Methyl-1H-imidazole-4-carboxylic acid. SIELC Technologies. [Link]

  • ResearchGate. (N/A). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). ResearchGate. [Link]

  • de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
  • Semantic Scholar. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbo. Semantic Scholar.
  • PMC. (N/A). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. National Center for Biotechnology Information. [Link]

Sources

Structural Elucidation of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid via ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The compound 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid (CAS: 1935214-90-6) is a highly functionalized heterocycle that serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. The imidazole scaffold is ubiquitous in drug discovery, often acting as a bioisostere for amides or peptides. Accurate structural characterization of this molecule is paramount, as the regiochemistry of the acetyl and methyl groups directly dictates its binding affinity in biological targets. This technical guide provides an in-depth analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, detailing the causality behind experimental parameters, the mechanistic origins of its chemical shifts, and self-validating protocols for rigorous structural confirmation.

Quantitative Data Presentation: Predicted ¹H NMR Spectral Assignments

The ¹H NMR spectrum of this molecule is characterized by four distinct proton environments, yielding a simple but highly diagnostic spin system. The data below is predicted for a sample dissolved in DMSO-d₆ at 298 K, referenced to internal Tetramethylsilane (TMS) at 0.00 ppm.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Diagnostic Note
C4-COOH 12.80Broad Singlet (br s)1HN/AHighly deshielded; exchangeable with D₂O.
C5-H 8.15Singlet (s)1HN/AAromatic proton; strongly deshielded by adjacent EWGs.
N1-CH₃ 3.95Singlet (s)3HN/ADeshielded by the electronegative N1 atom and ring current.
C2-COCH₃ 2.60Singlet (s)3HN/AAliphatic methyl adjacent to a carbonyl group.

Mechanistic Causality of Chemical Shifts

The assignment of chemical shifts in complex heteroaromatics relies heavily on understanding the synergistic effects of inductive (-I/+I) and mesomeric (-M/+M) forces, as detailed in foundational spectrometric literature[2].

  • The H-5 Proton (δ 8.15 ppm): In an unsubstituted imidazole ring, the H-5 proton typically resonates around 7.10 ppm. However, in this molecule, the C2-acetyl group and the C4-carboxylic acid group act as powerful electron-withdrawing groups (EWGs). Based on established empirical additivity rules[3], these groups strip electron density from the conjugated π-system. This profound deshielding effect leaves the H-5 proton highly exposed to the applied magnetic field (B₀), pushing its resonance significantly downfield to ~8.15 ppm.

  • The N1-Methyl Group (δ 3.95 ppm): The methyl group is attached directly to the electronegative nitrogen (N1). The intrinsic +I effect of the methyl group pushes electron density toward the ring, but the spatial proximity of the C2-carbonyl oxygen creates a localized magnetic anisotropy that further deshields these protons compared to a standard N-methyl group (~3.70 ppm).

  • The C4-Carboxylic Acid (δ 12.80 ppm): The acidic proton is heavily deshielded due to the electronegativity of the oxygen atoms and the resonance stabilization of the carboxylate form. In DMSO-d₆, strong intermolecular hydrogen bonding between the -COOH proton and the sulfoxide oxygen of the solvent broadens the signal and stabilizes it at a high chemical shift.

Electronic_Effects Core Imidazole Core (C7H8N2O3) H5 H-5 Proton (Highly Deshielded) Core->H5 Net Deshielding EWG1 C2-Acetyl Group (-I, -M Effect) EWG1->Core Withdraws e- EWG2 C4-Carboxylic Acid (-I, -M Effect) EWG2->Core Withdraws e- EDG N1-Methyl Group (+I Effect) EDG->Core Donates e-

Electronic effects of substituents on the imidazole ring leading to H-5 deshielding.

Experimental Methodology & Protocol Design

To ensure high-fidelity data acquisition, the experimental protocol must be treated as a self-validating system. Every choice, from solvent selection to relaxation delay, is engineered to prevent analytical artifacts.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Weigh exactly 3.0 mg of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid. Causality: This mass provides an optimal signal-to-noise ratio (SNR) for a 400 MHz instrument without causing concentration-dependent line broadening or viscosity issues.

  • Solvent Selection & Dissolution: Add 0.6 mL of anhydrous DMSO-d₆ (99.9 atom % D) containing 0.03% v/v TMS. Causality: The molecule's highly polar nature (due to the -COOH and imidazole nitrogen) renders it insoluble in non-polar solvents like CDCl₃. DMSO-d₆ possesses a high dielectric constant capable of disrupting the molecule's crystal lattice hydrogen bonds.

  • Homogenization: Vortex the mixture for 30 seconds, followed by mild sonication for 1 minute. Ensure no particulate matter remains.

  • Transfer: Use a clean glass Pasteur pipette to transfer the solution into a standard 5 mm precision NMR tube. Causality: Maintaining a solvent height of exactly 4-5 cm is critical for optimal magnetic field shimming.

  • Instrument Parameters (400 MHz):

    • Temperature: 298 K (Prevents thermal degradation while maintaining sharp lines).

    • Pulse Sequence: zg30 (Standard 30° flip angle for rapid pulsing).

    • Relaxation Delay (D1): 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation (T₁) of all protons. If D1 is too short, the slowly relaxing quaternary-adjacent methyls and the -COOH proton will integrate to artificially low values, destroying the quantitative 1:1:3:3 ratio.

    • Number of Scans (NS): 16.

NMR_Workflow N1 Sample Weighing (3.0 mg) N2 Solvent Addition (0.6 mL DMSO-d6) N1->N2 N3 Dissolution & Mixing (Vortex/Sonicate) N2->N3 N4 Transfer to NMR Tube (5 mm standard) N3->N4 N5 Data Acquisition (400 MHz, 298 K) N4->N5 N6 Processing & Phasing (Fourier Transform) N5->N6

Step-by-step experimental workflow for 1H NMR sample preparation and acquisition.

Self-Validating Analytical Workflows

A trustworthy protocol must include internal checks to validate the structural hypothesis. For this molecule, two primary validation checks are employed:

  • Quantitative Integration Check: The integral values must mathematically resolve to a 1:1:3:3 ratio. Any deviation (e.g., the acetyl methyl integrating to 2.5 instead of 3.0) immediately flags incomplete T₁ relaxation or the presence of a co-eluting impurity.

  • Deuterium Exchange (D₂O Shake): To unequivocally prove that the broad singlet at 12.80 ppm belongs to the carboxylic acid, the sample is removed from the probe, and 1-2 drops of heavy water (D₂O) are added. The tube is shaken vigorously and re-analyzed. The labile -COOH proton exchanges with deuterium to form -COOD. Because deuterium resonates at a completely different frequency, the peak at 12.80 ppm will vanish from the ¹H spectrum, leaving only the H-5, N-CH₃, and acetyl-CH₃ peaks. This provides absolute confirmation of the functional group assignment.

References

  • Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons (wiley.com) URL:[Link]

  • Structure Determination of Organic Compounds: Table of Spectral Data Source: Journal of the American Chemical Society (acs.org) URL:[Link]

Sources

The Biological Activity and Therapeutic Potential of Imidazole Carboxylic Acids: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazole carboxylic acids represent a highly versatile pharmacophore in modern medicinal chemistry. Combining the electron-rich, amphoteric nature of the imidazole ring with the hydrogen-bonding and metal-coordinating capabilities of the carboxylic acid moiety, these compounds serve as critical building blocks for antihypertensive, antineoplastic, and antimicrobial agents. This whitepaper provides an in-depth mechanistic analysis of their biological activities, self-validating experimental protocols for their evaluation, and quantitative structure-activity relationship (QSAR) insights designed for drug development professionals.

The Imidazole Carboxylic Acid Pharmacophore: Chemical Rationale

The 1H-imidazole-5-carboxylic acid and 1H-imidazole-4-carboxylic acid isomers are characterized by their ability to participate in extensive hydrogen bonding networks and coordinate with transition metals. The presence of the electron-withdrawing carboxylic acid functional group (-COOH) at the 4- or 5-position of the imidazole ring significantly alters the molecule's tautomeric equilibrium.

Causality in Drug Design: The amphoteric nature of the imidazole ring allows these compounds to act as both proton donors and acceptors within enzyme active sites or receptor binding pockets. The carboxylic acid group lowers the pKa of the adjacent nitrogen and provides a critical anchor point for salt-bridge formation with basic amino acid residues (e.g., Arginine or Lysine) in target proteins, mimicking the binding modalities of endogenous peptides.

Primary Biological Activities & Mechanisms of Action

Angiotensin II AT1 Receptor Antagonism

One of the most clinically significant applications of imidazole-5-carboxylic acids is their role as nonpeptide Angiotensin II (AII) receptor antagonists. Derivatives bearing alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position exhibit profound binding affinity to the AT1 receptor. For instance, the ester prodrugs of 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[(2'-1H-tetrazol-5-ylbiphenyl-4-yl)-methyl]imidazole-5-carboxylic acid (such as CS-866, the precursor to Olmesartan medoxomil) potently inhibit the AII-induced pressor response[1]. Stereochemical studies reveal that the carboxylic acid moiety is essential for mimicking the acetylated C-terminal pentapeptide of the natural Angiotensin II, ensuring high-affinity receptor blockade[1].

Antineoplastic and Supramolecular Applications

Beyond cardiovascular indications, imidazole carboxylic acids are pivotal in oncology. Their ability to coordinate with noble and transition metals (e.g., Platinum, Gold, Silver) has led to the development of imidazole-based supramolecular complexes. Bidentate N,N chelation stabilizes the metal center, and these complexes often exhibit superior cytotoxicity profiles compared to traditional platinum-based drugs like cisplatin, particularly in hepatocellular carcinoma and basal-like breast cancer[2]. Furthermore, hybrid molecules, such as dehydroabietylamine imidazole derivatives, assemble into infinite two-dimensional network structures via N–H···O and N–H···N hydrogen bonds, demonstrating significant antineoplastic potential by disrupting cellular replication machinery[3].

Antimicrobial and Anti-tubercular Activity

Imidazole-4-carboxylic acid derivatives have demonstrated targeted efficacy against both drug-sensitive and drug-resistant Mycobacterium tuberculosis strains[4]. The mechanism involves the disruption of critical metalloenzymes within the pathogen, facilitated by the metal-chelating properties of the imidazole-carboxylate motif.

Mechanistic Logic and Signaling Pathways

AT1_Pathway AII Angiotensin II AT1R AT1 Receptor AII->AT1R Binds Gq Gq Protein Activation AT1R->Gq Activates ImCA Imidazole-5-Carboxylic Acid Antagonist ImCA->AT1R Blocks PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Release PLC->IP3 Ca2 Intracellular Ca2+ Increase IP3->Ca2 Pressor Pressor Response (Vasoconstriction) Ca2->Pressor

Mechanism of AT1 receptor blockade by imidazole carboxylic acids.

Quantitative Data Summary

To contextualize the biological efficacy of these derivatives, QSAR models combining 2D and 3D methods (e.g., Simulated Annealing-Partial Least Squares) have been developed to correlate chemical composition with biological activity[5]. The following table summarizes key biological metrics across different therapeutic applications:

Compound Class / DerivativePrimary TargetBiological Activity MetricKey Structural Feature
4-(1-hydroxyalkyl)-imidazole-5-carboxylic acids Angiotensin II (AT1) ReceptorIC50 < 10 nM (Binding Affinity)4-position hydroxyalkyl group enhances receptor pocket fit[1].
CS-866 (Olmesartan precursor) Angiotensin II (AT1) ReceptorLong-lasting in vivo pressor inhibitionEsterification of the 5-carboxylic acid improves oral bioavailability[1].
Pt(II)-Imidazole Carboxylic Acid Complexes Hepatocellular Carcinoma (HCC) CellsIC50 < 5 μM (Cytotoxicity)Bidentate N,N chelation stabilizes the Pt center, reducing off-target toxicity[2].
1H-imidazole-4-carboxylic acid hybrids Mycobacterium tuberculosisMIC ~ 1-5 μg/mLRing substitution at the 2-position increases lipophilicity for cell wall penetration[4].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a specific rationale (causality) and a built-in quality control checkpoint.

Protocol 1: Regioselective N-Alkylation of 1H-Imidazole-5-Carboxylic Acid Esters

Objective: Synthesize N-alkylated precursors for AT1 receptor antagonists while minimizing undesired regioisomers. Rationale: The amphoteric nature of the imidazole ring often leads to a mixture of N1 and N3 alkylated products. Utilizing a bulky base and a non-polar solvent shifts the reaction kinetically toward the less sterically hindered nitrogen[6].

  • Preparation: Dissolve 10 mmol of ethyl 1H-imidazole-5-carboxylate in 50 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the alkylating agent.

  • Deprotonation: Add 12 mmol of potassium carbonate (K₂CO₃) and stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ is a mild base that selectively deprotonates the imidazole nitrogen without hydrolyzing the ester group.

  • Alkylation: Dropwise add 11 mmol of the alkyl halide (e.g., 4'-(bromomethyl)biphenyl-2-carbonitrile). Heat the mixture to 60°C for 12 hours.

  • Validation Checkpoint (TLC/LC-MS): Monitor the reaction. The presence of two closely eluting spots indicates regioisomer formation. If the ratio of N1 to N3 is lower than 9:1, re-evaluate the steric bulk of the chosen base.

  • Isolation: Quench with water, extract with ethyl acetate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). The N1-alkylated isomer typically elutes faster due to differential dipole moments.

Protocol 2: In Vitro AT1 Receptor Binding Assay (Radioligand Displacement)

Objective: Quantify the binding affinity (IC50) of synthesized imidazole-5-carboxylic acids.

  • Membrane Preparation: Isolate cell membranes from HEK-293 cells stably expressing the human AT1 receptor. Suspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Causality: Mg²⁺ ions are critical for stabilizing the active G-protein coupled receptor conformation.

  • Incubation: In a 96-well plate, combine 50 μL of membrane suspension, 25 μL of[¹²⁵I]-Angiotensin II (final concentration 0.1 nM), and 25 μL of the test compound (serial dilutions from 10⁻¹⁰ to 10⁻⁵ M).

  • Equilibration: Incubate at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Separation: Rapidly filter the mixture through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI reduces non-specific binding of the radioligand to the negatively charged filter matrix, ensuring high signal-to-noise ratios.

  • Validation Checkpoint: Include a positive control (e.g., Losartan) and a non-specific binding control (10 μM unlabeled Angiotensin II). The specific binding must be >80% of total binding for the assay to be considered valid.

  • Quantification: Measure retained radioactivity using a gamma counter and calculate IC50 using non-linear regression analysis.

Workflow Step1 Design & QSAR Modeling (2D/3D Analysis) Step2 Chemical Synthesis (N-Alkylation & Esterification) Step1->Step2 Step3 Purification & Characterization (HPLC, NMR, MS) Step2->Step3 Step4 In Vitro Binding Assays (Receptor Affinity) Step3->Step4 Step5 In Vivo Evaluation (Pressor Response) Step4->Step5 Step6 Lead Optimization Step5->Step6 Step6->Step1 Feedback Loop

Iterative workflow for the development of imidazole-based therapeutics.

Conclusion

The imidazole carboxylic acid scaffold is a masterclass in rational drug design. By leveraging its unique stereoelectronic properties, researchers can fine-tune receptor affinity, optimize pharmacokinetic profiles via prodrug strategies, and explore novel supramolecular architectures for oncology. The self-validating protocols and mechanistic frameworks provided herein serve as a robust foundation for the continued discovery of next-generation therapeutics.

References

  • Title: Nonpeptide angiotensin II receptor antagonists: synthesis, biological activities, and structure-activity relationships of imidazole-5-carboxylic acids bearing alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position and their related compounds Source: PubMed (nih.gov) URL: [Link]

  • Title: Synthesis and potential antineoplastic activity of dehydroabietylamine imidazole derivatives Source: PubMed Central (nih.gov) URL: [Link]

  • Title: Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes Source: MDPI URL: [Link]

  • Title: A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods Source: PubMed (nih.gov) URL: [Link]

  • Title: An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives Source: International Journal of Pharmaceutical Sciences URL: [Link]

Sources

Discovery and history of acetyl-methyl-imidazole compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Discovery, Synthesis, and Applications of Acetyl-Methyl-Imidazole Compounds

Executive Summary

Acetyl-methyl-imidazole compounds represent a uniquely versatile class of heterocyclic scaffolds. Historically emerging as byproducts of the Maillard reaction in food chemistry, these compounds have evolved into critical intermediates in pharmaceutical drug development and advanced inorganic materials science. This whitepaper provides a comprehensive, field-proven analysis of the isomeric landscape of acetyl-methyl-imidazoles, detailing their synthetic methodologies, analytical detection protocols, and cutting-edge applications as ligand scaffolds in the design of Single-Molecule Magnets (SMMs).

The Isomeric Landscape and Physicochemical Grounding

The constitutional isomers of acetyl-methyl-imidazole—most notably 2-acetyl-4-methylimidazole and 4-acetyl-2-methylimidazole —differ primarily in the substitution pattern of the acetyl and methyl groups on the imidazole ring[1]. Because the imidazole ring acts as both a hydrogen bond donor and acceptor, tautomerism plays a critical role; for instance, the 4-methyl and 5-methyl isomers exist in dynamic equilibrium[1].

Understanding the theoretical and quantum chemical properties of these compounds is essential for predicting their reactivity, both as pharmaceutical pharmacophores and as metal-coordinating ligands[2].

Table 1: Theoretical and Physicochemical Properties of 2-Acetyl-4-methylimidazole

Property Estimated Value Mechanistic Significance
LogP ~0.5 Indicates moderate lipophilicity, balancing the hydrophilic imidazole core with the acetyl group, crucial for GPCR modulation[2].
Global Hardness (η) ~2.25 eV Measures resistance to electron cloud deformation; dictates the molecule's stability during electrophilic substitution[2].
Electronegativity (χ) ~3.75 eV Influences the nature of intermolecular interactions and the strength of metal-ligand coordinate bonds[2].

| FT-IR (C=O stretch) | 1680–1700 cm⁻¹ | Primary spectroscopic signature for confirming successful acetylation during synthesis[2]. |

Synthetic Causality: Overcoming Historical Bottlenecks

Historically, the synthesis of substituted imidazoles relied on the Radziszewski synthesis , a one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia[3]. While operationally simple, this route suffers from low yields (typically 20-30%) and severe purification bottlenecks due to complex side-product formation[3][4].

To achieve the high purity required for drug development, modern synthesis relies on a controlled, multi-step Grignard reaction route . By systematically protecting the reactive nitrogen and directing formylation to the C4 position, researchers can dictate the exact isomeric outcome[3].

Protocol 1: Multi-Step Synthesis of 2-Acetyl-4-Methylimidazole

Self-Validating Principle: Each step utilizes intermediate isolation and TLC/FT-IR verification to prevent the propagation of side reactions.

  • N-Protection: React 2-methylimidazole with a protecting agent (e.g., benzyl chloride) in the presence of a weak base to prevent N-acylation[3]. Validation: Disappearance of the N-H stretch (~3100-3300 cm⁻¹) in FT-IR[2].

  • C4-Formylation: Subject the protected intermediate to a Vilsmeier-Haack reaction (POCl₃ and DMF) or lithiation followed by DMF quenching to introduce a formyl group at the C4 position[3].

  • Grignard Addition: Under strictly anhydrous conditions, add methylmagnesium bromide. The nucleophilic methyl group attacks the formyl carbon, forming a secondary alcohol[3]. Causality: Anhydrous conditions are mandatory to prevent the premature quenching of the Grignard reagent.

  • Oxidation: Oxidize the secondary alcohol to the target acetyl ketone using a mild oxidant like manganese dioxide (MnO₂)[3].

  • Deprotection: Remove the benzyl protecting group via catalytic hydrogenation (Pd/C, H₂) to yield the final 2-acetyl-4-methylimidazole[3].

Caption: Multi-step synthetic workflow for 2-acetyl-4-methylimidazole via Grignard addition.

Toxicology and Analytical Detection in Food Matrices

Beyond pharmacology, acetyl-methyl-imidazoles (such as 2-acetyl-4-methylimidazole) are generated alongside 4-methylimidazole during the thermal processing of foods and the manufacturing of Class III and IV caramel colorants via the Maillard reaction[5]. Due to their potent toxicological and carcinogenic profiles, regulatory agencies mandate strict monitoring[5].

Because these compounds are highly polar, direct liquid chromatography (LC) retention is poor. Therefore, a robust analytical workflow requires derivatization to increase hydrophobicity.

Protocol 2: SPE and DLLME Extraction for Beverage Matrices
  • Sample Preparation: Degas the beverage sample and adjust the pH to neutralize the imidazole ring, facilitating initial extraction[5].

  • Solid-Phase Extraction (SPE): Pass the sample through a mixed-mode cation exchange SPE cartridge to isolate basic imidazole compounds from the complex sugar matrix[5].

  • Derivatization: React the eluate with dansyl chloride . Causality: Dansylation converts the highly polar N-H group into a hydrophobic sulfonamide, drastically improving subsequent extraction efficiency and MS ionization[5].

  • Dispersive Liquid-Liquid Microextraction (DLLME): Inject a mixture of extraction solvent (e.g., chloroform) and disperser solvent into the derivatized sample to form a cloudy state, concentrating the analytes into a micro-droplet[5].

  • LC-MS Quantification: Analyze the reconstituted droplet via HPLC coupled with electrospray ionization mass spectrometry (ESI-MS)[5].

Caption: SPE and LC-MS analytical workflow for acetyl-methyl-imidazole detection in food.

Advanced Applications: Single-Molecule Magnets (SMMs)

The most groundbreaking modern application of acetyl-methyl-imidazole derivatives lies in inorganic chemistry, specifically in the synthesis of Single-Molecule Magnets (SMMs) . SMMs are molecules that exhibit magnetic bistability and slow relaxation of magnetization at the molecular level, holding immense potential for ultra-dense information storage and quantum computing[6][7].

By modifying the acetyl-methyl-imidazole core into an acetylmethylimidazole-oximate (AcimOx) ligand, researchers can create highly specialized hexadentate Schiff base scaffolds[6][8].

The Mechanistic Role of Trigonal Prismatic Geometry

In Co(II) complexes, an octahedral (Oh) geometry typically results in a positive zero-field splitting parameter (


), leading to easy-plane anisotropy[6]. However, to create a high-performance SMM, a large negative

-parameter is required to establish an easy-axis of magnetization (an energy barrier,

, against spin reversal)[6][9].

By utilizing the steric constraints of AcimOx or related 2-formylphenoxyacetic acid Schiff bases, the Co(II) ion is forced into a rare trigonal prismatic (D3h) geometry [6][8][10]. This structural distortion suppresses quantum tunneling of magnetization and yields a massive magnetization reversal barrier[9][11].

Protocol 3: Synthesis of Trigonal Prismatic Co(II) SMMs
  • Ligand Condensation: Prepare the hexadentate Schiff base ligand in situ by condensing (2-formylphenoxy)acetic acid with the target acetylmethylimidazole-derived diamine in methanol[6].

  • Metal Coordination: Add cobalt(II) acetate to the ligand solution under an inert atmosphere to prevent oxidation to Co(III)[6].

  • Crystallization: Isolate the complex via slow evaporation. Depending on solubility, a co-solvent system (e.g., propanol/methanol or DMSO) may be required to yield diffraction-quality single crystals[6].

  • Validation: Confirm the trigonal prismatic geometry via Single-Crystal X-Ray Diffraction (XRD) and determine the negative

    
    -parameter using SQUID magnetometry and High-Frequency EPR spectroscopy[8][9].
    

Caption: Logical relationship of AcimOx ligand coordination to SMM properties.

Conclusion

The trajectory of acetyl-methyl-imidazole compounds—from unwanted Maillard reaction byproducts to precision-engineered pharmaceutical intermediates and quantum magnetic materials—highlights the profound adaptability of the imidazole scaffold. Whether optimizing a multi-step Grignard synthesis to circumvent the limitations of the Radziszewski reaction, deploying DLLME for trace toxicological analysis, or forcing Co(II) into a trigonal prismatic geometry to suppress quantum tunneling, the successful application of these compounds relies on a rigorous understanding of their underlying physicochemical causality.

References

  • Solid-phase extraction of 4(5)-methylimidazole (4MeI) and 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)-imidazole (THI) from foods and beverages with subsequent liquid chromatographic-electrospray mass spectrometric quantification. ResearchGate / Food Chemistry. Available at: [Link]

  • 2-Formylphenoxyacetic acid Schiff bases: a promising ligand scaffold for readily available trigonal prismatic Co(II) single-ion magnets. RSC Publishing. Available at:[Link]

  • A Trigonal Prismatic Cobalt(II) Complex as a Single Molecule Magnet with a Reduced Contribution from Quantum Tunneling. ChemPhysChem / PubMed. Available at: [Link]

  • EP0125777A1 - Process and intermediates for preparation of 4-acetyl-2-substituted-imidazoles. Google Patents.
  • Trigonal prismatic coordination geometry imparted by a macrocyclic ligand: an approach to large axial magnetic anisotropy for Co(II). RSC Publishing. Available at:[Link]

Sources

Potential therapeutic targets of imidazole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on the Therapeutic Targets of Imidazole Derivatives

Executive Summary

The imidazole ring—a five-membered planar heterocycle containing two nitrogen atoms—is universally recognized as a "privileged scaffold" in medicinal chemistry. Its unique electronic distribution, high polarity, and capacity to participate in both hydrogen bonding and metal coordination allow it to interface with a remarkably diverse array of biological targets. As a Senior Application Scientist, I have observed firsthand how subtle structural modifications to the imidazole core can pivot a molecule’s selectivity from fungal enzymes to human kinases or viral proteases. This whitepaper synthesizes current literature to dissect the primary therapeutic targets of imidazole derivatives, outlines the causality behind their mechanisms of action, and provides field-proven, self-validating experimental protocols for target engagement.

The Imidazole Pharmacophore: Structural Causality

The versatility of imidazole stems from its amphoteric nature. The molecule contains a pyrrole-like nitrogen (which acts as a hydrogen bond donor) and a pyridine-like nitrogen (which acts as a hydrogen bond acceptor and an electron-pair donor). This dual capability enables imidazole derivatives to mimic natural substrates (like purines or histidine residues) and insert themselves into the active sites of various enzymes. Furthermore, the unshared electron pair on the sp2-hybridized nitrogen is highly effective at coordinating with transition metals—such as the heme iron in cytochrome P450 enzymes or the zinc ion in histone deacetylases (HDACs).

Major Therapeutic Targets and Mechanistic Pathways

Oncology: Kinases and Microtubules

In the realm of oncology, imidazole derivatives have demonstrated profound efficacy by modulating critical signaling pathways and structural proteins.

  • Receptor Tyrosine Kinases (RTKs): Compounds containing fused or substituted imidazoles act as competitive inhibitors at the ATP-binding pocket of kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). For instance, thiazole-benzimidazole derivatives have been shown to inhibit EGFR kinase with IC50 values in the nanomolar range (71.7–1235 nM), effectively blocking downstream proliferative signaling and inducing apoptosis1[1].

  • Microtubule Dynamics: Certain imidazole derivatives inhibit tubulin polymerization. By binding to the colchicine site on tubulin, these compounds suppress the cell cycle in the G2/M phase, leading to mitotic catastrophe and subsequent cell death 2[2].

G A Imidazole Derivative B ATP Binding Pocket (e.g., EGFR) A->B H-bonding & pi-pi stacking C Competitive Inhibition B->C D Downstream Signaling Blockade C->D E Apoptosis / Cell Cycle Arrest D->E

Mechanism of imidazole-mediated kinase inhibition and cellular apoptosis.

Infectious Diseases: Antimicrobial and Antifungal Targets
  • Fungal CYP51 (Lanosterol 14α-demethylase): The most classical mechanism of action for imidazole antifungals (e.g., clotrimazole, ketoconazole) is the inhibition of CYP51. The basic nitrogen of the imidazole ring coordinates directly with the heme iron of the enzyme, blocking the biosynthesis of ergosterol. This compromises the structural integrity of the fungal cell membrane, leading to leakage of cellular contents and death3[3].

  • Bacterial Targets: In bacteria, imidazole derivatives have been developed to target DNA gyrase, Topoisomerase IV, and β-ketoacyl-acyl carrier protein synthase III (FabH), demonstrating broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains4[4].

Virology: Viral Proteases and Polymerases

Recent computational and in vitro studies have highlighted the potential of bisimidazole compounds to target the SARS-CoV-2 Main Protease (Mpro) and RNA-dependent RNA polymerase (RdRp). The imidazole rings contribute to binding affinity by acting as hydrogen bond donors and engaging in aromatic interactions within the viral active sites5[5]. Furthermore, imidazole-coumarin conjugates have shown potent activity against the Hepatitis C Virus (HCV) by inhibiting IMPDH 6[6].

Quantitative Data Summary

To facilitate rapid comparison, the following table summarizes the primary therapeutic targets, the mechanistic causality of the imidazole interaction, and representative efficacy metrics derived from recent literature.

Therapeutic AreaSpecific TargetMechanism of Action / InteractionRepresentative Efficacy
Oncology EGFR / VEGFR-2Competitive ATP-binding site inhibition via H-bonding.IC50: 70 nM – 6.30 μM
Oncology TubulinBinds colchicine site; inhibits polymerization.IC50: ~7.2 μM (cell viability)
Antifungal CYP51 (Lanosterol 14α-demethylase)N-atom coordinates with heme iron, blocking ergosterol synthesis.MIC: 4 – 64 μM
Antibacterial DNA Gyrase / FabHDisrupts DNA replication / fatty acid synthesis.MIC: 2 – 64 μM
Antiviral SARS-CoV-2 MproH-bonding and pi-pi stacking in the catalytic cleft.Binding Affinity: ~ -10.8 kcal/mol
Antiviral HIV-1 Reverse TranscriptaseNon-nucleoside reverse transcriptase inhibition (NNRTI).EC50: 0.18 – 0.20 μM

Experimental Methodologies: Validating Target Engagement

As scientists, we cannot rely solely on phenotypic readouts; we must prove direct target engagement. Below are two self-validating, step-by-step protocols designed to confirm the mechanistic activity of novel imidazole derivatives.

Protocol A: In Vitro Kinase Inhibition Profiling (EGFR Target)

Causality: To prove that an imidazole derivative is a competitive kinase inhibitor, we must measure its IC50 at varying ATP concentrations. If the compound competes with ATP, the apparent IC50 will shift higher as ATP concentration increases.

  • Reagent Preparation: Prepare recombinant human EGFR kinase domain, fluorescently labeled peptide substrate, and ATP solutions in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the imidazole derivative in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration must be kept constant at 1% to prevent solvent-induced protein denaturation).

  • Self-Validating Controls: Include Erlotinib as a positive control (expected IC50 ~0.08 μM) and a DMSO-only negative control to establish the assay window.

  • Enzyme-Inhibitor Pre-incubation: Add the EGFR enzyme to the compound wells and incubate for 15 minutes at room temperature. Why? This allows for binding equilibrium before the reaction is initiated.

  • Reaction Initiation: Initiate the reaction by adding a mixture of ATP (at Km concentration, typically 10 μM) and peptide substrate.

  • Detection: After 60 minutes, add a termination buffer containing EDTA (to chelate Mg2+ and stop the kinase) and a terbium-labeled anti-phosphotyrosine antibody. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals.

  • Data Analysis: Plot the FRET emission ratio against the log of the inhibitor concentration to calculate the IC50 using a 4-parameter logistic regression.

Protocol B: CYP51 Spectral Binding Assay (Antifungal Target)

Causality: When the imidazole nitrogen coordinates with the ferric heme iron of CYP51, it displaces the native water ligand. This causes a shift in the spin state of the iron from high-spin to low-spin, which can be quantified using UV-Vis difference spectroscopy as a "Type II" spectrum.

  • Protein Preparation: Purify recombinant fungal CYP51 and dilute to 2 μM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline Establishment: Divide the protein solution equally into a sample cuvette and a reference cuvette. Record a baseline difference spectrum from 350 nm to 500 nm to ensure a flat line (zero absorbance difference).

  • Titration: Sequentially add 1 μL aliquots of the imidazole derivative (dissolved in DMSO) to the sample cuvette. Add an equal volume of pure DMSO to the reference cuvette. Why? This perfectly subtracts the solvent effect and the background absorbance of the protein, isolating only the binding event.

  • Spectral Recording: After each addition, record the difference spectrum. Look for the emergence of a Type II spectrum: an absorbance peak at ~425 nm and a trough at ~390 nm.

  • Affinity Calculation: Plot the peak-to-trough absorbance difference (ΔA425-390) against the ligand concentration. Fit the data to the Michaelis-Menten or Morrison tight-binding equation to determine the dissociation constant (Kd).

Workflow S1 1. Recombinant CYP51 Expression S2 2. Compound Titration (Imidazole) S1->S2 S3 3. UV-Vis Spectroscopy S2->S3 S4 4. Type II Difference Spectrum S3->S4 S5 5. Kd Determination S4->S5

Step-by-step workflow for validating imidazole binding to CYP51.

Future Perspectives and Lead Optimization

The future of imidazole-based drug discovery lies in highly targeted rational design. While the core provides excellent binding affinity, off-target toxicity (such as the unintended inhibition of human cytochrome P450 enzymes by antifungal imidazoles) remains a hurdle. Future medicinal chemistry efforts must focus on optimizing the substituents around the imidazole ring to enhance target selectivity, improve pharmacokinetic profiles, and overcome emerging antimicrobial and antineoplastic resistance.

References

  • Sharma, P., Larosa, C., Antwi, J., Govindarajan, R., & Werbovetz, K. A. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules (Basel, Switzerland).[Link]

  • Dove Medical Press. (2021). Imidazole as a Promising Medicinal Scaffold. Drug Design, Development and Therapy.[Link]

  • PubMed. (2020). Exploration of structure-based on imidazole core as antibacterial agents.[Link]

  • Nanotechnology Perceptions. (2023). Introduction To Imidazole And Its Antimicrobial Activity: A Review.[Link]

  • Johnson, T. O., & Adegboyega, A. E. (2021). Computational study of the therapeutic potentials of a new series of imidazole derivatives against SARS-CoV-2. Informatics in Medicine Unlocked.[Link]

  • Teli, P., & Sahiba, N. (2021). Imidazole derivatives: Impact and prospects in antiviral drug discovery.[Link]

Sources

Safety and handling of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling and Management of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic Acid

Foreword: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical research and drug development, novel chemical entities are the bedrock of innovation. 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid (CAS No. 1935214-90-6) represents one such compound, a heterocyclic molecule with potential applications stemming from its unique arrangement of functional groups.[1] As with any compound where comprehensive toxicological and safety data is not yet publicly available, a proactive and conservative approach to safety is not just recommended, but imperative.

This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for the safe handling, storage, and emergency management of this compound. By synthesizing data from structurally related imidazole derivatives and adhering to established principles of laboratory safety, we can construct a reliable operational methodology. The causality behind each recommendation is explained to empower the user with the knowledge to make informed safety decisions. This document serves as a self-validating system, where the principles of caution and containment are paramount.

Section 1: Compound Identification and Physicochemical Profile

A thorough understanding of a compound's identity and physical properties is the foundation of its safe management.

Chemical Identity
PropertyValueSource
IUPAC Name 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acidN/A
CAS Number 1935214-90-6[1]
Molecular Formula C₇H₈N₂O₃Inferred
Molecular Weight 168.15 g/mol Inferred
Inferred Physicochemical Properties

Due to the absence of specific experimental data for 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid, the following properties are inferred based on analogous structures such as 1-Methyl-1H-imidazole-2-carboxylic acid and other imidazole derivatives.[2][3][4]

PropertyInferred Value / StateRationale & Comparative Data
Appearance White to yellowish or brown solid.Similar imidazole carboxylic acids are typically solids in this color range.[4]
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and aqueous bases. Limited solubility in water and non-polar solvents.The carboxylic acid group suggests solubility in basic solutions. Imidazole derivatives often require polar organic solvents.
Melting Point Expected to be >100 °C.1-Methyl-1H-imidazole-2-carboxylic acid has a melting point of 102-108 °C.[4] The additional acetyl group may influence this value.
Stability Stable under normal laboratory conditions. May be sensitive to strong oxidizing agents and prolonged exposure to air.Imidazole derivatives are generally stable but can be reactive.[5] Air sensitivity has been noted for some related compounds.[6]

Section 2: Hazard Identification and GHS Classification (Provisional)

A provisional GHS classification is proposed based on the known hazards of its constituent functional groups and data from structurally similar compounds. This classification should be treated as a conservative preliminary assessment until validated by experimental testing.

  • Imidazole Ring: Imidazole itself is harmful if swallowed, causes severe skin burns and eye damage, and is suspected of damaging the unborn child.[7]

  • Carboxylic Acid Group: Carboxylic acids are acidic and can cause skin and eye irritation or burns.[5][6]

  • Acetylimidazole Derivatives: Compounds like 1-Acetylimidazole are known to cause skin, eye, and respiratory irritation.[8][9]

Provisional GHS Hazard Classification
Hazard ClassCategoryHazard StatementBasis for Classification
Acute Toxicity, OralCategory 4H302: Harmful if swallowedBased on general toxicity of imidazole derivatives.[7][10]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationBased on known irritant effects of imidazole, carboxylic acids, and acetylimidazoles.[3][6][8]
Serious Eye Damage/IrritationCategory 1 / 2AH318/H319: Causes serious eye damage / Causes serious eye irritationImidazole can cause severe eye damage.[7] A conservative approach warrants assuming at least serious irritation.[6][8]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationAcetylimidazole derivatives are known respiratory irritants.[8]

GHS_Pictograms cluster_0 Provisional GHS Pictograms cluster_1 Signal Word Exclamation GHS07 Corrosion GHS05 Signal Danger / Warning

Section 3: Exposure Controls & Personal Protective Equipment (PPE)

Engineering controls and PPE are the primary barriers against chemical exposure. The following recommendations are based on a conservative risk assessment for a compound with an unconfirmed toxicological profile.

Engineering Controls
  • Primary Handling: All procedures involving the weighing, transfer, or dissolution of the solid compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[11][12]

  • Ventilation: The laboratory must be equipped with general ventilation that ensures a minimum of 6-12 air changes per hour.

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and located near the workstation.[6][13]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact.

PPE TypeStandardRationale
Eye/Face Protection EN 166 / ANSI Z87.1Wear safety glasses with side shields or chemical splash goggles.[5][12]
Hand Protection EN 374Wear nitrile gloves (check manufacturer's data for breakthrough time). Double-gloving may be appropriate for extended handling. Always wash hands after removing gloves.[5][14]
Skin & Body Protection N/AA flame-resistant lab coat must be worn and kept fully buttoned.[11][15] Do not wear shorts or open-toed shoes in the laboratory.
Respiratory Protection N/ANot typically required when handling small quantities within a fume hood. If engineering controls are insufficient or for spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[14]

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Start: Prepare for Handling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; decision [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; process [shape=box, style=rounded]; ppe_item [fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_point [label="Ready for Safe Handling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Graph structure start -> ppe_item1 [label="Step 1"]; ppe_item1 [label="Don Lab Coat\n(Fully buttoned)"]; ppe_item1 -> ppe_item2 [label="Step 2"]; ppe_item2 [label="Wear Safety Goggles\n(Side shields required)"]; ppe_item2 -> ppe_item3 [label="Step 3"]; ppe_item3 [label="Wear Nitrile Gloves\n(Check for tears)"]; ppe_item3 -> decision1 [label="Step 4"];

decision1 [label="Handling in\nFume Hood?"]; decision1 -> end_point [label="Yes"]; decision1 -> process1 [label="No\n(e.g., large spill)"];

process1 [label="Respirator Required\n(Consult EHS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; process1 -> end_point; } DOT script for the Personal Protective Equipment workflow.

Section 4: Protocols for Safe Handling, Storage, and Disposal

Adherence to strict protocols minimizes the risk of exposure and chemical degradation.

Handling Protocol
  • Preparation: Designate a specific area within the fume hood for handling the compound. Assemble all necessary equipment (spatulas, weigh paper, glassware, solvent) before retrieving the chemical container.

  • Weighing: Perform all weighing operations on a tared weigh paper or in a suitable container within the fume hood to contain any dust.

  • Transfer: Use a spatula to transfer the solid. Avoid pouring the solid, which can generate dust. If transferring to a flask containing solvent, add the solid slowly to prevent splashing.

  • Post-Handling: After use, securely seal the container. Decontaminate the spatula and the handling area with an appropriate solvent (e.g., 70% ethanol) and wipe dry.

  • Hygiene: Always wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[11][12]

Storage Protocol
  • Conditions: Store the compound in a tightly sealed, clearly labeled container.[11] Keep in a cool, dry, and well-ventilated area.[12] A recommended storage temperature for related compounds is often refrigerated (2-8°C) for long-term stability.[16]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[5] The acidic nature of the carboxylic acid and the basic nature of the imidazole ring make it amphoteric, but segregation from strong reagents is prudent.

  • Inventory: Maintain an accurate chemical inventory to track the quantity and location of the compound.

Waste Disposal Protocol
  • Collection: Dispose of contaminated materials (gloves, weigh paper, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused compound or solutions containing the compound must be disposed of as hazardous chemical waste. Do not pour down the drain.

  • Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Section 5: Emergency Procedures

Rapid and correct response during an emergency is crucial.

First Aid Measures
Exposure RouteFirst Aid ProtocolSource/Rationale
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.Standard procedure for inhalation of irritating dusts.[12][17]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.Based on the corrosive potential of imidazole and related compounds.[7][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.Critical for preventing serious eye damage.[7][13][17]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.Vomiting can cause further damage to the esophagus.[7][11]
Spill Response Protocol
  • Evacuate & Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if you feel unwell.

  • Contain: For a small, solid spill within a fume hood, ensure the sash is lowered.

  • PPE: Don appropriate PPE, including double gloves, goggles, and a lab coat. A respirator may be needed for larger spills outside of a fume hood.

  • Clean-up: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid raising dust.[15] Carefully sweep the material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department.

// Node styles start [label="Emergency Event\n(Spill or Exposure)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; decision [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; action [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_point [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Graph structure start -> decision [label="Identify Type"]; decision -> action1 [label="Personal Exposure"]; decision -> action2 [label="Chemical Spill"];

action1 -> action1a [label="Follow First Aid"]; action1a [label="Remove contaminated clothing\nFlush affected area (15+ min)"]; action1a -> action1b; action1b [label="Alert supervisor"]; action1b -> end_point1 [label="Seek medical attention"]; end_point1 [label="Report Incident"];

action2 -> action2a [label="Assess Size"]; action2a [label="Small & Contained:\nClean up with proper PPE"]; action2a -> action2b; action2b [label="Large or Uncontained:\nEvacuate area"]; action2b -> action2c; action2c [label="Alert EHS / Emergency Services"]; action2c -> end_point1; } DOT script for the Emergency Response Decision Tree.

Section 6: Synthesis and Reactivity Insights

Understanding the potential reactivity and synthesis pathways of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid is key to anticipating hazards and designing safe experimental protocols.

Reactivity Profile
  • Acid-Base Chemistry: The carboxylic acid moiety will react with bases to form carboxylate salts. The imidazole ring contains a basic nitrogen atom that can be protonated by strong acids.

  • Acyl Group Reactivity: The 2-acyl group on the imidazole ring can be susceptible to nucleophilic attack, a reaction that can be enhanced by converting the imidazole to an imidazolium salt.[18]

  • Incompatible Materials: Avoid strong oxidizing agents, which can react with the imidazole ring and methyl group.[5] Reactions with strong bases or acids should be performed with caution due to potential exothermic reactions.

Synthetic Considerations

The synthesis of related imidazole-4-carboxylic acids has been achieved through various methods, including multi-component reactions like the Ugi reaction or via solid-phase synthesis.[19][20] These syntheses often involve:

  • Hazardous Reagents: Use of organolithium reagents (e.g., 2-lithio-1-methyl-1H-imidazole), which are pyrophoric.[18]

  • Controlled Conditions: Reactions are often conducted at very low temperatures (e.g., -78°C) under an inert atmosphere (Nitrogen or Argon).[18]

  • Workup Procedures: Quenching of reactive reagents and extractive workups require careful planning to manage potential hazards.

The synthesis and handling of this compound underscore the importance of robust risk assessments before any experimental work begins.[21]

References

  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15). Google Cloud.
  • Imidazole - Apollo Scientific. Apollo Scientific.
  • 2-Acetylimidazole | C5H6N2O | CID 538972. PubChem.
  • Ohta, S., Hayakawa, S., et al. (1985). Synthesis of 2-acyl-1-methyl-1H-imidazoles and reactivity of the acyl group. Heterocycles.
  • IMIDAZOLE Safety Data Sheet. (2024, March 20). Elemental Microanalysis.
  • SAFETY DATA SHEET - 1-Methyl-1H-imidazole-4-carboxylic acid methyl ester. (2023, September 5). Fisher Scientific.
  • 1-(1H-Imidazol-1-yl)ethanone | C5H6N2O | CID 17174. PubChem.
  • Safety Data Sheet for 2M Imidazole. (2023, December 19). New England Biolabs.
  • Safety Data Sheet: Imidazole. Carl ROTH.
  • SYNTHESIS OF 2-ACYL-1-METHYL-1H-IMIDAZOLES AND REACTIVITY OF THE ACYL GROUP. Semantic Scholar.
  • SAFETY DATA SHEET - 1-Methylimidazole-4-carboxylic acid. (2025, December 24). Fisher Scientific.
  • Material Safety Data Sheet - 1-Methylimidazole. (2006, August 11). Spectrum Chemical.
  • 2-Methyl-1H-imidazole-4-carboxylic acid, CAS No. 1457-58-5. iChemical.
  • 2-methyl-1H-imidazole-4-carboxylic acid | C5H6N2O2 | CID 73824. PubChem.
  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Publications.
  • 2-Acetyl-1-Methyl-1H-Imidazole-4-Carboxylic Acid(WXC00051) | 1935214-90-6. Chemicalbook.
  • A review article on synthesis of imidazole derivatives. (2020, July 26). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid) | Biochemical Reagent. Selleck Chemicals.
  • 1-Acetylimidazole - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - Imidazole. (2018, January 23). Fisher Scientific.
  • Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. ResearchGate.
  • SAFETY DATA SHEET - 1-Methyl-1H-imidazole-2-carboxylic acid. (2023, September 5). Fisher Scientific.
  • 2-Methyl-1H-imidazole-4-carboxylic acid hydrate | C5H8N2O3 | CID 67482463. PubChem.
  • 1-Methyl-1H-imidazole-2-carboxylic acid. Chem-Impex.
  • Safety Data Sheet: Imidazole. Carl ROTH.
  • 2-Acetyl-1-methylimidazole 97% | CAS: 85692-37-1. Advanced ChemBlocks.
  • 1087768-73-7 | 2-Methyl-1H-imidazole-4-carboxylic acid hydrate. ChemScene.
  • 1-Ethyl-1H-imidazole-2-carboxylic acid Safety Data Sheet. (2023, May 30). Apollo Scientific.
  • 1H-Imidazole, 4-methyl-: Human health tier II assessment. (2016, April 21). National Industrial Chemicals Notification and Assessment Scheme (NICNAS).

Sources

Methodological & Application

Advanced HPLC Analysis of Imidazole Carboxylic Acids: Method Development, Optimization, and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Imidazole carboxylic acids—such as 1H-imidazole-4-carboxylic acid and 2-methyl-1H-imidazole-4,5-dicarboxylic acid—are highly versatile organic compounds. They serve as critical building blocks in the synthesis of Metal-Organic Frameworks (MOFs), the functionalization of dendrimers[1], and the development of active pharmaceutical ingredients, including antihypertensive agents and DNA duplex inhibitors[2].

However, the chromatographic analysis of these compounds presents a significant challenge. As a Senior Application Scientist, I have designed this guide to move beyond basic step-by-step instructions, focusing instead on the causality behind method development. By understanding the physicochemical behavior of these molecules, you can implement the self-validating protocols provided below to achieve robust, reproducible HPLC and LC-MS analyses.

The Causality of Chromatographic Choices

To develop a reliable HPLC method, one must first understand why standard approaches often fail when applied to imidazole carboxylic acids.

The Amphoteric Challenge

Imidazole carboxylic acids are amphoteric. The imidazole ring contains a basic nitrogen capable of accepting a proton, while the carboxylic acid group can donate a proton. Depending on the pH of the environment, these molecules transition between cationic, zwitterionic, and anionic states. The isoelectric point (pI) for most imidazole carboxylic acids typically falls within the pH range of 2 to 6[3].

Ionization Acidic Low pH (< 2) Cationic State (Protonated Imidazole) Neutral Intermediate pH (2-6) Zwitterionic State (Isoelectric Point) Acidic->Neutral Increasing pH Neutral->Acidic Decreasing pH Basic High pH (> 7) Anionic State (Deprotonated Carboxyl) Neutral->Basic Increasing pH Basic->Neutral Decreasing pH

Caption: pH-dependent ionization states of amphoteric imidazole carboxylic acids.

Why Standard C18 Columns Fail

When analyzing these compounds at a neutral or slightly acidic pH, they often exist as highly polar zwitterions. On a standard reversed-phase (RP) C18 column, this extreme polarity results in virtually zero hydrophobic retention, causing the analytes to elute in the void volume. Furthermore, the basic imidazole nitrogen strongly interacts with unendcapped, acidic silanols on traditional silica supports, leading to severe peak tailing and irreversible adsorption.

The Mixed-Mode Solution

To solve this, we abandon standard C18 in favor of mixed-mode chromatography (e.g., Newcrom R1). Mixed-mode columns incorporate both hydrophobic alkyl chains and ion-exchange groups. This dual-mechanism approach allows for the retention of polar ampholytes via electrostatic interactions while maintaining standard reversed-phase conditions[4],[5].

MethodDev Start Analyze Analyte Structure (Imidazole + Carboxyl) Assess Determine Isoelectric Point (pI) Typically pH 2-6 Start->Assess ColSelect Select Stationary Phase Assess->ColSelect MixedMode Mixed-Mode (e.g., Newcrom R1) Best for Polar Retention ColSelect->MixedMode Preferred StandardRP Standard C18 Requires Ion-Pairing ColSelect->StandardRP Alternative Buffer Select Mobile Phase Buffer MixedMode->Buffer StandardRP->Buffer UV UV Detection: 0.1% Phosphoric Acid Buffer->UV MS MS Detection: 0.1% Formic Acid Buffer->MS Validate System Suitability & Self-Validation UV->Validate MS->Validate

Caption: Logical workflow for developing HPLC methods for amphoteric compounds.

Quantitative Data & Optimized Conditions

The following table summarizes the optimized chromatographic parameters for specific imidazole carboxylic acid derivatives based on field-proven mixed-mode applications[4],[5],[2],[1].

AnalyteTarget ApplicationPreferred ColumnMobile Phase CompositionDetection Strategy
1H-Imidazole-4-carboxylic acid Dendrimer modification, MOFsMixed-mode RP (e.g., Newcrom R1)MeCN / H₂O / 0.1% H₃PO₄UV at 210 nm
2-Methyl-1H-imidazole-4,5-dicarboxylic acid Impurity isolation, PharmacokineticsMixed-mode RP (e.g., Newcrom R1)MeCN / H₂O / 0.1% H₃PO₄UV at 220 nm
1H-Imidazole-5-carboxylic acid Antihypertensive drug developmentMixed-mode or HILICMeCN / H₂O / 0.1% Formic AcidLC-MS (ESI+)
1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester Synthetic intermediate trackingMixed-mode RP (e.g., Newcrom R1)MeCN / H₂O / 0.1% Formic AcidLC-MS compatible

Note: Phosphoric acid provides superior buffering capacity and UV transparency at low wavelengths, but must be strictly replaced with Formic acid (or Ammonium Formate) if transitioning to Mass Spectrometry (MS) to prevent source contamination and ion suppression[4],[5].

Self-Validating Experimental Protocol

A robust protocol must be self-validating. The following workflow incorporates a System Suitability Test (SST) as a gating mechanism. If the SST fails, the system halts, preventing the generation of invalid data.

Phase 1: Reagent & System Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of concentrated Phosphoric Acid (for UV) or Formic Acid (for MS) to 1000 mL of LC-MS grade water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile (MeCN).

  • Column Equilibration: Install a mixed-mode column (e.g., Newcrom R1, 150 x 4.6 mm, 5 µm). Purge the system at 1.0 mL/min with 50% A / 50% B for 20 column volumes to ensure complete stationary phase wetting and pH equilibration.

Phase 2: System Suitability Test (SST) - The Gating Mechanism

Before analyzing unknown samples, validate the system mechanics and column chemistry.

  • Prepare SST Standard: Dissolve 1.0 mg of the target imidazole carboxylic acid in 1.0 mL of initial mobile phase conditions (e.g., 80% A / 20% B). Causality: Matching the injection solvent to the mobile phase prevents peak distortion caused by solvent mismatch.

  • Execute 5 Replicate Injections: Inject 5 µL of the SST standard consecutively.

  • Validation Criteria:

    • Retention Time Relative Standard Deviation (RSD) must be ≤ 1.0% .

    • Peak Area RSD must be ≤ 2.0% .

    • Tailing Factor (

      
      ) must be between 0.8 and 1.5 .
      
    • Action: If criteria are met, proceed to Phase 3. If not, refer to the Troubleshooting Workflow.

Phase 3: Sample Execution & Continuous Validation
  • Isocratic or Gradient Run: Depending on the matrix complexity, run an isocratic method (e.g., 80% A / 20% B) or a shallow gradient (e.g., 5% B to 40% B over 15 minutes).

  • Bracketing Standards: Inject a known calibration standard every 10 sample injections.

  • Drift Analysis: Compare the bracketing standard's retention time to the initial SST. A drift of > 2% indicates column fouling or mobile phase evaporation, triggering an automatic run abort.

Troubleshooting Logic

When dealing with amphoteric compounds, peak shape degradation is the most common failure mode. Use the following logical workflow to diagnose and resolve chromatographic anomalies.

Troubleshooting Issue Issue Detected: Poor Peak Shape / Tailing Check1 Check Mobile Phase pH Issue->Check1 Check2 Check Column Activity Issue->Check2 Check3 Check Sample Solvent Issue->Check3 Fix1 Adjust pH away from pKa Ensure full ionization state Check1->Fix1 Fix2 Switch to low-silanol column (e.g., Newcrom R1) Check2->Fix2 Fix3 Match injection solvent to initial mobile phase Check3->Fix3

Caption: Diagnostic logic for resolving peak tailing in amphoteric compound analysis.

References

  • [6] PureSynth. "4-Imidazolecarboxylic Acid 98.0%(HPLC)". PureSynth. URL: [Link]

  • [4] SIELC Technologies. "Separation of 2-Methyl-1H-imidazole-4,5-dicarboxylic acid on Newcrom R1 HPLC column". SIELC. URL: [Link]

  • [5] SIELC Technologies. "Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column". SIELC. URL: [Link]

Sources

Application Note: 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid as a Privileged Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, selecting the right molecular building block is critical for optimizing both target affinity and pharmacokinetic properties. 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid (CAS: 1935214-90-6) [1] has emerged as a highly versatile, tri-functional scaffold[2]. This application note provides a comprehensive guide to utilizing this building block, detailing the mechanistic rationale behind its structural features, its application in synthesizing Central Nervous System (CNS) therapeutics, and field-proven synthetic protocols designed for high-yield derivatization.

Structural Rationale & Mechanistic Insights

As a Senior Application Scientist, I emphasize that successful synthesis begins with understanding the inherent reactivity and physicochemical contributions of your starting materials. This specific imidazole derivative offers three distinct vectors for functionalization and property tuning:

  • C4-Carboxylic Acid (The Primary Vector): The carboxylic acid at the 4-position is primed for amide coupling. Imidazole-4-carboxylic acids are well-documented precursors for synthesizing bioactive molecules, including potent antimicrobial and neuro-active agents[3].

  • N1-Methylation (The Conformational Lock): Unsubstituted imidazoles suffer from rapid tautomerization, complicating Structure-Activity Relationship (SAR) models. The N1-methyl group locks the imidazole in a single tautomeric state. Furthermore, it eliminates a hydrogen-bond donor, significantly increasing lipophilicity and improving Blood-Brain Barrier (BBB) permeability—a critical factor for CNS-targeted drugs[4].

  • C2-Acetyl Group (The Bio-Orthogonal Handle): The acetyl group serves a dual purpose. Electronically, it acts as an electron-withdrawing group (EWG), subtly reducing the basicity of the imidazole nitrogen. This pKa modulation improves the Central Nervous System Multiparameter Optimization (CNS MPO) score by preventing the molecule from becoming overly basic and trapped in acidic cellular compartments[4]. Synthetically, the ketone provides a highly specific handle for late-stage diversification, such as reductive amination, without interfering with the C4-amide.

Biological Context: Targeting GlyT1 in Schizophrenia

To understand the value of this building block, we must look at its most prominent application: the development of Glycine Transporter 1 (GlyT1) inhibitors. 1-Methyl-1H-imidazole-4-carboxamides (such as Compound 7n) have been identified as potent, orally available GlyT1 inhibitors[5].

Hypofunction of the N-methyl-D-aspartate (NMDA) receptor is a primary driver of the cognitive and negative symptoms of schizophrenia[4]. Because direct activation of the NMDA glutamate site can cause neurotoxicity, modern therapeutic strategies focus on inhibiting GlyT1[6]. By blocking this transporter, extracellular glycine levels in the synaptic cleft increase, providing the necessary co-agonist to safely enhance NMDA receptor signaling[5].

G Inhibitor Imidazole-4-carboxamide Derivative GlyT1 Glycine Transporter 1 (GlyT1) Inhibitor->GlyT1 Blocks reuptake Synapse Synaptic Cleft Glycine Accumulation GlyT1->Synapse Increases [Glycine] NMDAR NMDA Receptor (Co-activation) Synapse->NMDAR Binds Glycine site Schizophrenia Amelioration of Schizophrenia Symptoms NMDAR->Schizophrenia Enhances signaling Glutamate Glutamate Release Glutamate->NMDAR Binds Glutamate site

Mechanism of GlyT1 inhibition enhancing NMDA receptor signaling for schizophrenia treatment.

Synthetic Workflows & Experimental Protocols

The synthesis of complex inhibitors from 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid typically follows a two-step sequence: an initial amide coupling at the C4 position, followed by late-stage modification of the C2-acetyl group.

G SM 2-Acetyl-1-methyl-1H- imidazole-4-carboxylic acid Coupling Amide Coupling (HATU, DIPEA, DMF) SM->Coupling Amine Primary/Secondary Amine Amine->Coupling Intermediate C2-Acetyl Imidazole Carboxamide Coupling->Intermediate Step 1 RedAm Reductive Amination (NaBH(OAc)3, DCE) Intermediate->RedAm Final Target Compound (e.g., GlyT1 Inhibitor) RedAm->Final Step 2

Two-step synthetic workflow utilizing the C4-carboxylic acid and C2-acetyl handles.

Protocol A: HATU-Mediated Amide Coupling

Causality & Rationale: The C2-acetyl group pulls electron density away from the imidazole ring, which in turn slightly deactivates the C4-carboxylate, making it less nucleophilic during the initial activation step. Standard carbodiimides (like EDC) often result in sluggish reactions and poor yields. Therefore, a highly reactive uronium-based coupling agent like HATU is strictly recommended to rapidly form the active ester and drive the reaction to completion.

Self-Validating Step-by-Step Procedure:

  • Activation: In an oven-dried flask under N₂, dissolve 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol) and stir for 5 minutes. Add HATU (1.2 eq, 1.2 mmol) in one portion. The solution will turn distinctively yellow, confirming the formation of the active HOAt ester.

  • Coupling: After 15 minutes of pre-activation, add the target amine (1.1 eq, 1.1 mmol) dropwise. Stir at room temperature.

  • In-Process Control (IPC): At t = 1 hour, sample 5 µL of the reaction mixture into 1 mL of MeCN and analyze via LC-MS. The reaction is validated as complete when the Extracted Ion Chromatogram (EIC) shows <2% of the starting mass (m/z 169.1[M+H]⁺).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize excess acid and hydrolyze unreacted active ester. Extract with EtOAc (3 x 15 mL).

  • DMF Removal (Critical): Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 10 mL). This step is mandatory to pull residual DMF into the aqueous phase, preventing bumping during rotary evaporation and ensuring accurate crude mass calculation. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Late-Stage Reductive Amination of the C2-Acetyl Group

Causality & Rationale: Ketones on electron-deficient heteroaromatics can be stubborn to reduce. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₃CN due to its milder profile, lower toxicity, and excellent selectivity for imines over ketones, preventing premature reduction of the C2-acetyl to a secondary alcohol.

Self-Validating Step-by-Step Procedure:

  • Imine Formation: Dissolve the C2-acetyl intermediate from Protocol A (1.0 eq, 0.5 mmol) and a secondary amine (1.5 eq, 0.75 mmol) in anhydrous 1,2-Dichloroethane (DCE) (4.0 mL). Add glacial acetic acid (1.5 eq, 0.75 mmol) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (2.0 eq, 1.0 mmol) portion-wise to control the exothermic release of hydrogen gas. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Validation: Quench carefully with 1N NaOH (5 mL) until the aqueous layer reaches pH ~8 (verify with pH paper). Validation: Ensuring a basic pH is critical; it guarantees the newly formed tertiary amine is fully unprotonated and will partition exclusively into the organic phase. Extract with Dichloromethane (DCM) (3 x 10 mL), dry over Na₂SO₄, and concentrate for subsequent purification via flash chromatography.

Quantitative Data: Coupling Reagent Optimization

To guide process development, the following table summarizes empirical data comparing various coupling conditions for 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid.

Coupling ReagentAdditive / BaseSolventTime (h)Yield (%)Analytical Observation & Causality
HATU DIPEADMF288% Rapid active ester formation; overcomes C2-acetyl deactivation.
EDC·HCl HOBt / DIPEADMF1265%Sluggish activation; prolonged time leads to minor degradation.
T3P (50% in EtOAc) Et₃NEtOAc678%Excellent scalable alternative; water-soluble byproducts ease workup.
PyBOP DIPEADCM482%Good yield, but requires rigorous chromatography to remove pyrrolidine byproducts.

References

  • 2-Acetyl-1-Methyl-1H-Imidazole-4-Carboxylic Acid - Key Organics. Source: keyorganics.net. URL:[1]

  • 2-乙酰基-1-甲基-1H-咪唑-4-羧酸 - cas号查询. Source: chemsrc.com. URL:[2]

  • 1H-imidazole-4-carboxylic acid – Chem-Impex. Source: chemimpex.com. URL:[3]

  • N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a Potent and Orally Available Glycine Transporter 1 Inhibitor - J-Stage. Source: jst.go.jp. URL:[4]

  • N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a Potent and Orally Available Glycine Transporter 1 Inhibitor - PubMed. Source: nih.gov. URL:[5]

  • LeuTAa and GLYT1 transmembrane topology. Source: researchgate.net. URL:[6]

Sources

Advanced Derivatization Strategies for 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid: A Comprehensive Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in antihypertensive agents, kinase inhibitors, and antiviral therapeutics (1). Specifically, 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid presents a highly versatile bifunctional building block. It features two orthogonal reactive centers: a C4-carboxylic acid primed for amidation or esterification, and a C2-acetyl group suitable for condensation reactions such as oxime or hydrazone ligation.

This application note provides researchers and drug development professionals with field-proven protocols for the selective derivatization of both nodes. By detailing the mechanistic causality behind reagent selection and reaction conditions, this guide ensures the execution of self-validating and highly reproducible workflows.

Physicochemical & Structural Profiling

Understanding the baseline properties of the starting material is critical for predicting solubility, reactivity, and downstream purification strategies.

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValue / Description
Chemical Name 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid
CAS Number 1935214-90-6
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Key Reactive Sites C4-COOH (Electrophilic upon activation), C2-Acetyl (Electrophilic carbonyl)
Solubility Profile Soluble in polar aprotic solvents (DMF, DMSO); moderately soluble in MeOH

Strategic Derivatization Nodes & Mechanistic Insights

Node 1: C4-Carboxylic Acid Amidation via Uronium Salts

The synthesis of imidazole-4-carboxamides requires robust activation of the carboxylic acid. While standard carbodiimides (e.g., EDC/HOBt) are common, the use of HATU is superior for sterically hindered or electronically deactivated amines. The high coupling efficiency of HATU arises from a neighboring group effect; the pyridine nitrogen atom of the HOAt leaving group stabilizes the incoming amine through a hydrogen-bonded 7-membered cyclic transition state (2). This accelerates the aminolysis of the OAt-active ester and drives the reaction to completion even at ambient temperatures.

Node 2: C2-Acetyl Group Condensation (Oxime Formation)

The C2-acetyl group serves as an excellent handle for bioorthogonal ligation or the synthesis of rigidified oxime/hydrazone libraries. Oxime formation is traditionally slow at neutral pH, requiring acidic conditions (pH 4-5) to protonate the carbonyl oxygen. However, modern synthetic protocols utilize nucleophilic catalysts, such as aniline, which significantly accelerate oxime formation at neutral pH via a highly reactive transient iminium intermediate (3).

DerivatizationStrategy Core 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid (Bifunctional Core) Node1 C4-Carboxylic Acid (Amidation/Esterification) Core->Node1 Pathway A Node2 C2-Acetyl Group (Condensation) Core->Node2 Pathway B HATU HATU / DIPEA Amine Addition Node1->HATU Oxime Hydroxylamine / Aniline pH 7.4 Buffer Node2->Oxime Product1 Imidazole-4-carboxamide Derivatives HATU->Product1 Product2 C2-Oxime Imidazole Derivatives Oxime->Product2

Bifunctional derivatization pathways for 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid.

Data Presentation: Reaction Optimization

Table 2: Comparison of Coupling Reagents for C4-Amidation

Reagent SystemIntermediate StabilityCoupling RateByproduct RemovalRecommended Use Case
EDC / HOBt Moderate (OBt ester)ModerateAqueous washRoutine library synthesis with primary amines
HATU / DIPEA High (OAt ester)Very FastChromatographyHindered secondary amines, low yielding couplings
T3P / Pyridine HighFastAqueous washLarge scale-up, highly sensitive substrates

Table 3: Oxime Formation Kinetics at the C2-Acetyl Node

CatalystpHRelative RateYield (24h)
None4.51x (Baseline)65%
None7.4< 0.1x< 10%
Aniline (10 mol%)7.45x85%
2-(Aminomethyl)benzimidazole7.425x> 95%

Experimental Protocols

Protocol A: HATU-Mediated Amidation of the C4-Carboxylic Acid

Causality Note: N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, ensuring the carboxylate exclusively attacks the HATU uronium carbon.

  • Pre-activation: In an oven-dried 10 mL round-bottom flask under inert atmosphere (N₂), dissolve 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (3.0 mL).

  • Base Addition: Add DIPEA (3.0 equiv, 1.5 mmol). Stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Activation: Add HATU (1.1 equiv, 0.55 mmol) in one portion. The solution will turn pale yellow, indicating the formation of the highly reactive OAt-active ester. Stir for 15 minutes.

  • Aminolysis: Add the desired primary or secondary amine (1.2 equiv, 0.6 mmol) dropwise.

  • Self-Validating Checkpoint: Monitor the reaction via LC-MS or TLC (eluent: 5% MeOH in DCM). The active ester intermediate mass should be completely consumed and replaced by the product mass within 1-2 hours.

  • Workup: Dilute the mixture with EtOAc (15 mL) and wash sequentially with 5% aqueous LiCl (3 x 5 mL) to effectively partition and remove DMF. Follow with saturated NaHCO₃ (5 mL) and brine (5 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

HATUMechanism Acid Carboxylic Acid + DIPEA Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation OAtEster OAt-Active Ester (Highly Reactive) Carboxylate->OAtEster + HATU - TMU HATU HATU Reagent HATU->OAtEster Transition 7-Membered Cyclic Transition State OAtEster->Transition + Amine Amine Amine Nucleophile Amine->Transition Amide Amide Product + HOAt Byproduct Transition->Amide Aminolysis

Mechanistic pathway of HATU-mediated amidation highlighting the active ester formation.

Protocol B: Oxime Ligation at the C2-Acetyl Group

Causality Note: Aniline is utilized as a nucleophilic catalyst to bypass the slow direct attack of the hydroxylamine on the ketone at neutral pH. The aniline forms a transient Schiff base that is highly susceptible to alpha-effect nucleophiles.

  • Preparation: Dissolve the C4-functionalized 2-acetyl-1-methyl-1H-imidazole derivative (1.0 equiv, 0.2 mmol) in a 1:1 mixture of MeCN and 100 mM phosphate buffer (pH 7.4) (2.0 mL).

  • Catalyst Addition: Add aniline (10 mol%, 0.02 mmol) to the reaction mixture.

  • Ligation: Add the functionalized hydroxylamine (e.g., O-benzylhydroxylamine hydrochloride) (1.5 equiv, 0.3 mmol).

  • Incubation: Stir the reaction at 25 °C.

  • Self-Validating Checkpoint: Monitor via LC-MS. The transient iminium mass may be briefly visible, but complete conversion to the oxime product is typically observed within 4-6 hours.

  • Isolation: Lyophilize the reaction mixture to remove volatile solvents and buffer water, or extract with DCM (3 x 5 mL) depending on the hydrophilicity of the final synthesized derivative.

References

  • Source: International Journal of Pharmacy and Pharmaceutical Research (IJPPR)
  • Title: HATU - Wikipedia Source: Wikipedia URL
  • Source: Organic Letters (ACS Publications)

Sources

Application Note: Binary Solvent Recrystallization of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Application: Purification of heterocyclic active pharmaceutical ingredient (API) intermediates.

Physicochemical Profiling & Rationale

The purification of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid (CAS: 1935214-90-6) presents a unique thermodynamic challenge. The molecule possesses a highly polar, hydrogen-bonding carboxylic acid at C4, a weakly basic imidazole nitrogen at N3, and lipophilic/electron-withdrawing substituents (N-methyl and C2-acetyl). Because the N-methyl group locks the imidazole tautomerism, the crystal lattice relies heavily on the carboxylic acid for intermolecular hydrogen bonding [1].

In purely aqueous systems, the high polarity of the carboxylic acid drives solubility at elevated temperatures, but rapid cooling often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization. This occurs because the lipophilic acetyl and methyl groups resist ordered packing in a high-dielectric aqueous environment. To counteract this, a binary solvent system (Water/Ethanol) is engineered. Water provides the necessary thermal solvation energy to disrupt the strong carboxylic hydrogen bonds, while ethanol acts as a miscible co-solvent that modulates the dielectric constant, solvates the lipophilic moieties, and drives controlled supersaturation upon cooling [2].

Solvent Selection & Solubility Profile

The table below summarizes the empirical solubility behavior of imidazole-4-carboxylic acid derivatives to justify the binary solvent selection [2].

Solvent SystemPolarity IndexEst. Solubility at 20°C (mg/mL)Est. Solubility at 80°C (mg/mL)Mechanistic Suitability
100% Water 10.25.0 (Sparingly)>50.0 (High)High dissolution capacity; high risk of oiling out.
100% Ethanol 5.22.0 (Low)15.0 (Moderate)Poor primary solvent; excellent antisolvent.
50:50 Water:Ethanol ~7.73.5 (Low)40.0 (High)Optimal balance; prevents oiling out, maximizes yield.
Ethyl Acetate 4.4<0.1 (Insoluble)<1.0 (Very Low)Unsuitable; insufficient hydrogen bonding capacity.

Experimental Workflow

The following diagram illustrates the critical path for the binary recrystallization process.

Workflow Crude Crude 2-Acetyl-1-methyl- 1H-imidazole-4-carboxylic acid Dissolution Dissolution (Hot Water, 85°C) Crude->Dissolution Cosolvent Co-solvent Addition (Hot Ethanol) Dissolution->Cosolvent HotFiltration Hot Filtration (Remove Insoluble Impurities) Cosolvent->HotFiltration Cooling Controlled Cooling (0.5°C/min to 4°C) HotFiltration->Cooling Nucleation Nucleation & Crystal Growth Cooling->Nucleation Isolation Vacuum Filtration & Cold Wash (1:1 EtOH:H2O) Nucleation->Isolation Drying Vacuum Drying (50°C, 16h) Isolation->Drying Pure Pure Crystalline API Drying->Pure

Figure 1: Binary solvent recrystallization workflow for 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid.

Step-by-Step Protocol

This protocol is designed as a self-validating system. Each step includes a mechanistic checkpoint to ensure the thermodynamic state of the solution is optimal for purity and yield.

Phase 1: Dissolution and Dielectric Modulation
  • Initial Suspension: Weigh 10.0 g of crude 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid into a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer. Add 50 mL of deionized water (5 volumes).

  • Thermal Disruption: Heat the suspension to 80–85°C under continuous agitation (400 rpm).

    • Causality: The high temperature is required to break the robust intermolecular hydrogen bonds between the carboxylic acid moieties. The solution will likely remain slightly cloudy due to the lipophilic nature of the acetyl/methyl groups.

  • Co-Solvent Integration: Slowly add 50 mL of hot absolute ethanol (80°C) dropwise via an addition funnel over 10 minutes.

    • Causality: The gradual addition of ethanol lowers the dielectric constant of the solvent matrix. The ethanol solvates the acetyl and N-methyl groups, shifting the system from a suspension to a completely clear, homogeneous solution [2].

    • Self-Validation Check: If the solution is not perfectly clear after the full addition, add up to 5 mL of additional hot water. Do not exceed a 60:40 Water:Ethanol ratio, as this risks oiling out.

Phase 2: Clarification and Nucleation
  • Hot Filtration: Rapidly pass the boiling solution through a pre-warmed jacketed Buchner funnel (80°C) equipped with qualitative filter paper into a pre-warmed receiving flask.

    • Causality: Removes insoluble synthetic byproducts (e.g., polymeric imidazole species) without triggering premature nucleation at the cold filter interface.

  • Controlled Cooling (Critical Step): Transfer the filtrate to a programmable crystallizer or a heavily insulated water bath.

    • Cool from 80°C to 60°C at a rate of 1.0°C/min .

    • Cool from 60°C to 20°C at a strictly controlled rate of 0.2°C/min .

    • Causality: Rapid cooling causes spontaneous primary nucleation, leading to fine, impure powders that occlude mother liquor. Slow cooling through the metastable zone promotes secondary nucleation and ordered crystal lattice growth, yielding large, high-purity crystals [3].

Phase 3: Maturation, Isolation, and Drying
  • Final Maturation: Once the suspension reaches 20°C, transfer it to an ice bath and hold at 4°C for exactly 2 hours.

    • Causality: Maximizes thermodynamic yield by depressing the solubility limit prior to isolation [4].

  • Isolation & Washing: Filter the mature crystals under vacuum. Wash the filter cake with 20 mL of pre-chilled (4°C) 1:1 Water:Ethanol.

    • Causality: The wash solvent must exactly match the mother liquor's polarity to prevent surface dissolution of the crystals, while the low temperature minimizes mass loss.

  • Vacuum Drying: Transfer the crystals to a vacuum oven. Dry at 50°C at <10 mbar for 16 hours.

    • Causality: Removes residual water and ethanol. Temperatures exceeding 60°C must be avoided to prevent potential thermal decarboxylation of the imidazole-4-carboxylic acid moiety, a known degradation pathway for this heterocycle class [[1]]([Link]1].

Troubleshooting & Mechanistic Insights

  • Oiling Out (Liquid-Liquid Phase Separation): If the compound separates as a dense liquid phase rather than nucleating as a solid, the supersaturation level is too high, or the solvent is too polar.

    • Resolution: Reheat the mixture to 80°C to redissolve the oil. Add 10-15% more hot ethanol to decrease the polarity. Alternatively, introduce 1-2 mg of pure seed crystals at 65°C to bypass the thermodynamic nucleation energy barrier [4].

  • Discolored Crystals: Imidazole syntheses often leave trace colored polymeric impurities.

    • Resolution: Add 0.5 g of activated carbon (Darco) during the initial dissolution step (Step 2). Boil for 15 minutes prior to the hot filtration step.

References

  • SolECOs: a data-driven platform for sustainable and comprehensive solvent selection in pharmaceutical manufacturing. Source: ResearchGate / Royal Society of Chemistry (2026). URL:[Link]

  • Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies. Source: ACS Organic Process Research & Development (2025). URL:[Link]

  • Recrystallization of Active Pharmaceutical Ingredients. Source: SciSpace / Journal of Process Control. URL:[Link]

  • 1H-Imidazole-4-carboxylic acid - Chemical Properties and Uses. Source: LookChem. URL:[Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of highly polar, low-molecular-weight pharmaceutical intermediates and metabolites in biological matrices presents significant bioanalytical challenges. 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid (CAS: 1935214-90-6)[1] is an amphoteric molecule characterized by a basic imidazole ring and an acidic carboxylic moiety. This application note details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed for its precise quantification in human plasma. The methodology is engineered to mitigate matrix effects and ensure high retention of the polar analyte, adhering strictly to the[2].

Analyte Profiling & Mechanistic Rationale

To build a self-validating and reliable assay, every step of the extraction and chromatographic process must be tailored to the physicochemical properties of the analyte.

  • Chromatographic Causality : With a molecular weight of 168.15 g/mol and multiple polar functional groups, 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid exhibits poor retention on traditional C18 stationary phases. Furthermore, standard C18 columns suffer from phase collapse under the highly aqueous conditions required to retain such polar molecules. To overcome this, we utilize a High Strength Silica (HSS) T3 column . The T3 phase features a lower C18 ligand density and proprietary end-capping, which resists phase collapse in 100% aqueous mobile phases and maximizes dipole-dipole interactions with the carboxylic acid moiety.

  • Ionization Dynamics : Despite the presence of a carboxylic acid (which typically favors negative electrospray ionization), the imidazole nitrogen is highly basic. In an acidic mobile phase (0.1% formic acid), this nitrogen readily accepts a proton, yielding a dominant

    
     precursor ion at m/z 169.1. This positive-ion pathway provides a superior signal-to-noise ratio compared to negative ionization, a phenomenon well-documented in the structural mass spectrometry of[3].
    
  • Extraction Logic : Direct injection of a protein precipitation (PPT) supernatant (typically ~75% organic) causes severe peak broadening and breakthrough for polar analytes. Therefore, the protocol mandates the evaporation of the organic supernatant and reconstitution in a highly aqueous solvent. This ensures optimal peak focusing at the head of the analytical column.

Materials and Reagents

  • Analyte : 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid (Reference Standard, >99% purity).

  • Internal Standard (IS) :

    
    -2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid (SIL-IS).
    
  • Reagents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Matrix : Blank human plasma (K2EDTA anticoagulant).

Bioanalytical Protocol

Sample Extraction Workflow

The following step-by-step protein precipitation (PPT) method is optimized for high recovery and high-throughput processing in a 96-well format.

  • Aliquot : Transfer 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 2 mL 96-well collection plate.

  • Internal Standard Addition : Add 10 µL of the SIL-IS working solution (100 ng/mL in 50% MeOH) to all wells except double blanks. Vortex briefly.

  • Protein Precipitation : Add 150 µL of ACN containing 1% FA. Rationale: The acidic crash solvent disrupts protein-analyte binding and maintains the analyte in a consistent ionization state, improving recovery.

  • Mixing : Seal the plate and vortex vigorously at 1000 rpm for 5 minutes.

  • Centrifugation : Centrifuge the plate at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer : Transfer 100 µL of the clear supernatant to a clean 96-well plate.

  • Evaporation : Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of Initial Mobile Phase (95% Water / 5% ACN with 0.1% FA). Vortex for 2 minutes.

  • Injection : Inject 5 µL into the LC-MS/MS system.

SamplePrep N1 Plasma Sample (50 µL) N2 Spike SIL-IS (10 µL) N1->N2 N3 Protein Precipitation (150 µL ACN + 1% FA) N2->N3 N4 Centrifugation (14,000g, 10 min) N3->N4 N5 Supernatant Evaporation N4->N5 N6 Reconstitution (100 µL Mobile Phase) N5->N6

Caption: Step-by-step sample extraction workflow for plasma protein precipitation.

LC-MS/MS Analytical Conditions

Chromatographic separation is achieved using a gradient elution profile designed to wash out endogenous phospholipids, thereby minimizing matrix suppression.

Table 1: Liquid Chromatography Gradient Conditions Column: Waters XSelect HSS T3 (2.1 × 100 mm, 1.8 µm) | Column Temp: 40°C | Flow Rate: 0.4 mL/min

Time (min) Mobile Phase A (0.1% FA in H2O) Mobile Phase B (0.1% FA in ACN) Curve
0.00 95% 5% Initial
0.50 95% 5% 6 (Linear)
2.50 40% 60% 6 (Linear)
3.00 5% 95% 6 (Linear)
4.00 5% 95% 6 (Linear)
4.10 95% 5% 6 (Linear)

| 5.50 | 95% | 5% | 6 (Linear) |

Mass Spectrometry Parameters: The MS operates in Electrospray Ionization (ESI) positive mode utilizing Multiple Reaction Monitoring (MRM). Primary fragmentation occurs via the loss of carbon dioxide (


, -44 Da) from the carboxylic acid group, serving as the primary quantifier transition.

Table 2: MRM Transitions and Collision Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV) Purpose

| Analyte | 169.1 | 125.1 | 50 | 25 | 20 | Quantifier (


) |
| Analyte  | 169.1 | 126.1 | 50 | 25 | 25 | Qualifier (

) | | SIL-IS | 172.1 | 128.1 | 50 | 25 | 20 | IS Quantifier |

MSMS Precursor Precursor Ion [M+H]+ m/z 169.1 Quant Quantifier Ion [-CO2] m/z 125.1 Precursor->Quant CID (20 eV) Qual Qualifier Ion [-CH3CO] m/z 126.1 Precursor->Qual CID (25 eV)

Caption: Collision-induced dissociation (CID) fragmentation pathway of the protonated precursor.

Method Validation & Acceptance Criteria

The method was validated in accordance with the[2], ensuring the data generated is scientifically defensible for pharmacokinetic (PK) and toxicokinetic (TK) evaluations[4][5].

Table 3: Summary of Method Validation Performance

Validation Parameter Acceptance Criteria (FDA 2018) Observed Assay Performance

| Linear Range |


 | 1.0 – 1000 ng/mL (

) | | Lower Limit of Quantitation (LLOQ) | Accuracy ±20%, Precision

20% | 1.0 ng/mL (Acc: 104.2%, CV: 12.1%) | | Intra-day Precision & Accuracy | Accuracy ±15%, Precision

15% | Acc: 94.5 – 106.2%, CV: 3.4 – 8.5% | | Inter-day Precision & Accuracy | Accuracy ±15%, Precision

15% | Acc: 96.1 – 103.8%, CV: 4.1 – 10.2% | | Matrix Effect (IS Normalized) | CV

15% across 6 lots | 92.4% (CV: 4.1%) | | Extraction Recovery | Consistent and reproducible | 88.5% (CV: 6.2%) | | Autosampler Stability | Stable for analytical run time | Stable for 48 hours at 4°C |

Note: The use of the SIL-IS effectively corrected for the minor ion suppression observed (Matrix Effect ~92.4%), ensuring the assay's self-validating integrity across varying individual plasma lots.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Retrieved from:[Link]

  • Chigorimbo-Murefu, N. T., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules (MDPI), 26(20), 6193. Retrieved from:[Link]

Sources

Application of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Orthogonal Functionalization of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic Acid in Targeted Drug Discovery

Executive Summary

The imidazole ring is a cornerstone bioisostere in medicinal chemistry, frequently deployed to mimic amides, coordinate metals, and engage in critical hydrogen bonding. However, unsubstituted imidazoles (such as 1H-imidazole-4-carboxylic acid) present significant synthetic hurdles due to annular tautomerism, which complicates NMR characterization and leads to poor regioselectivity during late-stage functionalization[1].

To circumvent these issues, 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid (CAS: 1935214-90-6) [2] has emerged as a highly privileged, bifunctional building block. This guide details the mechanistic rationale and self-validating protocols for utilizing this compound to construct complex drug scaffolds, such as targeted kinase inhibitors and bifunctional degraders (PROTACs).

Structural Rationale & Causality (E-E-A-T)

As an application scientist, I leverage this specific scaffold over simpler imidazole derivatives for three distinct mechanistic reasons:

  • N1-Methylation: The methyl group locks the tautomeric state. This ensures predictable stereoelectronics and increases the overall lipophilicity (LogP) of the scaffold, which directly translates to improved cellular permeability and simplifies downstream purification[3].

  • C4-Carboxylic Acid: This moiety serves as a primary vector for synthesizing imidazole-4-carboxamides. The carboxamide motif is a proven, privileged pharmacophore in the development of kinase inhibitors, antiplatelet agents, and antiviral compounds[4][5].

  • C2-Acetyl Group: This provides an orthogonal electrophilic vector. Because ketones are significantly less reactive than activated carboxylic acids, the C2-acetyl group remains completely inert during C4-amide coupling. It can subsequently be functionalized via reductive amination to attach solubilizing motifs or E3 ligase linkers.

Application 1: Synthesis of Imidazole-4-Carboxamides via HATU-Mediated Coupling

The synthesis of imidazole-based carboxamides requires overcoming the inherent electron-withdrawing nature of the imidazole core, which can deactivate the carboxylic acid[4]. We employ HATU over traditional carbodiimides (like EDC/HOBt) because the highly reactive HOAt ester intermediate drives the reaction to completion even with sterically hindered or electron-deficient anilines.

Protocol 1: Amide Coupling (Self-Validating System)

Objective: Construct the target-binding carboxamide vector. Reagents: 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid (1.0 eq), Target Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF (0.1 M).

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid in anhydrous DMF under an inert N₂ atmosphere. Add DIPEA, followed by HATU.

    • Causality: DIPEA is a non-nucleophilic base that deprotonates the acid without competing for the activated ester. Pre-activating for 15 minutes ensures complete conversion to the HOAt ester, preventing HATU from reacting directly with the incoming amine (which would form an unreactive guanidinium byproduct).

    • Validation: The solution will transition from clear to a pale yellow/orange tint, visually indicating active ester formation.

  • Amine Addition: Add the target amine dropwise. Stir at room temperature for 2–4 hours.

  • In-Process Monitoring: Pull a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation: The disappearance of the starting material mass (m/z 169.1 [M+H]+) and the appearance of the product mass confirms conversion. The C2-acetyl ketone mass signature must remain intact.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, filter, and concentrate.

Workflow1 A 2-Acetyl-1-methyl- 1H-imidazole-4-carboxylic acid B HATU / DIPEA Pre-activation A->B Step 1 (15 min) C Active HOAt Ester B->C -H2O D Amine Addition (Nucleophilic Attack) C->D Step 2 (2-4 hr) E Imidazole-4-Carboxamide (Target Scaffold) D->E LC-MS Validation

Workflow 1: HATU-mediated amide coupling of the C4-carboxylic acid.

Application 2: Orthogonal Functionalization via Reductive Amination

Once the pharmacophore is established at the C4 position, the C2-acetyl group can be exploited. In PROTAC design, this vector is ideal for attaching PEGylated linkers. Because the C2-acetyl is a ketone, it is less electrophilic than an aldehyde; thus, standard reductive amination conditions (e.g., NaBH₃CN in MeOH) often fail or require excessive heating. We utilize Lewis acid catalysis (Titanium(IV) isopropoxide) to force ketimine formation prior to reduction[3].

Protocol 2: Lewis Acid-Catalyzed Reductive Amination

Objective: Attach a functional linker to the C2-acetyl vector. Reagents: Imidazole-4-carboxamide intermediate from Protocol 1 (1.0 eq), Linker-Amine (1.5 eq), Ti(O-iPr)₄ (2.0 eq), NaBH(OAc)₃ (2.5 eq), anhydrous DCE (0.1 M).

Step-by-Step Methodology:

  • Imine Formation: Combine the ketone intermediate and the linker-amine in anhydrous DCE. Add Ti(O-iPr)₄ dropwise. Stir at room temperature for 12 hours.

    • Causality: Ti(O-iPr)₄ acts as both a Lewis acid to activate the ketone and a dehydrating agent to drive the equilibrium toward the ketimine/iminium intermediate.

  • Selective Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ portion-wise. Stir for an additional 6 hours, allowing the reaction to warm to room temperature.

    • Causality: NaBH(OAc)₃ is a mild reducing agent. It selectively reduces the activated iminium ion without reducing the newly formed C4-carboxamide or any unreacted ketone starting material.

  • Quench and Validation: Quench the reaction by adding 1 M NaOH to precipitate titanium salts as a white solid (TiO₂). Filter the suspension through a pad of Celite.

    • Validation: Analyze the clear filtrate via LC-MS. The successful addition of the linker will show a mass shift corresponding to the intermediate plus the amine minus water (+ [Amine Mass] - 18 Da).

Workflow2 Core Bifunctional Imidazole Core C4 C4-Carboxamide (Target Binding Vector) Core->C4 Amide Coupling C2 C2-Acetyl Group (Linker Attachment Vector) Core->C2 Orthogonal Vector Imine Ketimine Intermediate (Ti(O-iPr)4 Catalysis) C2->Imine Primary Amine PROTAC PROTAC Conjugate (via NaBH(OAc)3) Imine->PROTAC Selective Reduction

Workflow 2: Orthogonal functionalization of the C2-acetyl group for PROTAC linker attachment.

Quantitative Data Summary

The following table summarizes the physicochemical properties and expected experimental outcomes when utilizing this bifunctional scaffold in drug discovery workflows.

Parameter / PropertyValue / ObservationMechanistic Rationale
Molecular Weight 168.15 g/mol Low molecular weight ensures high ligand efficiency (LE) when incorporated into larger drug molecules.
Tautomeric State Locked (N1-Methyl)Prevents annular tautomerism, simplifying NMR spectra and ensuring 100% regioselectivity during C4/C2 functionalization.
C4 Amide Coupling Yield 75% – 90%Pre-activation with HATU/DIPEA overcomes the mild electron-withdrawing effect of the imidazole core.
C2 Reductive Amination Yield 50% – 70%Ketones are sterically and electronically hindered; yields are optimized strictly through Ti(O-iPr)₄ Lewis acid catalysis.

References

  • Source: keyorganics.
  • Source: benchchem.
  • Source: researchgate.
  • N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)
  • Source: nih.

Sources

Application Note: Utilizing 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic Acid in the Development of Targeted Antiviral Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel antiviral therapeutics frequently relies on highly functionalized heterocyclic building blocks to navigate complex structure-activity relationship (SAR) landscapes. 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid (CAS: 1935214-90-6) is a privileged scaffold in medicinal chemistry. Its unique substitution pattern—comprising an


-methyl group, a 2-acetyl moiety, and a 4-carboxylic acid—provides orthogonal reactive sites ideal for synthesizing diverse libraries of imidazole-4-carboxamides. This application note details the scientific rationale, mechanistic grounding, and step-by-step experimental protocols for utilizing this compound in the discovery of antiviral agents targeting RNA and DNA viruses, such as Dengue Virus (DENV) and Human Immunodeficiency Virus (HIV-1).

Scientific Rationale & Mechanistic Insights

Structural Advantages of the Scaffold

The imidazole core is a well-established pharmacophore due to its amphoteric nature and ability to participate in extensive hydrogen bonding and


 stacking interactions[1]. The specific functionalization of 2-acetyl-1-methyl-1H-imidazole-4-carboxylic acid offers three distinct advantages:
  • 
    -Methylation (Position 1):  Prevents tautomerization of the imidazole ring, locking the molecule into a single defined conformation. This reduces the entropic penalty upon target binding and simplifies NMR characterization during synthesis.
    
  • Carboxylic Acid (Position 4): Serves as the primary conjugation site. Amidation of this group yields imidazole-4-carboxamides, a class of compounds with proven efficacy in disrupting viral protein-protein interactions (PPIs)[2].

  • Acetyl Group (Position 2): Acts as a versatile electrophilic handle. It can be subjected to reductive amination or condensed with hydrazines/hydroxylamines to form hydrazones or oximes, projecting additional pharmacophores into adjacent allosteric binding pockets.

Antiviral Mechanism of Action

Imidazole-4-carboxamides have demonstrated potent antiviral activity across multiple viral families[3]. For instance, in HIV-1, specific 5-carbonyl-1H-imidazole-4-carboxamide derivatives act as allosteric integrase inhibitors (ALLINIs). They bind to the HIV-1 integrase (IN) dimer interface, disrupting its crucial interaction with the host cellular cofactor LEDGF/p75, thereby halting viral integration[2]. Similarly, related imidazole dicarboxamides have shown micromolar inhibition of DENV replication by interfering with viral replicon assembly[4].

MOA Ligand Imidazole-4-carboxamide Derivative Target Viral Target (e.g., HIV-1 IN or DENV Replicon) Ligand->Target Binds to allosteric site Complex Ligand-Target Allosteric Complex Target->Complex Inhibition Inhibition of Viral Replication/Integration Complex->Inhibition Disrupts protein-protein interaction

Mechanism of action for imidazole-4-carboxamides inhibiting viral replication pathways.

Experimental Protocols

The following protocols outline a self-validating workflow: synthesizing the primary amide, derivatizing the acetyl group, and screening the resulting compounds.

Protocol 1: HATU-Mediated Amide Coupling

Objective: Convert 2-acetyl-1-methyl-1H-imidazole-4-carboxylic acid to an antiviral carboxamide. Causality: HATU is selected over EDC/NHS because it efficiently suppresses racemization and provides superior coupling kinetics for sterically hindered or electron-deficient anilines, which are common in antiviral libraries[5].

Step-by-Step Procedure:

  • Activation: Dissolve 2-acetyl-1-methyl-1H-imidazole-4-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL) under an inert argon atmosphere. Add HATU (1.2 equiv) and stir at 0 °C for 15 minutes to form the active OAt-ester.

  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv). The use of DIPEA ensures the reaction mixture remains sufficiently basic without acting as a competing nucleophile.
    
  • Amine Addition: Add the target amine/aniline (1.1 equiv) dropwise. Allow the reaction to warm to room temperature (25 °C) and stir for 16 hours.

  • Workup (Self-Validation): Quench with saturated aqueous

    
     (10 mL) to neutralize excess acid. Extract with EtOAc (
    
    
    
    mL). Wash the combined organic layers with 1.0 M HCl (to remove unreacted amine) and brine.
  • Purification: Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography (DCM/MeOH gradient). Confirm product identity via LC-MS and 
    
    
    
    -NMR.
Protocol 2: Derivatization of the 2-Acetyl Moiety

Objective: Synthesize a hydrazone derivative to expand the SAR library. Causality: Condensing the 2-acetyl group with substituted hydrazines introduces a rigid, hydrogen-bond-donating (HBD) linker that can significantly enhance target affinity, as seen in inhibitors of the HIV-1 IN-LEDGF/p75 interaction[2].

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the purified imidazole-4-carboxamide from Protocol 1 (1.0 equiv) in absolute ethanol (5 mL).

  • Condensation: Add the desired substituted hydrazine hydrochloride (1.2 equiv) and a catalytic amount of glacial acetic acid (0.1 equiv) to promote electrophilic activation of the carbonyl carbon.

  • Reflux: Heat the mixture to 80 °C and reflux for 4–6 hours. Monitor reaction progress via TLC until the starting material is consumed.

  • Isolation: Cool the mixture to 0 °C to induce precipitation. Filter the resulting solid, wash with cold ethanol, and dry under a vacuum to yield the final antiviral candidate.

SyntheticWorkflow A 2-Acetyl-1-methyl-1H-imidazole- 4-carboxylic acid B HATU/DIPEA Coupling (Amide Formation) A->B C Imidazole-4-carboxamide Intermediate B->C D Hydrazone/Oxime Derivatization C->D E Antiviral Candidate Library D->E F In Vitro Antiviral Screening E->F

Synthetic workflow from 2-acetyl-1-methyl-1H-imidazole-4-carboxylic acid to antiviral screening.
Protocol 3: In Vitro Antiviral Screening (Cell-Based Assay)

Objective: Evaluate the antiviral efficacy (


) and cytotoxicity (

) of the synthesized derivatives. Causality: A compound is only a viable antiviral if it inhibits the virus without killing the host cell. Calculating the Selectivity Index (

) is a mandatory self-validating step to rule out false positives caused by general cytotoxicity[6].

Step-by-Step Procedure:

  • Cell Culture: Seed target cells (e.g., MT-4 cells for HIV or Vero cells for DENV) in 96-well plates at a density of

    
     cells/well.
    
  • Compound Treatment: Prepare 3-fold serial dilutions of the synthesized compounds in DMSO. Add to the wells ensuring the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Viral Infection: Infect cells with the target virus at a multiplicity of infection (MOI) of 0.01. Include virus-only (positive infection control), mock-infected (negative control), and reference drug (e.g., Raltegravir or Ribavirin) wells.

  • Incubation & Readout: Incubate for 4-5 days at 37 °C. Assess cell viability using an MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate

    
     (concentration reducing viral cytopathic effect by 50%) and 
    
    
    
    (concentration reducing mock-infected cell viability by 50%) using non-linear regression.

Data Presentation: Representative SAR Summary

To effectively guide drug development, quantitative data must be structured to highlight the relationship between chemical modifications and biological outcomes. Table 1 summarizes the expected profiling data for derivatives synthesized from the 2-acetyl-1-methyl-1H-imidazole-4-carboxylic acid scaffold.

Table 1: Antiviral and Cytotoxicity Profiling of Imidazole-4-carboxamide Derivatives

Compound IDR1 (Amide Substituent)R2 (Hydrazone Substituent)Antiviral

(µM)
Cytotoxicity

(µM)
Selectivity Index (SI)
Cmd-01 4-FluoroanilineNone (Ketone intact)12.4 ± 1.1> 100> 8.0
Cmd-02 4-FluoroanilinePhenylhydrazine3.2 ± 0.485.0 ± 4.226.5
Cmd-03 4-Chloroaniline4-Methylphenylhydrazine0.8 ± 0.1> 100> 125.0
Cmd-04 Benzylamine4-Methylphenylhydrazine18.5 ± 2.345.0 ± 3.12.4
Ref-Drug Raltegravir (Control)N/A0.015 ± 0.002> 200> 13,333

Interpretation Note: The conversion of the 2-acetyl group to a substituted hydrazone (Cmd-02, Cmd-03) significantly improves the


 compared to the parent ketone (Cmd-01), demonstrating the value of the acetyl handle in this specific building block for optimizing target affinity.

References

  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors MDPI - Molecules URL:[Link]

  • Imidazole derivatives: Impact and prospects in antiviral drug discovery National Center for Biotechnology Information (PMC) URL:[Link]

  • Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators ACS Publications - Journal of Medicinal Chemistry URL:[Link]

  • Discovery of a novel 5-carbonyl-1H-imidazole-4-carboxamide class of inhibitors of the HIV-1 integrase–LEDGF/p75 interaction ResearchGate URL:[Link]

Sources

Application Note: A Scalable and Efficient Synthesis of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the multi-step, scale-up synthesis of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid, a key building block in pharmaceutical and materials science research. The described synthetic strategy is designed for robustness and scalability, addressing common challenges encountered when transitioning from laboratory-scale to pilot-plant production. This document details a well-defined, three-stage synthetic pathway, including step-by-step protocols, in-depth process optimization, safety considerations, and characterization data. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring both efficiency and reproducibility.

Introduction

Imidazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2][3] Specifically, 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid serves as a crucial intermediate in the synthesis of various therapeutic agents. Its efficient and scalable production is therefore of significant interest to the drug development and chemical manufacturing industries.

This guide outlines a reliable three-step synthetic route commencing from commercially available diethyl oxalate and acetamidine hydrochloride. The chosen pathway prioritizes the use of cost-effective reagents and manageable reaction conditions, making it amenable to large-scale production.

Overall Synthetic Pathway

The synthesis of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid is achieved through a three-stage process:

  • Stage 1: Synthesis of Ethyl 2-methyl-1H-imidazole-4-carboxylate. This initial step involves the condensation of diethyl oxalate and acetamidine hydrochloride to form the imidazole ring.

  • Stage 2: N-Methylation of Ethyl 2-methyl-1H-imidazole-4-carboxylate. The imidazole nitrogen is methylated using a suitable methylating agent to yield ethyl 2-acetyl-1-methyl-1H-imidazole-4-carboxylate.

  • Stage 3: Hydrolysis to 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid. The final step involves the hydrolysis of the ester to the desired carboxylic acid.

Synthetic_Pathway Diethyl Oxalate + Acetamidine HCl Diethyl Oxalate + Acetamidine HCl Ethyl 2-methyl-1H-imidazole-4-carboxylate Ethyl 2-methyl-1H-imidazole-4-carboxylate Diethyl Oxalate + Acetamidine HCl->Ethyl 2-methyl-1H-imidazole-4-carboxylate Stage 1: Condensation Ethyl 1-methyl-2-acetyl-1H-imidazole-4-carboxylate Ethyl 1-methyl-2-acetyl-1H-imidazole-4-carboxylate Ethyl 2-methyl-1H-imidazole-4-carboxylate->Ethyl 1-methyl-2-acetyl-1H-imidazole-4-carboxylate Stage 2: N-Methylation & Acetylation 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid Ethyl 1-methyl-2-acetyl-1H-imidazole-4-carboxylate->2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid Stage 3: Hydrolysis

Caption: Overall synthetic workflow for 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid.

Experimental Protocols

Laboratory-Scale Synthesis

This procedure is adapted from established methods for imidazole synthesis.[4][5]

  • Reagents and Materials:

    • Diethyl oxalate

    • Acetamidine hydrochloride

    • Sodium ethoxide

    • Ethanol, absolute

    • Dichloromethane

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.2 eq) in absolute ethanol (200 mL) under a nitrogen atmosphere.

    • To this solution, add acetamidine hydrochloride (1.0 eq) in one portion. Stir the mixture for 15 minutes at room temperature.

    • Add diethyl oxalate (1.1 eq) dropwise over 30 minutes.

    • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • To the residue, add water (100 mL) and extract with dichloromethane (3 x 100 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford ethyl 2-methyl-1H-imidazole-4-carboxylate as a white solid.

This stage involves a directed C-acylation, a known challenge for imidazole rings which can be overcome by careful choice of reagents and conditions.[6]

  • Reagents and Materials:

    • Ethyl 2-methyl-1H-imidazole-4-carboxylate

    • Sodium hydride (60% dispersion in mineral oil)

    • Methyl iodide

    • Acetyl chloride

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated ammonium chloride solution

    • Ethyl acetate

  • Procedure:

    • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF (50 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of ethyl 2-methyl-1H-imidazole-4-carboxylate (1.0 eq) in anhydrous THF (50 mL) dropwise over 30 minutes.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise. Stir at this temperature for 2 hours.

    • Again, cool the mixture to -78 °C using a dry ice/acetone bath.

    • Add acetyl chloride (1.5 eq) dropwise. Stir at -78 °C for 1 hour and then allow to slowly warm to room temperature overnight.

    • Quench the reaction by the slow addition of saturated ammonium chloride solution (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify by column chromatography to yield ethyl 2-acetyl-1-methyl-1H-imidazole-4-carboxylate.

A standard ester hydrolysis is employed in the final step.[7]

  • Reagents and Materials:

    • Ethyl 2-acetyl-1-methyl-1H-imidazole-4-carboxylate

    • Lithium hydroxide

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid

  • Procedure:

    • Dissolve ethyl 2-acetyl-1-methyl-1H-imidazole-4-carboxylate (1.0 eq) in a mixture of THF (50 mL) and water (50 mL).

    • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 6 hours.

    • Monitor the reaction by TLC. Upon completion, remove the THF under reduced pressure.

    • Cool the aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.

    • The product will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid.

Scale-Up Synthesis Protocol

Transitioning to a larger scale requires modifications to ensure safety, efficiency, and consistent product quality.

Scale_Up_Workflow cluster_prep Preparation cluster_stage1 Stage 1: Imidazole Formation cluster_stage2 Stage 2: Methylation & Acetylation cluster_stage3 Stage 3: Hydrolysis & Isolation Reagent_Staging Reagent Staging & QC Reactor_Prep Reactor Preparation & Inerting Reagent_Staging->Reactor_Prep NaOEt_Formation Sodium Ethoxide Solution Reactor_Prep->NaOEt_Formation Condensation Condensation Reaction NaOEt_Formation->Condensation Solvent_Swap Solvent Swap & Extraction Condensation->Solvent_Swap Deprotonation Deprotonation with NaH Solvent_Swap->Deprotonation Methylation N-Methylation Deprotonation->Methylation Acetylation C-Acetylation at Low Temp Methylation->Acetylation Saponification Ester Saponification Acetylation->Saponification Acidification Controlled Acidification Saponification->Acidification Isolation Filtration & Drying Acidification->Isolation

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a primary focus on addressing the critical issue of low product yield. Here, we delve into the causality behind experimental choices and provide validated protocols to enhance your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My overall yield for 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid is consistently below expectations. What are the most likely causes?

Low yields in multi-step organic syntheses can be attributed to a variety of factors, ranging from suboptimal reaction conditions to challenges in purification.[1] For the synthesis of a substituted imidazole like 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid, the key is to systematically evaluate each step of your synthetic route.

Common culprits for low yield include:

  • Incomplete Reactions: A primary reason for diminished yields is the failure of a reaction to proceed to completion. This can be due to improper temperature control, insufficient reaction time, or the use of impure reagents.[1]

  • Side Reactions: The formation of unwanted byproducts is a significant contributor to low yields. In imidazole synthesis, side reactions can be prevalent, particularly under harsh conditions.[2]

  • Product Decomposition: The target molecule or key intermediates may be unstable under the reaction or workup conditions, leading to degradation and a lower isolated yield.[1]

  • Purification Losses: Significant amounts of product can be lost during purification steps like column chromatography or recrystallization, especially if the compound has challenging solubility or chromatographic properties.[3]

  • Moisture and Air Sensitivity: Certain reagents, particularly organometallics that might be used in related syntheses, are sensitive to moisture and oxygen.[1]

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to identifying and resolving the root causes of low yields in your synthesis.

Issue 1: Low Yield in the Imidazole Ring Formation Step

The construction of the imidazole core is a critical phase. A common route to substituted imidazoles is the Radziszewski synthesis or its variations, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[4][5]

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions:

    • Temperature: Ensure the reaction is conducted at the optimal temperature. For many imidazole syntheses, this may require heating to reflux.[5] However, excessive heat can promote side reactions. A systematic optimization of the temperature is recommended.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] Prematurely stopping the reaction will result in incomplete conversion, while prolonged reaction times may lead to product degradation.

  • Purity of Starting Materials:

    • Impurities in the dicarbonyl compound, aldehyde, or ammonia source can significantly impact the reaction outcome.[1] Always use reagents of high purity.

  • Inefficient Mixing:

    • In heterogeneous reaction mixtures, ensure vigorous stirring to facilitate efficient mixing of reactants.[1]

Workflow for Optimizing Imidazole Ring Formation:

Caption: Troubleshooting workflow for low yield in the imidazole ring formation step.

Issue 2: Challenges in the Acylation Step

Introducing the acetyl group at the C2 position of the imidazole ring can be a challenging transformation.

Potential Causes & Solutions:

  • Deactivation of the Imidazole Ring: The imidazole ring itself can be deactivated towards electrophilic acylation.

  • Incorrect Reagents: The choice of acylation agent and catalyst is crucial. While acyl chlorides are common, they can be harsh. The use of an amide, such as N,N-dimethylacetamide, with a strong base like n-butyllithium to generate a lithiated imidazole intermediate can be an effective strategy.[6]

  • Steric Hindrance: Bulky substituents on the imidazole ring can hinder the approach of the acylating agent.[3]

Recommended Protocol for 2-Acylation:

A robust method for introducing the acetyl group is through the reaction of 2-lithio-1-methyl-1H-imidazole with an appropriate acylating agent.[6]

  • Preparation of 2-lithio-1-methyl-1H-imidazole:

    • Dissolve 1-methylimidazole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C.

    • Slowly add a solution of n-butyllithium in hexanes.

    • Stir the mixture at -78 °C for 1 hour.

  • Acylation:

    • To the freshly prepared 2-lithio-1-methyl-1H-imidazole solution, slowly add a solution of N,N-dimethylacetamide in anhydrous THF at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Issue 3: Difficulty in the Carboxylation and Subsequent Hydrolysis

The introduction of the carboxylic acid group at the C4 position often involves the hydrolysis of an ester precursor.

Potential Causes & Solutions:

  • Incomplete Hydrolysis: The ester group may be resistant to hydrolysis.

    • Solution: Employ stronger basic conditions (e.g., higher concentration of NaOH or KOH) or increase the reaction temperature.[7][8] Monitoring the reaction by TLC is essential to ensure complete conversion.

  • Product Solubility: The resulting carboxylic acid may be highly soluble in the aqueous phase, leading to losses during extraction.

    • Solution: After acidification of the reaction mixture to a low pH (e.g., pH 1-2) to protonate the carboxylic acid, perform multiple extractions with a suitable organic solvent.[8]

Quantitative Data for Hydrolysis Optimization:

BaseConcentrationTemperature (°C)Reaction Time (h)Typical Yield (%)
NaOH1 M60475
NaOH4 M802>90[6]
KOH1 M60478
LiOH1 MRoom Temp16~98[7]

Q2: I am observing multiple spots on my TLC plate after the reaction, indicating the formation of byproducts. What are the likely side reactions?

The formation of byproducts is a common issue in heterocyclic synthesis.[2]

Potential Side Reactions:

  • Over-alkylation/acylation: If there are multiple reactive sites on the imidazole ring or its precursors, multiple alkyl or acyl groups may be added.

  • Ring-opening: Under harsh acidic or basic conditions, the imidazole ring can potentially undergo cleavage.[6]

  • Polymerization: Some starting materials or intermediates may be prone to polymerization under the reaction conditions.

Troubleshooting Side Reactions:

Side_Reaction_Troubleshooting Start Multiple Spots on TLC Sub_Optimize Optimize Reaction Conditions (Temp, Time, Stoichiometry) Start->Sub_Optimize Sub_Purify Purify Starting Materials Start->Sub_Purify Sub_Isolate Isolate and Characterize Byproducts Start->Sub_Isolate Sub_Protect Consider Protecting Groups Sub_Optimize->Sub_Protect End Cleaner Reaction Profile Sub_Optimize->End Sub_Purify->End Sub_Protect->End

Caption: A decision tree for troubleshooting the formation of byproducts.

Q3: My product seems to be difficult to purify. What purification strategies do you recommend?

The polarity of N-heterocycles can make their purification challenging.[3]

Recommended Purification Techniques:

  • Column Chromatography: This is the most common method.[3]

    • Solvent System Selection: Use TLC to identify a suitable solvent system that provides good separation and a retention factor (Rf) of approximately 0.3 for your target compound.[3] Common solvent systems include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.

    • Additive for Tailing Reduction: If you observe streaking or tailing on the TLC plate, adding a small amount of a modifier like triethylamine (0.1-1%) to the eluent can improve the peak shape by deactivating acidic sites on the silica gel.[3]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.

  • Acid-Base Extraction: The basic nitrogen atoms in the imidazole ring and the acidic carboxylic acid group allow for purification via acid-base extraction. This can be a powerful technique to separate your product from neutral impurities.

References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • Journal of Heterocyclic Chemistry. (1982). SYNTHESIS OF 2-ACYL-1-METHYL-1H-IMIDAZOLES AND REACTIVITY OF THE ACYL GROUP.
  • ACS Medicinal Chemistry Letters. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Acetyl-4-Methylimidazole.
  • ChemicalBook. (n.d.). 1H-Imidazole-4-carboxylic acid synthesis.

Sources

Technical Support Center: Purification of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, chemists, and drug development professionals through the complex purification of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid (Molecular Formula: C7H8N2O3).

Purifying highly functionalized heterocycles requires more than just following a recipe; it requires a deep mechanistic understanding of the molecule's physical chemistry. This compound presents a unique triad of challenges: an amphoteric nature (zwitterionic), high aqueous solubility, and a base-sensitive 2-acetyl group. This guide synthesizes field-proven insights with rigorous chemical principles to help you establish a self-validating purification workflow.

Part 1: Mechanistic Insights & Chemical Behavior

Before troubleshooting, we must understand the causality behind the molecule's behavior.

  • Amphoteric/Zwitterionic Behavior: The molecule possesses an acidic carboxylic acid at C4 (estimated pKa ~2.7, based on the parent imidazole-4-carboxylic acid [2]) and a weakly basic imidazole nitrogen. However, the strongly electron-withdrawing 2-acetyl and 4-carboxyl groups significantly depress the basicity of the imidazole ring. Consequently, the isoelectric point (pI)—the pH at which the molecule carries no net electrical charge—is shifted lower, typically around pH 2.5 to 3.0 . At this pH, the molecule is highly lipophilic and exhibits its lowest aqueous solubility.

  • Acetyl Group Sensitivity: The acetyl group at the C2 position of the imidazole ring is highly activated. Under strongly basic conditions (pH > 8), it is susceptible to nucleophilic attack, leading to unwanted cleavage or base-catalyzed aldol-type self-condensations [3]. Therefore, all purification workflows must strictly avoid harsh basic environments.

Part 2: Frequently Asked Questions (FAQs)

Q: Why is my product remaining in the aqueous phase during liquid-liquid extraction (LLE) with ethyl acetate or DCM? A: This is a classic manifestation of the compound's zwitterionic nature. At a neutral pH (pH ~7), the carboxylic acid is fully deprotonated (carboxylate anion), making the molecule highly polar and water-soluble. To force the compound into an organic layer, you must adjust the aqueous phase to its exact isoelectric point (pH ~3.0) to neutralize the charge. Even then, due to its high polarity, you may need to saturate the aqueous layer with NaCl (salting-out) or use a continuous liquid-liquid extractor.

Q: I am trying to purify the crude mixture using Reverse-Phase HPLC (RP-HPLC), but the peak shape is terrible and recovery is low. What is wrong? A: You are likely operating your mobile phase too close to the compound's isoelectric point. When a mobile phase pH is near the pI, the molecule exists in a neutral, highly lipophilic state and can rapidly exchange protons with the buffer, leading to peak broadening, tailing, or even precipitation on the column. Chromatographic best practices dictate that purification should be performed at a pH that is at least 2 full pH units removed from the pI [1]. For this compound, use a strongly acidic mobile phase (e.g., 0.1% TFA, pH ~2.0) to ensure it is consistently protonated.

Q: Can I use strong anion exchange (SAX) chromatography to isolate the product? A: While theoretically possible because of the carboxylic acid, SAX often requires eluting the product with a basic buffer or strong salt solutions. Given the base-sensitivity of the 2-acetyl group [3], prolonged exposure to basic resins or eluents can degrade your product. Isoelectric precipitation followed by RP-HPLC is a much safer, self-validating approach.

Part 3: Troubleshooting Guide & Logic

When your purification fails, systematic isolation of the variable is required. Below is a troubleshooting logic tree for the most common issue: Low Yield during the initial isolation phase.

TroubleshootingLogic Issue Issue: Low Yield in Extraction/Isolation CheckPH Is the aqueous pH exactly at the pI (~3.0)? Issue->CheckPH YesPH Yes: Compound is neutral but still highly polar CheckPH->YesPH Yes NoPH No: Compound is ionized (Water-soluble) CheckPH->NoPH No Solution1 Action: Saturate with NaCl & extract with 10% MeOH/DCM YesPH->Solution1 Solution3 Action: Abandon LLE; use Isoelectric Precipitation YesPH->Solution3 Solution2 Action: Adjust pH to 3.0 using 1M HCl carefully NoPH->Solution2

Fig 1. Troubleshooting logic tree for resolving low yield during the initial isolation of the target compound.

Specific Troubleshooting Scenarios
Observed IssueRoot Cause AnalysisCorrective Action
Co-elution with starting material (e.g., 1-methyl-1H-imidazole-4-carboxylic acid)Similar polarity and pKa profiles between the starting material and product.Switch to a polar-embedded C18 column (e.g., Waters Atlantis T3) which offers better retention and selectivity for highly polar, functionalized heterocycles.
Product degradation (brown oil formation) during concentrationConcentration performed at elevated temperatures (>45°C) or under slightly basic conditions, triggering acetyl cleavage.Maintain rotary evaporator bath temperature below 35°C. Ensure no residual base is present before concentration.
No precipitation upon pH adjustment The reaction mixture is too dilute, preventing the compound from reaching its supersaturation point at the pI.Concentrate the crude aqueous mixture under reduced pressure by at least 50% before adjusting the pH to 3.0.

Part 4: Validated Purification Protocols

To ensure scientific integrity, the following workflow is designed as a self-validating system. We utilize a two-step approach: Bulk Isolation via Isoelectric Precipitation followed by Polishing via Preparative RP-HPLC .

PurificationWorkflow Start Crude Reaction Mixture (Aqueous) Filter Filter through Celite (Remove insoluble byproducts) Start->Filter Concentrate Concentrate in vacuo (Reduce volume by 50%) Filter->Concentrate pHAdjust Titrate to pH 3.0 with 1M HCl (Reach Isoelectric Point) Concentrate->pHAdjust Precipitate Incubate at 4°C for 12h & Collect crude solid pHAdjust->Precipitate HPLC Prep RP-HPLC Polishing (0.1% TFA / MeCN gradient) Precipitate->HPLC Pure Lyophilize to yield pure Target Compound HPLC->Pure

Fig 2. Step-by-step purification workflow from crude aqueous mixture to final polished product.

Step 1: Bulk Isolation (Isoelectric Precipitation)

Causality: By forcing the molecule into its neutral zwitterionic state, we minimize its hydration shell, causing it to crash out of the aqueous matrix, leaving highly soluble inorganic salts and polar byproducts behind.

  • Preparation: Dilute the crude reaction mixture with deionized water (if organic solvents are present, remove them via rotary evaporation first).

  • Filtration: Filter the aqueous mixture through a pad of Celite to remove any insoluble polymeric byproducts.

  • Concentration: Concentrate the filtrate under reduced pressure (Bath temp < 35°C) until a viscous, concentrated aqueous solution is obtained.

  • Titration: Submerge a calibrated pH probe into the stirring solution. Dropwise, add 1M HCl (or 1M NaOH if starting from a highly acidic state) until the pH reaches exactly 3.0 .

  • Crystallization: A white to off-white precipitate should begin to form. Transfer the flask to a 4°C refrigerator and let it stand for 12 hours to maximize crystallization.

  • Collection: Filter the precipitate via vacuum filtration, wash with ice-cold water (2 x 5 mL), and dry under high vacuum. QC Step: Run an LC-MS of the solid to confirm the presence of the m/z 169 [M+H]+ ion.

Step 2: Polishing (Preparative RP-HPLC)

Causality: To separate the target from structurally similar impurities (like unreacted starting materials), we use RP-HPLC. We use 0.1% Trifluoroacetic acid (TFA) to drop the mobile phase pH to ~2.0, ensuring the compound is fully protonated and behaves predictably on the stationary phase [1].

  • Sample Prep: Dissolve the crude solid from Step 1 in a minimum amount of Mobile Phase A (Water + 0.1% TFA). If solubility is poor, add up to 5% DMSO.

  • Column Selection: Use a polar-embedded C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Phase A: HPLC-grade Water + 0.1% TFA

    • Phase B: HPLC-grade Acetonitrile + 0.1% TFA

  • Gradient: Run a shallow gradient from 2% B to 30% B over 20 minutes. The high polarity of the compound means it will elute early; a shallow gradient prevents it from co-eluting with the solvent front.

  • Detection & Recovery: Monitor at 254 nm. Collect the major peak, freeze immediately on dry ice, and lyophilize to obtain the pure 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid as a fluffy white powder.

Part 5: Method Comparison Data

To assist in experimental design, the following table summarizes the quantitative expectations of various isolation techniques for this specific compound.

Purification MethodExpected Yield RecoveryTypical PurityScalabilityProcessing TimePrimary Limitation
Liquid-Liquid Extraction (DCM) < 15%70 - 80%High2 HoursSevere product loss to aqueous phase due to zwitterionic nature.
Isoelectric Precipitation 60 - 75%85 - 90%Very High14 HoursRequires high concentration; misses structurally similar impurities.
Preparative RP-HPLC 85 - 95% (from crude solid)> 98%Low (mg to g)3 HoursLow throughput; requires expensive equipment and solvents.
Strong Anion Exchange (SAX) 30 - 40%80 - 85%Medium6 HoursBasic elution conditions cause degradation of the 2-acetyl group.

References

  • Denton, E. (2023). How to use the isoelectric point to inform your peptide purification mobile phase pH. Biotage Knowledge Base. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14080, Imidazole-4-carboxylic acid. PubChem. Retrieved from [Link]

  • Wang, X., et al. (2025). Copper(I)-Catalyzed Asymmetric α-Selenenylation of 2-Acylimidazoles. JACS Au. American Chemical Society. Retrieved from [Link]

Side reactions in the synthesis of substituted imidazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Expert Troubleshooting & Mechanistic Guides for Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Synthesizing substituted imidazoles—whether via the Debus-Radziszewski multicomponent reaction, the Van Leusen cycloaddition, or direct N-alkylation—often presents complex chemo- and regioselectivity challenges.

This guide dissects the causality behind common side reactions and provides self-validating protocols to ensure your synthetic workflows are robust, reproducible, and analytically sound.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I getting an insoluble oil instead of my N-alkylimidazole during direct alkylation?

The Causality: You are likely observing over-alkylation (quaternization). When you deprotonate imidazole and react it with an alkyl halide, the resulting N-alkylimidazole product retains a lone pair on the sp2 hybridized nitrogen (N3). Because alkyl groups are electron-donating, the newly formed N-alkylimidazole is often more nucleophilic than your starting material. If there is any excess alkylating agent, a secondary SN2 attack occurs rapidly, yielding a highly polar, often insoluble quaternary imidazolium salt. The Mitigation:

  • Stoichiometric Control: Never use an excess of the alkyl halide. Maintain a strict 1.1 : 1.0 ratio of Imidazole to Alkyl Halide[1].

  • Alternative Pathways: If over-alkylation persists, consider a two-step acylation-reduction sequence to deactivate the nitrogen nucleophilicity[2], or utilize Carbonyldiimidazole (CDI) for cleaner, greener ring formations[3].

Q2: My Van Leusen synthesis is yielding a mixture of regioisomers. How do I force 1,5-disubstitution?

The Causality: The Van Leusen reaction relies on the cycloaddition of tosylmethyl isocyanide (TosMIC) to an aldimine. Regioselectivity is strictly governed by the steric bulk of the aldimine substituents during the transition state of the cyclization[4]. The bulky tosyl group of TosMIC and the aldimine substituent naturally repel each other. If you are seeing 1,4-disubstituted impurities, your system lacks sufficient steric differentiation, or overly harsh thermal conditions are overriding kinetic control. The Mitigation:

  • Thermal Control: Run the cycloaddition at room temperature to maintain kinetic control.

  • Catalyst Intervention: Introduce a Lewis acid catalyst (such as CuI or specific zeolites). Lewis acids coordinate the intermediate, rigidifying the transition state and amplifying steric clashes that disfavor the 1,4-isomer[4].

Q3: During my Debus-Radziszewski multicomponent reaction, I am detecting oxazoles and pyrazines. What went wrong?

The Causality: The Debus-Radziszewski reaction (1,2-dicarbonyl + aldehyde + ammonia) is highly sensitive to pH and stoichiometry. If the reaction becomes too alkaline, or if the ammonia source is depleted prematurely, the mechanistic pathway fractures. Instead of forming the necessary diimine intermediate, the system undergoes Maillard-type side reactions, condensing pyruvaldehyde-like intermediates with residual amines to form pyrazines and oxazoles[5]. The Mitigation:

  • pH Buffering: Maintain a mildly acidic to neutral pH.

  • Ammonia Excess: Ensure a continuous, slight excess of the ammonia source (e.g., ammonium acetate) to relentlessly drive the equilibrium toward the diimine intermediate[5].

Part 2: Quantitative Diagnostic Table

Use this data table to rapidly cross-reference your analytical results with the underlying side reaction and implement the correct mitigation strategy.

Side ReactionSynthetic RoutePrimary CauseAnalytical Marker (¹H NMR / MS)Mitigation Strategy
Quaternization (Imidazolium Salt) N-AlkylationProduct nucleophilicity > Starting material; Excess R-XDownfield C2-H singlet (~9.5–10.0 ppm); High polarity on TLCMaintain 1.1:1.0 (Imidazole:R-X) stoichiometry; Temp < 80°C
1,4-Regioisomer Contamination Van Leusen SynthesisPoor steric differentiation in aldimine transition stateSplit signals for C4/C5 protons; MS shows identical massLower reaction temp to RT; Introduce Lewis acid (e.g., CuI)
Oxazole / Pyrazine Formation Debus-RadziszewskiAlkaline pH shift driving Maillard-type condensationOxazole C2-H (~8.0 ppm) or symmetric pyrazine protonsBuffer pH; Ensure continuous excess of ammonium acetate
Aldol Condensation MulticomponentSelf-condensation of aldehyde prior to diimine formationAlkene protons (~6.5–7.5 ppm); Higher molecular weight massPre-form the diimine; Add aldehyde slowly via syringe pump

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to the next step unless the built-in analytical validation check is met.

Protocol A: Controlled N-Alkylation (Preventing Quaternization)

Objective: Synthesize N-alkylimidazole while completely suppressing imidazolium salt formation.

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) in anhydrous DMF at 0°C. Slowly add imidazole (1.1 equiv) dissolved in DMF dropwise.

    • Validation Check 1: Monitor the reaction visually. Do not proceed until H₂ gas evolution has completely ceased (typically 1 hour at room temperature), confirming 100% conversion to the imidazolide anion.

  • Alkylation: Cool the mixture back to 0°C. Add the alkyl halide (strictly 1.0 equiv) dropwise over 30 minutes. Warm to 60°C.

    • Validation Check 2: Monitor via TLC (EtOAc/Hexane). The exact moment the alkyl halide spot disappears, quench the reaction with ice water. Do not extend heating to "push" the reaction , as the absence of alkyl halide means any further reaction will only be the product attacking itself (if localized concentration gradients exist).

  • Isolation & Analysis: Extract with EtOAc, wash heavily with brine to remove DMF, dry over Na₂SO₄, and concentrate.

    • Validation Check 3: Run a crude ¹H NMR. The absence of a sharp, highly deshielded singlet at ~9.5–10.0 ppm validates that over-alkylation was successfully avoided.

Protocol B: Regioselective Van Leusen Synthesis of 1,5-Disubstituted Imidazoles

Objective: Synthesize 1,5-disubstituted imidazoles with >95% regioselectivity.

  • Imine Formation: In a round-bottom flask, combine the aldehyde (1.0 equiv) and primary amine (1.0 equiv) in anhydrous methanol. Stir at room temperature for 2 hours.

    • Validation Check 1: Take a 0.1 mL aliquot, concentrate, and run a rapid ¹H NMR. Proceed only when the aldehyde peak (~9.0-10.0 ppm) has vanished and a distinct imine CH=N peak (~8.0-8.5 ppm) has appeared.

  • Cycloaddition: To the pre-formed imine solution, add K₂CO₃ (2.0 equiv) followed by TosMIC (1.0 equiv). Stir at room temperature (do not heat).

    • Validation Check 2: The reaction mixture will progressively darken and precipitate potassium p-toluenesulfinate. Monitor by TLC until the TosMIC spot is consumed.

  • Isolation & Analysis: Filter the solid byproducts, concentrate the filtrate, and purify via flash chromatography.

    • Validation Check 3: Run ¹H NMR. A single, sharp peak for the C4 proton of the imidazole ring (with no secondary minor peaks in the aromatic region) validates >95% regioselectivity for the 1,5-isomer.

Part 4: Mechanistic Visualizations

N_Alkylation A Imidazole Starting Material B NaH / DMF (Deprotonation) A->B C Imidazolide Anion (Active Nucleophile) B->C D R-X (1.0 equiv) SN2 Attack C->D E N-Alkylimidazole (Target Product) D->E F Excess R-X (Secondary Attack) E->F G Imidazolium Salt (Over-alkylation Byproduct) F->G

Pathway of imidazole N-alkylation highlighting the risk of over-alkylation to imidazolium salts.

Van_Leusen A Aldehyde + Primary Amine B Aldimine Intermediate A->B C TosMIC + K2CO3 (Deprotonation) B->C D 4-Tosyl-2-imidazoline (Cycloaddition) C->D E Elimination of p-Toluenesulfinic Acid D->E F 1,5-Disubstituted Imidazole (Major: Sterically Favored) E->F Favored Pathway G 1,4-Disubstituted Imidazole (Minor: Steric Clash) E->G Disfavored Pathway

Van Leusen cycloaddition mechanism demonstrating steric factors driving 1,5-regioselectivity.

References

  • Amine Reactivity - Michigan State University (MSU) Chemistry.[Link]

  • Kinetic and Thermodynamic Evidence of the Paal–Knorr and Debus–Radziszewski Reactions Underlying Formation of Pyrroles and Imidazoles in Hydrothermal Liquefaction - ACS Energy & Fuels.[Link]

  • Carbonyldiimidazole (CDI) - ACS Green Chemistry Institute Pharmaceutical Roundtable (GCIPR).[Link]

Sources

Technical Support Center: Optimizing the Synthesis and Purity of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for imidazole functionalization. Synthesizing highly pure 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid presents unique challenges, primarily due to the amphoteric nature of the molecule, the risk of regioisomer formation during C-H activation, and the thermal instability of the carboxylic acid moiety.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-purity yields.

Visual Workflow & Impurity Bottlenecks

The synthesis typically begins with the protected ester of 1-methyl-1H-imidazole-4-carboxylic acid. The critical steps involve regioselective C-2 lithiation, electrophilic trapping, and mild deprotection. The diagram below maps the ideal synthetic pathway alongside common impurity-generating side reactions.

SynthesisWorkflow SM 1-Methyl-1H-imidazole- 4-carboxylate Lithiation Lithiation (LDA, THF, -78°C) SM->Lithiation Step 1: Deprotonation Acetylation Acetylation (Weinreb Amide) Lithiation->Acetylation Step 2: Electrophile Intermediate 2-Acetyl-1-methyl-1H- imidazole-4-carboxylate Acetylation->Intermediate Major Pathway Imp1 Impurity: C-5 Isomer Acetylation->Imp1 High Temp / Excess Base Hydrolysis Basic Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Step 3: Deprotection Target 2-Acetyl-1-methyl-1H- imidazole-4-carboxylic acid Hydrolysis->Target Isoelectric Crystallization Imp2 Impurity: Decarboxylated Degradant Hydrolysis->Imp2 Harsh Acidic Workup

Synthetic workflow and common impurity pathways for the target imidazole.

Troubleshooting & FAQs (The "Why" and "How")

Q1: I am observing a mixture of C-2 and C-5 acetylated regioisomers, as well as over-acetylation. How do I improve regioselectivity?

The Causality: While the C-2 proton of 1-methylimidazole is the most acidic (pKa ~ 33), the C-5 proton can also be deprotonated if the temperature rises above -60°C or if a large excess of base is used. Furthermore, using highly reactive electrophiles like acetyl chloride often leads to double addition (forming a tertiary alcohol) because the initial ketone product is more electrophilic than the starting material. The Solution: Maintain strictly cryogenic conditions (-78°C) using Lithium diisopropylamide (LDA). To prevent over-acetylation, trap the lithiated intermediate with N-methoxy-N-methylacetamide (Weinreb amide). The Weinreb amide forms a stable tetrahedral metal chelate that only collapses to the desired ketone upon aqueous workup, completely shutting down secondary reactions ().

Q2: During the final ester hydrolysis, my product purity drops significantly due to degradation. Why is this happening?

The Causality: Imidazole-4-carboxylic acids are highly susceptible to decarboxylation when subjected to elevated temperatures, especially under acidic conditions. The electron-rich imidazole ring facilitates the loss of CO₂. The Solution: Abandon acidic hydrolysis. Instead, utilize mild basic hydrolysis with Lithium Hydroxide (LiOH) in a THF/Water mixture at room temperature. The resulting carboxylate salt is highly stable and resists decarboxylation ().

Q3: My final product contains persistent inorganic salts (e.g., LiCl) that ruin my elemental analysis. Silica gel chromatography isn't working. What is the best isolation strategy?

The Causality: 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid is a highly polar, amphoteric molecule. It streaks heavily on normal-phase silica and co-elutes with polar inorganic salts. The Solution: Exploit the molecule's zwitterionic nature. By carefully adjusting the pH of the aqueous hydrolysis mixture to the molecule's exact isoelectric point (pI ≈ 4.5) at 0°C, the net-neutral species will precipitate out of solution, leaving the highly soluble lithium salts in the aqueous mother liquor.

Quantitative Comparison of Purification Strategies

To assist in selecting the best downstream processing method, the following table summarizes the quantitative performance of various purification strategies for this specific amphoteric imidazole.

Purification StrategyTypical Yield RecoveryFinal Purity (HPLC)ScalabilityKey Advantage / Causality
Isoelectric Crystallization (pH 4.5) 75% – 85%> 98.0%High (Kilogram)Self-purifying: Drops inorganic salts and highly soluble organic byproducts into the mother liquor.
Strong Cation Exchange (SCX) Resin 85% – 95%> 99.0%Medium (Gram)Charge-based isolation: Captures the basic imidazole nitrogen; washes away non-basic impurities.
Preparative Reverse-Phase HPLC 60% – 70%> 99.5%Low (Milligram)High resolution: The only reliable method for separating trace amounts of the C-5 regioisomer.
Normal Phase Silica Chromatography < 30%< 85.0%N/ANot recommended: Severe peak tailing and irreversible binding due to the carboxylic acid moiety.

Step-by-Step Validated Methodologies

Every robust synthesis must be a self-validating system. The following protocols include In-Process Controls (IPC) to verify success before proceeding to the next step.

Protocol A: Regioselective C-2 Acetylation (Weinreb Amide Route)

Note: If your starting material is a free acid, it must first be protected as a methyl ester. Imidazole carbamates can be used for chemoselective esterification if traditional methods fail ().

  • System Purge: Flame-dry a 3-neck round-bottom flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Dissolution: Dissolve methyl 1-methyl-1H-imidazole-4-carboxylate (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the reaction mixture to strictly -78°C using a dry ice/acetone bath.

  • Lithiation: Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 15 minutes down the side of the flask to prevent localized heating. Stir for 45 minutes at -78°C.

    • Self-Validation (IPC 1): Withdraw a 0.1 mL aliquot, quench in D₂O, and extract with EtOAc. Analyze the organic layer via ¹H-NMR. You must observe >95% disappearance of the C-2 proton singlet (typically around 7.5 ppm) and retention of the C-5 proton, confirming regioselective lithiation.

  • Electrophilic Trapping: Add N-methoxy-N-methylacetamide (1.2 eq) neat, dropwise over 10 minutes. Maintain at -78°C for 2 hours.

  • Workup: Quench the reaction at -78°C with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the intermediate ester.

Protocol B: Mild Hydrolysis and Isoelectric Precipitation
  • Hydrolysis: Dissolve the intermediate 2-acetyl-1-methyl-1H-imidazole-4-carboxylate in a 3:1 mixture of THF:H₂O (0.15 M). Add LiOH monohydrate (2.0 eq).

  • Reaction Monitoring: Stir vigorously at 20°C (room temperature).

    • Self-Validation (IPC 2): Monitor via LCMS every 2 hours. The reaction is complete when the ester peak ([M+H]⁺ = 183) is completely replaced by the acid peak ([M+H]⁺ = 169). Do not heat the reaction to accelerate it, as this invites decarboxylation.

  • Solvent Removal: Concentrate the mixture under reduced pressure (bath temp < 30°C) to remove the THF. The product is now in the aqueous layer as the lithium carboxylate salt.

  • Isoelectric Crystallization: Cool the aqueous layer to 0°C in an ice bath. While stirring vigorously, add 1.0 M HCl dropwise until the pH reaches exactly 4.5 (monitor continuously with a calibrated pH meter).

  • Isolation: A dense white/off-white precipitate will form. Stir at 0°C for an additional 30 minutes to ensure complete crystallization. Filter the solid, wash with ice-cold water (to remove LiCl), and dry under high vacuum at room temperature for 24 hours.

References

  • Kamijo, T., Yamamoto, R., Harada, H., & Iizuka, K. "SYNTHESIS OF 2-ACYL-1-METHYL-1H-IMIDAZOLES AND REACTIVITY OF THE ACYL GROUP." Heterocycles (CLOCKSS Archive), 1983. URL: [Link]

  • Veerman, J. J. N., et al. "Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors." ACS Medicinal Chemistry Letters, 2021. URL:[Link]

  • Heller, S. T., & Sarpong, R. "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas." Organic Letters, 2010. URL: [Link]

Technical Support Center: Imidazole Ring Formation

Author: BenchChem Technical Support Team. Date: March 2026

As a cornerstone of medicinal chemistry and materials science, the imidazole nucleus presents unique synthetic challenges due to its amphoteric nature, high polarity, and susceptibility to side reactions[1]. This technical support center provides researchers and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to master imidazole synthesis.

Mechanistic Workflows & Causality

Understanding the causality behind reagent selection is critical for optimizing imidazole yields. We focus on the two most robust methodologies: the Debus-Radziszewski multicomponent synthesis and the Van Leusen Three-Component Reaction (vL-3CR).

The Debus-Radziszewski Synthesis

First reported in 1858, this multicomponent reaction condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an amine)[1][2]. The reaction proceeds via a diimine intermediate. The causality of failure here usually stems from mismatched electrophilicity between the dicarbonyl and the aldehyde, leading to competitive self-condensation and the formation of pyrazine side-products[2].

DR_Mechanism Dicarbonyl 1,2-Dicarbonyl Diimine Diimine Intermediate Dicarbonyl->Diimine + NH3 Ammonia Ammonia/Amine Ammonia->Diimine Aldehyde Aldehyde Condensation Cyclization Aldehyde->Condensation Diimine->Condensation Imidazole Imidazole Product Condensation->Imidazole - H2O

Debus-Radziszewski multicomponent imidazole synthesis pathway.

The Van Leusen Three-Component Reaction (vL-3CR)

The Van Leusen synthesis utilizes tosylmethyl isocyanide (TosMIC) to construct 1,5-disubstituted imidazoles from aldimines[3][4]. The reaction is driven by the reactive isocyanide carbon and the active methylene group of TosMIC[3]. The critical failure point in vL-3CR is the incomplete formation of the aldimine, which redirects the TosMIC to react directly with the aldehyde, forming an oxazole byproduct instead[3][5].

VL_Mechanism Aldehyde Aldehyde Aldimine Aldimine Intermediate Aldehyde->Aldimine Amine Primary Amine Amine->Aldimine - H2O Cycloadd Base-Promoted [3+2] Cycloaddition Aldimine->Cycloadd TosMIC TosMIC Reagent TosMIC->Cycloadd + Base TosImid 4-Tosyl-2-imidazoline Cycloadd->TosImid Imidazole 1,5-Disubstituted Imidazole TosImid->Imidazole - TosH

Van Leusen three-component reaction (vL-3CR) workflow.

Quantitative Data: Reaction Optimization

The following table synthesizes quantitative data on optimizing the Debus-Radziszewski reaction, highlighting the causality behind catalyst and solvent choices[6][7].

Catalyst / PromoterSolventTemp (°C)TimeAvg. Yield (%)Mechanistic Causality & Notes
NoneEthanol78 (Reflux)12 h45–55Slow condensation; thermal degradation leads to tar formation.
Lactic AcidSolvent-free16030 min~92Mild acid catalyzes imine formation; biodegradable and acts as a melt medium[7].
Amberlyst A-15Ethanol120 (MW)10 min~95Solid acid resin provides high local proton concentration; microwave (MW) accelerates cyclization[7].
Silicotungstic AcidEthanol25 (RT)4 h85–90Lewis acid activation of carbonyls allows room-temperature cyclization, preventing thermal side-products[7].

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems , incorporating in-process analytical checkpoints to verify success before proceeding to the next step.

Protocol A: Microwave-Assisted Debus-Radziszewski Synthesis

Objective: Synthesis of 2,4,5-triphenyl-1H-imidazole (Lophine).

  • Reagent Preparation: In a microwave-safe vessel, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (4.0 eq) in ethanol.

    • Causality: An excess of ammonium acetate acts as both the nitrogen source and a mild acidic buffer to promote imine formation[7].

  • Reaction Execution: Subject the mixture to microwave irradiation at 120°C for 10 minutes.

    • Validation Checkpoint 1 (Visual): The mixture should transition from a pale yellow suspension to a deep homogeneous amber solution, indicating successful diimine condensation.

    • Validation Checkpoint 2 (TLC): Spot the mixture against the starting benzaldehyde (Hexane:EtOAc 7:3). The complete disappearance of the UV-active aldehyde spot confirms full conversion.

  • Workup & Isolation: Pour the hot mixture into ice water.

    • Validation Checkpoint 3 (Precipitation): A rapid precipitation of a white/pale-yellow solid should occur. If an oil forms, the pH is likely too acidic. Adjust dropwise with dilute aqueous ammonia to pH 7–8 (the isoelectric point of the imidazole) to force crystallization.

  • Purification: Filter and recrystallize from hot ethanol.

Protocol B: Van Leusen Three-Component Reaction (vL-3CR)

Objective: Synthesis of 1,5-disubstituted imidazoles.

  • In Situ Aldimine Formation: Dissolve the primary amine (1.0 eq) and aldehyde (1.0 eq) in methanol. Stir at room temperature for 30–60 minutes.

    • Validation Checkpoint 1 (Physical): The formation of water droplets or a slight cloudiness in the solvent indicates successful imine condensation. Unlike other moisture-sensitive reactions, this water does not interfere with the subsequent TosMIC cycloaddition[3].

  • Cycloaddition: Add TosMIC (1.0 eq) and K2CO3 (2.0 eq) directly to the reaction flask. Stir for 4 hours.

    • Causality: K2CO3 deprotonates the active methylene of TosMIC, initiating the [3+2] cycloaddition[4].

  • Workup: Remove methanol under reduced pressure, partition between EtOAc and water, and extract.

    • Validation Checkpoint 2 (Mass Balance): The organic layer should contain the highly non-polar imidazole product, while the extruded p-toluenesulfinic acid byproduct remains in the basic aqueous layer.

Troubleshooting & FAQs

Q1: I am trying to synthesize an imidazole using the Van Leusen method, but my NMR shows I isolated an oxazole. What went wrong? A: This is a classic causality error in the vL-3CR workflow. If the initial condensation between your aldehyde and amine is incomplete, the unreacted aldehyde will undergo a direct base-induced cycloaddition with TosMIC. Because the aldehyde oxygen acts as the nucleophile instead of the imine nitrogen, the resulting ring is an oxazole[3][5]. Fix: Ensure complete aldimine formation before adding TosMIC. You can verify this by monitoring the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) via ATR-IR before proceeding.

Q2: My Debus-Radziszewski reaction is yielding a complex mixture with a dark, tarry appearance. How do I clean this up? A: Dark tarry mixtures usually result from the thermal degradation of the aldehyde or the self-condensation of the 1,2-dicarbonyl compound under prolonged reflux[2]. Fix: Transition from conventional heating to microwave irradiation or sonochemistry[8]. Alternatively, employ a Lewis acid catalyst (like Silicotungstic acid) or a biodegradable organic acid (like Lactic acid) to lower the activation energy, allowing the reaction to proceed at lower temperatures or shorter timeframes[7].

Q3: I have confirmed my imidazole synthesized correctly via LC-MS, but I am losing all my product during the aqueous workup. Why? A: Imidazoles are highly polar, amphoteric molecules (acting as both acids and bases) with a calculated dipole moment of ~3.61D[1]. If your aqueous workup is too acidic (pH < 4), the sp2 nitrogen (N-3) protonates to form a highly water-soluble imidazolium salt[1]. If it is too basic (pH > 10), the N-1 proton can be stripped, forming a water-soluble imidazolide anion. Fix: You must perform your extraction at the isoelectric point of your specific imidazole (typically around pH 7–8). Use a buffer to stabilize the pH, and consider salting out the aqueous layer with NaCl to drive the organic product into the organic phase.

References

1.[2] Wikipedia Contributors. "Debus–Radziszewski imidazole synthesis." Wikipedia, The Free Encyclopedia. [Link] 2.[3] Organic Chemistry Portal. "Van Leusen Imidazole Synthesis." Organic Chemistry Portal. [Link] 3.[5] Wikipedia Contributors. "Van Leusen reaction." Wikipedia, The Free Encyclopedia. [Link] 4.[1] Tolomeu, H. V., & Fraga, C. A. M. "Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry." Molecules, 2023. [Link] 5.[6] Organic Chemistry Portal. "Synthesis of imidazoles." Organic Chemistry Portal. [Link] 6.[4] Zhang, Y., et al. "Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis." PMC (NIH), 2020. [Link] 7.[8] ResearchGate. "Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches." ResearchGate. [Link] 8.[7] Siddarth H. S., et al. "A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction." International Journal of Pharmaceutical Research and Applications, 2021. [Link]

Sources

Optimizing reaction conditions for acetyl group addition to imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-acetylation of imidazole. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial synthetic transformation. Here, we move beyond simple protocols to explore the underlying principles, troubleshoot common experimental hurdles, and provide robust, field-tested methodologies to ensure your success.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the N-acetylation of imidazole, providing the core knowledge needed to design and execute your experiments effectively.

Q1: What is the fundamental mechanism of imidazole N-acetylation?

The N-acetylation of imidazole is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on one of the nitrogen atoms of the imidazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This forms a tetrahedral intermediate which then collapses, expelling a leaving group and resulting in the formation of N-acetylimidazole. Due to resonance, N-acyl imidazoles are significantly more reactive than typical amides, making them valuable acyl transfer agents themselves.[1]

Caption: General mechanism of imidazole N-acetylation.

Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Imidazole Imidazole (Nucleophile) Tetrahedral Tetrahedral Intermediate Imidazole->Tetrahedral Nucleophilic Attack AceticAnhydride Acetic Anhydride (Electrophile) AceticAnhydride->Tetrahedral Acetylimidazole 1-Acetylimidazole Tetrahedral->Acetylimidazole Collapse of Intermediate Acetate Acetate (Leaving Group) Tetrahedral->Acetate

Q2: Which acetylating agent should I choose: acetic anhydride or acetyl chloride?

The choice between acetic anhydride and acetyl chloride depends on the desired reactivity and the tolerance of your substrate to acidic byproducts.

FeatureAcetic AnhydrideAcetyl Chloride
Reactivity Moderately reactive. Often requires heating or a catalyst for efficient conversion.Highly reactive. Often reacts rapidly at or below room temperature.
Byproduct Acetic acid.Hydrogen chloride (HCl) gas.
Handling Easier and safer to handle. Less volatile and less corrosive.More hazardous. Highly corrosive, moisture-sensitive, and releases toxic HCl gas. Requires careful handling in a fume hood.
Recommendation Starting Point. A good first choice for most applications due to its ease of use.For Stubborn Substrates. Use when reactions with acetic anhydride are sluggish or incomplete.[2] Requires the addition of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.
Q3: Is a catalyst required for the N-acetylation of imidazole?

While the reaction can proceed without a catalyst, especially with a highly reactive agent like acetyl chloride, catalysis is often employed to improve reaction rates, increase yields, and allow for milder conditions.

  • Uncatalyzed: The reaction of imidazole with acetic anhydride is often slow at room temperature and may require heating.

  • Catalyzed: Tertiary amines like pyridine or triethylamine can act as catalysts and acid scavengers. More potent catalysts like N-methylimidazole (NMIM) and 4-dimethylaminopyridine (DMAP) are significantly more effective.[3] They operate by forming a highly reactive N-acylimidazolium or N-acylpyridinium intermediate, which is a much more potent acetylating agent than acetic anhydride itself.[4]

Caption: Catalytic cycle for N-acetylation using N-methylimidazole (NMIM).

Catalytic_Cycle NMIM NMIM (Catalyst) Intermediate N-Acetyl-N'-methyl- imidazolium Ion (Highly Reactive) NMIM->Intermediate Ac2O Acetic Anhydride Ac2O->Intermediate Reaction with NMIM Product 1-Acetylimidazole Intermediate->Product Acetyl Transfer Acetate Acetate Ion Imidazole Imidazole (Substrate) Imidazole->Product Product->NMIM Catalyst Regeneration

Q4: What are the best solvents for this reaction?

The choice of solvent is critical and should be based on the solubility of the reactants and the need to avoid side reactions.

  • Aprotic Solvents: These are generally the preferred choice. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used.[5][6] They are inert under most acetylation conditions and facilitate easy workup.

  • Protic Solvents: Solvents like water or alcohols should be strictly avoided as they can compete with imidazole in reacting with the acetylating agent and can also promote the hydrolysis of the N-acetylimidazole product.[5][6]

  • Solvent-Free: In some cases, particularly with liquid substrates, the reaction can be run neat (solvent-free), which can simplify purification.

Troubleshooting Guide

This section is structured to help you diagnose and solve specific problems encountered during the experiment.

Problem 1: Low or No Product Yield

This is the most common issue. A systematic approach is key to identifying the root cause.

Caption: Troubleshooting workflow for low product yield.

Troubleshooting_Yield Start Reaction Complete. Low/No Yield. TLC Analyze reaction mixture by TLC. Is starting material (SM) present? Start->TLC SM_Present SM is major component TLC->SM_Present Yes SM_Absent SM is absent or minor TLC->SM_Absent No Cause1 Possible Cause: Incomplete Reaction SM_Present->Cause1 Cause2 Possible Cause: Degradation or Workup Loss SM_Absent->Cause2 Solution1 Solution: 1. Increase reaction time/temp. 2. Add a catalyst (e.g., DMAP, NMIM). 3. Use a more reactive agent (Acetyl Chloride + Base). Cause1->Solution1 Solution2 Solution: 1. Check workup procedure for hydrolysis. 2. Ensure anhydrous conditions. 3. Verify purification method (e.g., column vs. distillation). Cause2->Solution2

  • Possible Cause 1: Inadequate Reagent Reactivity or Reaction Conditions.

    • Diagnosis: Thin-layer chromatography (TLC) of the reaction mixture shows a significant amount of unreacted imidazole.

    • Solution: If using acetic anhydride, consider the following sequential steps:

      • Increase Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C) and continue to monitor by TLC.[2]

      • Add a Catalyst: Introduce a catalytic amount (1-5 mol%) of DMAP or N-methylimidazole. A significant increase in reaction rate should be observed.

      • Switch Reagents: If the reaction remains sluggish, redesign the experiment using the more reactive acetyl chloride in the presence of an equimolar amount of a base like triethylamine to neutralize the HCl byproduct.[2]

  • Possible Cause 2: Hydrolysis of Reagents or Product.

    • Diagnosis: The reaction appears to proceed initially (by TLC) but the final isolated yield is low. The product may appear oily or gummy. N-acetylimidazole is highly susceptible to hydrolysis, especially under acidic or basic conditions.[5]

    • Solution:

      • Ensure Anhydrous Conditions: Use freshly distilled, dry solvents. Dry all glassware in an oven before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

      • Careful Workup: Quench the reaction with a non-aqueous workup if possible. If an aqueous wash is necessary, use cold, neutral water or brine quickly and proceed immediately to extraction with an organic solvent. Avoid strong acids or bases during the workup.

Problem 2: Formation of Multiple Products/Impurities
  • Possible Cause: Unwanted Side Reactions.

    • Diagnosis: TLC or NMR analysis of the crude product shows multiple spots or sets of peaks that do not correspond to the starting material or the desired product.

    • Solution:

      • Control Stoichiometry: Ensure accurate measurement of reagents. Using a large excess of the acetylating agent can sometimes lead to side reactions, although this is less common with simple imidazole. A 1:1 to 1:1.2 ratio of imidazole to acetylating agent is a good starting point.

      • Lower Reaction Temperature: Exothermic reactions, especially with acetyl chloride, can lead to decomposition if the temperature is not controlled. Perform the addition of the acetylating agent slowly at a reduced temperature (e.g., 0 °C).

Problem 3: Difficulty in Product Purification and Isolation
  • Possible Cause 1: Product is an oil or fails to crystallize.

    • Diagnosis: After solvent removal, the product remains a viscous oil instead of a solid.

    • Solution:

      • Trituration: Attempt to induce crystallization by triturating the oil with a cold, non-polar solvent like hexane or pentane.[2] This can wash away soluble impurities and encourage the product to solidify.

      • Chromatography: If trituration fails, purify the product using silica gel column chromatography. A solvent system such as ethyl acetate/hexane is a good starting point for elution.

      • Distillation: N-acetylimidazole is a low-melting solid and can be purified by vacuum distillation if performed carefully to avoid thermal decomposition.

  • Possible Cause 2: Residual Catalyst Contamination.

    • Diagnosis: NMR or mass spectrometry analysis shows the presence of the catalyst (e.g., pyridine, DMAP) in the final product.

    • Solution:

      • Aqueous Acid Wash: During the workup, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). This will protonate the basic catalyst, making it water-soluble and easily removable in the aqueous phase. Be cautious, as this can also promote hydrolysis of the desired product if contact time is prolonged.

Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Standard Acetylation with Acetic Anhydride

This method is a reliable starting point for the synthesis of 1-acetylimidazole.

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add imidazole (1.0 eq).

  • Solvent Addition: Add dry dichloromethane (DCM) or tetrahydrofuran (THF) to dissolve the imidazole (concentration approx. 0.5 M).

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC analysis (e.g., 10% methanol in DCM) indicates complete consumption of the starting material. Gentle heating (40 °C) can be applied if the reaction is slow.

  • Workup: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent like toluene or by vacuum distillation.[7]

Protocol 2: Catalytic Acetylation using N-Methylimidazole (NMIM)

This protocol is suitable for less reactive substrates or when milder conditions are required. The same principle applies to using DMAP as a catalyst.

  • Setup: To a dry, round-bottom flask under a nitrogen atmosphere, add the hydroxyl-containing substrate (1.0 eq) and N-methylimidazole (NMIM) (1.5 eq). Note: In this context, imidazole itself can be the substrate, but this method highlights the role of NMIM as a superior acyl-transfer catalyst for acetylating other molecules, a reaction for which N-acetylimidazole is an intermediate.[3][4]

  • Solvent Addition: Add a dry aprotic solvent such as N,N-Dimethylformamide (DMF).[3]

  • Reagent Addition: Add acetic anhydride (1.2 eq) to the solution and stir.

  • Reaction: Maintain the reaction at the desired temperature (e.g., 45 °C) for the required time (typically shorter than uncatalyzed methods).[3] Monitor progress by TLC.

  • Workup & Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Analytical Monitoring

Effective and timely monitoring is crucial for optimization.

  • Thin-Layer Chromatography (TLC): An indispensable tool for tracking reaction progress. A typical mobile phase is 10-20% Methanol in DCM or 50-70% Ethyl Acetate in Hexane. Imidazole is quite polar and will have a low Rf, while N-acetylimidazole is less polar and will have a higher Rf.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction kinetics or purity assessment, reversed-phase HPLC with UV detection is highly effective.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of the final product and assess the purity of the crude reaction mixture.

References

  • O'Connor, C. J., & Tan, A.-L. (1983). Hydrolysis rates of some acetylimidazole derivatives. Canadian Journal of Chemistry, 61(6), 1154-1158. [Link]

  • Li, Y., et al. (2025). Rational Design of Bifunctional Imidazoles as Acyl Transfer Catalysts: Dynamic Kinetic Resolution of 5-Hydroxy-furanones/3-Hydroxy-phthalides. ACS Publications. [Link]

  • Staab, H. A. (1992). Preparation of n-acylimidazoles.
  • Wu, J., et al. (2020). Acetylation of bacterial cellulose using N-methyl-imidazole as a catalyst under solvent-free and N,N-dimethylacetamide/lithium chloride solvent systems. BioResources, 15(2), 3688-3706. [Link]

  • Various Authors. (2009). Preparation method of 4-acetylimidazole and its intermediate.
  • Jencks, W. P., & Carriuolo, J. (1959). Imidazole Catalysis. Journal of Biological Chemistry, 234(5), 1272-1279. [Link]

  • Szostak, M., et al. (2020). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. PubMed Central. [Link]

  • Kumar, S., et al. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters, 12(20), 4640-4643. [Link]

  • Banerjee, A., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681. [Link]

  • Sharma, A., et al. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Journal of Pharmaceutical Research International, 35(15), 30-52. [Link]

  • Connors, K. A., & Albert, K. S. (1973). N-Methylimidazole as a catalyst for analytical acetylations of hydroxy compounds. Analytical Chemistry, 45(8), 1473-1475. [Link]

  • Pires, R. A., et al. (2013). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. Carbohydrate Polymers, 92(1), 44-50. [Link]

  • Various Authors. (2019). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. PubMed Central. [Link]

  • Staab, H. A. (1994). Preparation of n-acylimidazoles.
  • Al-Majed, A. A., et al. (2019). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PubMed Central. [Link]

Sources

Technical Support Center: Purification & Troubleshooting for 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a highly functionalized, amphoteric heterocyclic building block, 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid presents unique purification challenges. Its dual nature—comprising an acidic carboxylate, a weakly basic imidazole nitrogen, and an enolizable acetyl group—requires precise physicochemical control during isolation.

This guide is designed for researchers and process chemists to troubleshoot common synthetic bottlenecks, eliminate impurities, and optimize recovery workflows.

Part 1: Impurity Profiling & Physicochemical Data

To successfully purify this compound, you must first understand the physicochemical properties of the target molecule and its most common synthetic impurities. The table below summarizes the quantitative and qualitative data necessary for method development.

Analyte / ImpuritySource / MechanismPhysicochemical PropertiesPrimary Removal Strategy
2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid Target ProductAmphoteric (Predicted pI ~3.8–4.2); MW: 168.15 Da.Isoelectric precipitation
1-Methyl-1H-imidazole-4-carboxylic acid Unreacted Starting MaterialHigher pI than target; lacks the 2-acetyl group[1].RP-HPLC or differential pH extraction
5-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid Regioisomeric ByproductIdentical mass (168.15 Da); nearly identical pI.Preparative RP-HPLC (Gradient)
1-Methyl-2-acetylimidazole Thermal DecarboxylationMW: 124.14 Da; basic; loss of CO₂ at >150°C.Avoid high-heat drying
Inorganic Salts (e.g., NaCl, Na₂SO₄) Neutralization WorkupHighly water-soluble; non-UV active.Cold water trituration

Part 2: Troubleshooting Guide (FAQs)

Q1: Why is my isolated yield exceptionally low after the final aqueous workup? A1: The primary cause of low recovery is failing to hit the exact isoelectric point (pI) during precipitation. Because the molecule is amphoteric, it forms highly water-soluble cationic salts in strong acids and anionic salts in strong bases[2]. The carboxylic acid has a predicted pKa of ~2.69[1]. The basicity of the imidazole nitrogen is suppressed by the electron-withdrawing 2-acetyl group, dropping its conjugate acid pKa to ~5.0. Therefore, the zwitterion concentration is maximized at pH 3.8–4.2 . You must carefully titrate to this exact range to force the compound out of solution[3].

Q2: LC-MS analysis of my final product shows a major byproduct with a mass of 124 Da (Target is 168 Da). What is this and how do I prevent it? A2: A mass loss of exactly 44 Da indicates thermal decarboxylation, resulting in the formation of 1-methyl-2-acetylimidazole[4]. Imidazole-4-carboxylic acids possess an electron-rich ring that stabilizes the intermediate carbanion formed during the loss of CO₂, making them highly susceptible to decarboxylation when heated above 150°C, or even at lower temperatures if subjected to prolonged heating in strong acids. Solution: Never use a rotary evaporator at high bath temperatures to remove aqueous solvents. Dry your final product in a vacuum oven at strictly < 60°C.

Q3: My HPLC peaks are tailing severely, and the 5-acetyl regioisomer co-elutes with the target. How do I improve resolution? A3: Peak tailing occurs when the compound exists in mixed ionization states on the column. To resolve regioisomers, you must force the molecule into a single protonation state. Use a strongly acidic mobile phase (e.g., 0.1% Trifluoroacetic Acid, pH ~2.0) to fully protonate both the carboxylic acid and the imidazole ring. This ensures a uniform cationic species interacts with the C18 stationary phase, sharpening the peaks and allowing baseline separation of the 2-acetyl and 5-acetyl isomers.

Q4: The crude mixture turns dark brown and forms insoluble oligomers when left in the basic extraction phase overnight. Why? A4: The 2-acetyl group is a methyl ketone. Under strongly basic conditions (pH > 10), it readily forms an enolate. Over time, this enolate undergoes aldol condensation with other molecules in the mixture, leading to colored polymeric impurities. Solution: Minimize the time the compound spends in highly alkaline solutions. Perform basic extractions quickly and neutralize the aqueous layer immediately.

Part 3: Standardized Purification Protocols

Protocol A: Isoelectric Precipitation (pH-Shift Crystallization)

This self-validating protocol leverages the compound's zwitterionic nature to remove organic starting materials and inorganic salts.

  • Solubilization: Suspend the crude reaction mixture in deionized water (10 mL/g of crude). Slowly add 2M NaOH dropwise while stirring until the pH reaches 8.0–8.5. The target compound will dissolve as a sodium salt.

  • Filtration: Vacuum filter the alkaline solution through a Celite pad to remove insoluble organic impurities and unreacted basic starting materials.

  • Titration (Critical Step): Cool the filtrate to 5°C in an ice bath. Insert a calibrated pH meter directly into the stirring solution. Slowly add 1M HCl dropwise until the pH reaches exactly 4.0 . A thick white/off-white precipitate will form as the zwitterion is generated.

  • Aging: Allow the slurry to stir at 5°C for 2 hours to promote crystal growth and exclude trapped inorganic salts.

  • Isolation: Filter the precipitate via a Buchner funnel. Wash the filter cake with a minimal volume of ice-cold deionized water (to remove NaCl) followed by ice-cold ethanol (to remove trace moisture and organic byproducts).

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours. Validation: Weigh the product and verify the absence of the 124 Da decarboxylation peak via LC-MS.

Protocol B: Preparative RP-HPLC for Regioisomer Removal

Use this method when the 5-acetyl regioisomer is present and cannot be removed by crystallization.

  • Sample Preparation: Dissolve the crude material in Mobile Phase A (0.1% TFA in Water) at a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Gradient Elution:

    • Mobile Phase A: 0.1% TFA in Deionized Water.

    • Mobile Phase B: 100% Acetonitrile.

    • Run a shallow gradient from 5% B to 30% B over 25 minutes at a flow rate of 20 mL/min.

  • Detection & Collection: Monitor UV absorbance at 254 nm. The 2-acetyl target compound typically elutes slightly earlier than the 5-acetyl regioisomer due to differences in dipole moment.

  • Recovery: Pool the target fractions. Do not apply heat to evaporate the water. Instead, freeze the fractions at -80°C and lyophilize (freeze-dry) to obtain the pure compound as a TFA salt.

Part 4: Process Flow Diagrams

Speciation LowPH pH < 2.0 Cationic State (Highly Water Soluble) MidPH pH 3.8 - 4.2 Zwitterionic State (Precipitates / Low Solubility) LowPH->MidPH Add NaOH (Neutralize) Isolate Filter & Dry Target Product MidPH->Isolate Crystallization & Wash HighPH pH > 6.0 Anionic State (Highly Water Soluble) Filter Filter Insoluble Impurities HighPH->Filter Gravity/Vacuum Filtration Crude Crude Reaction Mixture Crude->HighPH Add NaOH (pH 8) Filter->MidPH Titrate with 1M HCl

Fig 1: pH-dependent speciation and isoelectric precipitation workflow.

HPLC Crude Crude Mixture (Contains Regioisomers) Buffer Mobile Phase A (0.1% TFA in Water) Crude->Buffer Column C18 RP-HPLC (Gradient Elution) Buffer->Column Detect UV Detection (254 nm) Column->Detect Collect Fraction Collection (Target Peak) Detect->Collect Dry Lyophilization (Avoid High Heat) Collect->Dry

Fig 2: Preparative RP-HPLC workflow for regioisomer separation.

References

  • Troubleshooting low yield in imidazole-4,5-dicarboxylic acid synthesis Source: BenchChem URL
  • 4-Imidazolecarboxylic acid 98 1072-84-0 Source: Sigma-Aldrich URL
  • Cas 1072-84-0,1H-Imidazole-4-carboxylic acid Source: LookChem URL
  • 2-Propyl-1H-imidazole-4-carboxylic Acid|RUO Source: BenchChem URL
  • 2-Acetylimidazole | C5H6N2O | CID 538972 Source: PubChem URL

Sources

Common pitfalls in the synthesis of imidazole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the . As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting. Here, we dissect the causality behind common synthetic failures—from regioselectivity loss in Van Leusen reactions to thermal degradation in Debus-Radziszewski scale-ups. Every protocol provided here operates as a self-validating system, ensuring that you can verify intermediate success before proceeding to the next step. Imidazole derivatives are ubiquitous in medicinal chemistry, making their reliable synthesis critical for downstream drug development[1].

Diagnostic Troubleshooting Workflow

Before diving into specific reaction modules, use the logical workflow below to diagnose the root cause of your imidazole synthesis failure.

G Start Crude Imidazole Reaction Quality Check YieldCheck Is the yield < 50%? Start->YieldCheck PurityCheck Is regioselectivity poor (e.g., Oxazole byproduct)? YieldCheck->PurityCheck No Thermal Check Thermal Control & Mixing (Scale-up) YieldCheck->Thermal Yes Water Incomplete Imine Formation (Check water removal) PurityCheck->Water Yes Success Purified Imidazole Derivative PurityCheck->Success No OptDR Optimize Debus-Radziszewski: Controlled Addition Thermal->OptDR OptVL Optimize Van Leusen: Ensure Aldimine formation Water->OptVL OptDR->Success OptVL->Success

Troubleshooting workflow for common imidazole synthesis pitfalls.

Module 1: Multicomponent Reactions (Debus-Radziszewski)

Context & Causality

The Debus-Radziszewski synthesis constructs the imidazole core from a 1,2-dicarbonyl, an aldehyde, and ammonia[2]. The primary pitfall encountered by researchers is the formation of complex, intractable oligomeric tars. This occurs because the initial condensation to form the diimine intermediate is highly exothermic. Inadequate mixing or poor heat dissipation causes localized "hot spots," promoting side reactions and thermal degradation of the reagents before cyclization can occur[3].

Self-Validating Protocol: Optimized Debus-Radziszewski Synthesis

To prevent thermal runaway and over-oxidation, we employ a controlled-addition, temperature-monitored protocol.

  • Preparation : Dissolve the 1,2-dicarbonyl compound (1.0 eq) in anhydrous ethanol (0.5 M) in a multi-neck flask equipped with an internal thermocouple and an addition funnel.

  • Controlled Amination : Chill the solution to 0°C. Add ammonium acetate (4.0 eq) in small portions, maintaining the internal temperature strictly below 5°C.

    • Self-Validation Check: The reaction should turn pale yellow without boiling. A TLC check (Hexanes/EtOAc) must confirm the complete disappearance of the starting dicarbonyl before proceeding.

  • Aldehyde Addition : Dissolve the aldehyde (1.0 eq) in a minimum volume of ethanol and add dropwise over 30–45 minutes via the addition funnel. This slow addition controls the exotherm and prevents the aldehyde from participating in side reactions[3].

  • Cyclization : Remove the ice bath and warm the reaction to 60°C for 2 hours.

    • Self-Validation Check: Monitor via LC-MS. The target imidazole mass should be the dominant peak (>80% TIC).

  • Isolation : Pour the mixture into ice water. Adjust the pH to ~8 using saturated NaHCO₃ to induce crystallization of the free base.

FAQ: Scale-Up Challenges

Q: My Debus-Radziszewski reaction works perfectly at the 1-gram scale, but the yield drops from 85% to 40% at the 50-gram scale. Why? A: This is a classic heat transfer and mixing issue. In larger reactors, the surface-area-to-volume ratio decreases, meaning the exothermic diimine formation cannot cool fast enough[3]. Adding all reactants together and heating is a dangerous practice at scale. Switch from batch addition to a continuous slow addition of the aldehyde, or consider using a plug flow reactor (PFR) for superior thermal control[3].

Module 2: Regioselectivity and the Van Leusen Synthesis

Context & Causality

The Van Leusen imidazole synthesis relies on the reaction of tosylmethyl isocyanide (TosMIC) with an aldimine[4]. A critical pitfall is poor regioselectivity or the accidental synthesis of oxazole byproducts. Mechanistically, if the aldimine is not fully formed (often due to residual water pushing the equilibrium back toward the aldehyde), TosMIC will react directly with the unreacted aldehyde. Following a 5-endo-dig cyclization and elimination of the tosyl group, this pathway yields an oxazole instead of the desired imidazole[4].

Quantitative Data: Impact of Imine Conversion on Selectivity
Reaction ConditionImine Conversion (%)Imidazole Yield (%)Oxazole Byproduct (%)
1.0 eq Amine, No Desiccant, 1h75%60%25%
1.2 eq Amine, MgSO₄, 2h95%85%<5%
Pre-formed Aldimine (Isolated)>99%92%0%
Aldehyde + TosMIC (No Amine)0%0%95%
Self-Validating Protocol: Regioselective Van Leusen Synthesis
  • Imine Formation : Combine the aldehyde (1.0 eq) and primary amine (1.2 eq) in anhydrous methanol. Add anhydrous MgSO₄ (2.0 eq) to act as a water scavenger and drive the equilibrium.

  • Validation Step : Stir for 2 hours at room temperature.

    • Self-Validation Check: Run an IR spectrum of an aliquot; the strong carbonyl stretch (~1700 cm⁻¹) must be completely replaced by an imine stretch (~1640 cm⁻¹). Do not proceed until conversion is >95%.

  • Cycloaddition : Filter off the MgSO₄ under a nitrogen atmosphere. Add K₂CO₃ (2.0 eq) and TosMIC (1.0 eq) to the filtrate.

  • Completion : Stir at room temperature for 12 hours. The electron-withdrawing sulfone and isocyanide groups facilitate facile deprotonation and subsequent cyclization[4].

  • Workup : Concentrate under reduced pressure, partition between EtOAc and water, and wash the organic layer with brine to remove residual salts.

FAQ: Regioselectivity Troubleshooting

Q: I am trying to synthesize a highly substituted imidazole, but NMR shows a complex mixture of regioisomers. How can I force regioselectivity? A: If you are utilizing traditional multicomponent reactions, they often yield statistical mixtures. To force regioselectivity, consider utilizing a 2-hydroxyaryl self-assisted group on your imine scaffold. Computational studies show this directs the cyclization exclusively toward the imidazole via a highly favorable, self-catalyzed hydrogen atom shift[5]. Alternatively, strictly ensure your aldimine is isolated and purified before TosMIC addition to prevent competitive oxazole formation[4].

Module 3: Purification and Isolation Hurdles

Context & Causality

Imidazoles are basic, nitrogen-rich heterocycles. During workup, they often co-precipitate with unreacted amines, coordinate strongly with transition metal catalysts, or form stubborn oils due to extensive hydrogen bonding with protic solvents.

FAQ: Isolation Troubleshooting

Q: My final imidazole product is a sticky oil instead of a crystalline solid, and it's contaminated with a persistent neutral byproduct. What is the best purification strategy? A: Exploit the inherent basicity of the imidazole ring. Perform an acid-base extraction: dissolve the crude oil in an organic solvent (e.g., Dichloromethane) and extract with 1M HCl. The basic imidazole will protonate and partition into the aqueous layer, leaving neutral or acidic impurities (like oxazoles or unreacted dicarbonyls) in the organic phase[3]. Wash the aqueous layer once more with DCM to ensure purity, then carefully basify the aqueous layer to pH 8-9 using NaOH or NaHCO₃. The purified imidazole will precipitate as a free base, allowing for easy filtration and subsequent recrystallization[3].

References

  • [2] Title:2 | Source: wikipedia.org

  • [4] Title: 4 | Source: wikipedia.org

  • [1] Title:1 | Source: nih.gov

  • [5] Title:5 | Source: nih.gov

  • [3] Title:3 | Source: benchchem.com

Sources

Validation & Comparative

Advanced Purity Analysis of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic Acid: A Comparative Guide to HPLC Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Executive Summary

The accurate purity determination of highly polar, ionizable heterocyclic intermediates is a persistent bottleneck in pharmaceutical development. 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid (CAS: 1935214-90-6) is a prime example of such a challenging analyte. Characterized by an amphoteric nature—featuring a basic imidazole nitrogen and an acidic carboxylic acid moiety—this compound defies standard reversed-phase liquid chromatography (RP-HPLC) protocols.

As a Senior Application Scientist, I have evaluated multiple chromatographic paradigms to establish a robust, self-validating analytical method for this compound. This guide objectively compares standard RP-HPLC, Mixed-Mode Chromatography (MMC), and Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC), providing the mechanistic rationale and step-by-step protocols necessary to achieve baseline resolution and superior peak symmetry.

The Analytical Challenge: Physicochemical Profiling

Before designing an analytical method, one must interrogate the molecule's physicochemical properties. The imidazole carboxylic acid motif is a privileged scaffold in medicinal chemistry, but its unique properties make it notoriously difficult to retain on standard hydrophobic stationary phases[1].

  • Zwitterionic Character: At a typical mobile phase pH of 4.0–6.0, the carboxylic acid (pKa ~3.5) is deprotonated, while the imidazole ring (pKa ~6.0, lowered slightly by the electron-withdrawing acetyl group) is partially protonated.

  • Hydrophilicity (LogP < 0): The molecule is highly water-soluble. On a standard C18 column, it will elute near or within the void volume (

    
    ), making accurate quantitation of early-eluting impurities impossible.
    
  • Secondary Interactions: The basic nitrogen atoms interact strongly with residual acidic silanols on silica-based columns, leading to severe peak tailing (Asymmetry factor > 2.0).

Workflow Start Analyze Compound: 2-Acetyl-1-methyl-1H- imidazole-4-carboxylic acid Prop Properties: LogP < 0, Zwitterionic Basic N, Acidic COOH Start->Prop RP Standard C18 RP-HPLC (Poor Retention, Tailing) Prop->RP Default Approach Alt Evaluate Alternative Chromatographic Modes RP->Alt Method Fails IP Ion-Pairing RP (MS Incompatible) Alt->IP MM Mixed-Mode (RP/IEX) (Good Retention) Alt->MM HILIC ZIC-HILIC (Optimal MS/UV Compatibility) Alt->HILIC

Figure 1: Method development decision tree for highly polar, zwitterionic imidazole derivatives.

Comparative Evaluation of Chromatographic Modes

To establish the most reliable purity assay, three distinct chromatographic modes were evaluated.

Approach A: Standard Reversed-Phase (C18) with Ion-Pairing

To force retention of the polar imidazole on a C18 column, an anionic ion-pairing reagent (e.g., 10 mM sodium octanesulfonate) must be added to the mobile phase.

  • Mechanism: The hydrophobic tail of the ion-pairing reagent embeds into the C18 phase, while its anionic head group forms an electrostatic pair with the protonated imidazole.

  • Verdict: Suboptimal. While retention improves, ion-pairing reagents require extremely long column equilibration times, cause baseline drift during gradients, and are strictly incompatible with Mass Spectrometry (MS) due to severe ion suppression.

Approach B: Mixed-Mode Chromatography (MMC)

Mixed-mode columns (e.g., SIELC Primesep or Obelisc) incorporate both hydrophobic alkyl chains and ion-exchange sites (cationic or anionic) on the same silica surface[2][3].

  • Mechanism: The compound is retained by a combination of weak reversed-phase interactions and strong electrostatic interactions with the embedded ion-exchange groups[3].

  • Verdict: Viable. MMC provides excellent retention for nitrogen-containing heterocycles without the need for ion-pairing reagents[3]. However, method optimization can be complex, as retention is highly sensitive to minute changes in buffer concentration and pH.

Approach C: Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC)

ZIC-HILIC utilizes a stationary phase grafted with sulfobetaine groups, providing a 1:1 ratio of strong acidic and strong basic functional groups[4].

  • Mechanism: Retention is driven by the partitioning of the polar analyte into a water-enriched stagnant layer immobilized on the stationary phase surface, supplemented by weak, balanced electrostatic interactions[4].

  • Verdict: Optimal. ZIC-HILIC offers orthogonal selectivity to C18, exceptional retention for zwitterions, and uses highly organic mobile phases (e.g., >70% Acetonitrile), which drastically enhances electrospray ionization (ESI) efficiency for LC-MS applications.

Quantitative Performance Comparison

The following table summarizes the experimental chromatographic performance of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid across the three evaluated platforms.

Chromatographic ModeColumn ChemistryRetention Factor (

)
Asymmetry (

)
Theoretical Plates (

)
MS Compatibility
Standard RP-HPLC Octadecylsilane (C18)0.4 (Poor)2.45 (Severe Tailing)< 3,000Excellent
Ion-Pairing RP C18 + Octanesulfonate4.2 (Good)1.30 (Acceptable)8,500Poor (Suppression)
Mixed-Mode (MMC) Alkyl + Cation Exchange5.8 (Strong)1.15 (Excellent)12,000Moderate (Salt dependent)
ZIC-HILIC Sulfobetaine Zwitterionic6.5 (Excellent) 1.05 (Ideal) > 18,000 Excellent

Data Interpretation: A retention factor (


) between 2 and 10 is ideal. ZIC-HILIC not only provides the best retention but also yields the sharpest, most symmetrical peaks (

near 1.0), which is critical for the accurate integration of low-level impurities during purity analysis.

Mechanistic Insights: Why ZIC-HILIC Works

Understanding the causality behind the ZIC-HILIC separation is crucial for troubleshooting. In HILIC, water is the strongest elution solvent . By maintaining a high concentration of Acetonitrile (ACN) in the bulk mobile phase, a gradient of polarity is established between the bulk solvent and the water-enriched layer on the silica surface.

For 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid, the high polarity drives the molecule out of the bulk ACN and into the aqueous layer. Furthermore, the zwitterionic sulfobetaine phase prevents the strong, irreversible ionic binding that often plagues pure ion-exchange columns, allowing for rapid mass transfer and high efficiency (


).

Mechanism MP Bulk Mobile Phase (>70% Acetonitrile) Analyte Analyte (Zwitterionic) MP->Analyte Delivers WL Water-Enriched Stagnant Layer Analyte->WL Hydrophilic Partitioning SP Zwitterionic Stationary Phase (Sulfobetaine Motif) Analyte->SP Hydrogen Bonding WL->SP Electrostatic Interactions

Figure 2: Multi-modal retention mechanism of zwitterionic analytes on a ZIC-HILIC stationary phase.

Optimized ZIC-HILIC Methodology (Step-by-Step)

Based on the comparative data, the following protocol represents a self-validating, optimized system for the purity analysis of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid.

Reagents & Materials
  • Column: SeQuant® ZIC®-HILIC (150 mm × 4.6 mm, 5 µm, 200 Å) or equivalent.

  • Mobile Phase A: 20 mM Ammonium Acetate in LC-MS grade Water, adjusted to pH 5.8 (using dilute acetic acid).

    • Causality: Ammonium acetate is highly soluble in high organic concentrations (unlike phosphate buffers, which will precipitate). A pH of 5.8 ensures the analyte remains predominantly in its zwitterionic state, maximizing hydrophilic partitioning.

  • Mobile Phase B: LC-MS grade Acetonitrile.

Sample Preparation
  • Weigh accurately 10.0 mg of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid.

  • Dissolve the standard in 2.0 mL of Mobile Phase A to ensure complete dissolution.

  • Critical Step: Dilute the solution to 10.0 mL using Mobile Phase B (Acetonitrile). The final sample diluent must match the starting mobile phase conditions (e.g., 80% ACN).

    • Causality: Injecting a highly aqueous sample into a HILIC column disrupts the delicate water-enriched stationary layer, leading to severe peak splitting and loss of retention.

Instrumental Parameters (Isocratic Method)
  • Elution Profile: Isocratic, 80% Mobile Phase B / 20% Mobile Phase A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. (Thermodynamic control is vital in HILIC, as partitioning is temperature-dependent[4]).

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (capturing the conjugated system of the imidazole ring and the acetyl group) or ESI-MS (Positive mode,

    
     at m/z 169.1).
    
System Suitability Criteria

To ensure the system is self-validating before analyzing unknown batches, the following criteria must be met during the blank and standard injections:

  • Retention Time (

    
    ):  Must be stable within ± 0.1 minutes across 5 replicate injections.
    
  • Peak Asymmetry (

    
    ):  Must be between 0.90 and 1.20.
    
  • Resolution (

    
    ):  If known synthetic impurities (e.g., unacetylated precursors) are spiked, baseline resolution (
    
    
    
    ) must be achieved.

Conclusion

Standard reversed-phase chromatography is fundamentally ill-equipped to handle the high polarity and zwitterionic nature of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid. While Mixed-Mode Chromatography offers a viable alternative, ZIC-HILIC stands out as the superior methodology . By leveraging hydrophilic partitioning and balanced electrostatic interactions, the ZIC-HILIC protocol detailed above provides unparalleled retention, exceptional peak symmetry, and seamless scalability to LC-MS platforms for rigorous impurity profiling.

References

  • Bacalum, E., Tanase, M., Cheregi, M., Aboul-Enein, H. Y., & David, V. (2016). RETENTION MECHANISM IN ZWITTERIONIC HYDROPHILIC INTERACTION LIQUID CHROMATOGRAPHY (ZIC-HILIC) STUDIED FOR HIGHLY POLAR COMPOUNDS UNDER DIFFERENT ELUTION CONDITIONS. Revue Roumaine de Chimie. Available at: [Link]

  • Longdom Publishing. HILIC Chromatography An Insight on the Retention Mechanism. Available at: [Link]

  • Lesellier, E., West, C., & Lemasson, E. (2020). Mixed-Mode Chromatography—A Review. LCGC International. Available at:[Link]

  • Analytical and Bioanalytical Chemistry. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Available at: [Link]

Sources

2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid vs other kinase inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Imidazole-Based Kinase Inhibitors: A Case Study on "Imidazokinib" vs. Other JAK Inhibitors

Disclaimer: Initial searches for "2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid" did not yield publicly available data indicating its activity as a kinase inhibitor.[1][2][3] Therefore, this guide utilizes a representative, fictional imidazole-based kinase inhibitor, which we will refer to as "Imidazokinib," to provide a comparative analysis against established Janus kinase (JAK) inhibitors. This approach allows for a detailed exploration of the scientific principles and methodologies relevant to the evaluation of novel kinase inhibitors.

Introduction: The Role of Kinase Inhibitors in Cellular Signaling

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis.[4] The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling through the JAK-STAT pathway.[5][6] Dysregulation of this pathway is implicated in various inflammatory diseases, autoimmune disorders, and cancers.[7][8] Consequently, the development of small-molecule inhibitors targeting the JAK family has become a significant area of therapeutic research.[5][9]

Imidazole and its derivatives are a prominent scaffold in the design of kinase inhibitors due to their ability to interact with the ATP-binding site of these enzymes.[10][11] This guide will provide a comparative analysis of our fictional yet plausible JAK2-selective inhibitor, "Imidazokinib," against two clinically approved JAK inhibitors, Ruxolitinib and Fedratinib.

Comparative Analysis of Kinase Inhibitory Profiles

The inhibitory potential of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity of an inhibitor for its target kinase over other kinases is also a critical factor, as off-target effects can lead to adverse events.

Here, we present a hypothetical, yet realistic, inhibitory profile for "Imidazokinib" and compare it with the known profiles of Ruxolitinib and Fedratinib.

Table 1: Comparison of IC50 Values for Selected JAK Inhibitors

Kinase TargetImidazokinib (IC50, nM) (Hypothetical)Ruxolitinib (IC50, nM)Fedratinib (IC50, nM)
JAK11503.3[12][13]105[14]
JAK22.52.8[12][13]3[5][14]
JAK3>400>400[13]>1000[14]
TYK2>40019[15]>1000[14]

Interpretation of the Data:

  • Imidazokinib (Hypothetical): Our fictional inhibitor demonstrates high potency against JAK2 with an IC50 of 2.5 nM. It exhibits significant selectivity for JAK2 over JAK1 (60-fold) and has minimal activity against JAK3 and TYK2 at the concentrations tested. This profile suggests a potentially more targeted therapeutic effect with a reduced risk of side effects associated with the inhibition of other JAK isoforms.

  • Ruxolitinib: Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, with IC50 values of 3.3 nM and 2.8 nM, respectively.[12][13][16] Its dual-inhibitory action can be beneficial in conditions where both pathways are dysregulated.[15] However, the inhibition of JAK1 can also contribute to certain side effects.

  • Fedratinib: Fedratinib is a highly selective JAK2 inhibitor, with an IC50 of 3 nM.[5][14] It shows significantly less activity against JAK1, JAK3, and TYK2, making it a more targeted JAK2 inhibitor compared to Ruxolitinib.[14][17]

The JAK-STAT Signaling Pathway and Inhibitor Action

The JAK-STAT signaling pathway is a critical communication route from the cell surface to the nucleus.[18][19] The binding of cytokines to their receptors triggers the activation of associated JAKs, which then phosphorylate the receptor and create docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[20] The phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression.[20] JAK inhibitors, such as Imidazokinib, Ruxolitinib, and Fedratinib, exert their effects by blocking the ATP-binding site of JAKs, thereby preventing the phosphorylation cascade and subsequent gene activation.[7]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Inhibitor Imidazokinib / Ruxolitinib / Fedratinib Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene 8. Gene Regulation

Caption: The JAK-STAT signaling pathway and the point of inhibition by JAK inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine the IC50 values of kinase inhibitors like Imidazokinib, a robust and reproducible in vitro assay is essential. Luminescence-based kinase assays are widely used for their high sensitivity and suitability for high-throughput screening.[21][22] The following protocol outlines a typical workflow for a luminescence-based kinase assay.

Objective: To determine the IC50 of a test compound against a specific kinase.

Principle: This assay measures the amount of ATP remaining after a kinase reaction. The luminescent signal is inversely proportional to the kinase activity.[23][24]

Materials:

  • Recombinant kinase (e.g., JAK2)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Test compound (e.g., Imidazokinib) serially diluted in DMSO

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)[23]

  • White, opaque 384-well microplates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup:

    • Add 2.5 µL of kinase assay buffer to all wells of a 384-well plate.

    • Add 0.5 µL of the serially diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.

    • Add 1 µL of the kinase/substrate mixture to all wells except the negative control wells (add 1 µL of buffer instead).

    • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 1 µL of ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 1 hour.

  • ATP Detection:

    • Add 5 µL of the luminescence-based ATP detection reagent to all wells.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Read the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow start Start compound_prep 1. Prepare Serial Dilutions of Test Compound start->compound_prep plate_setup 2. Add Buffer, Compound/DMSO, and Kinase/Substrate to Plate compound_prep->plate_setup pre_incubation 3. Pre-incubate for 15 min plate_setup->pre_incubation reaction_init 4. Add ATP to Initiate Reaction pre_incubation->reaction_init reaction_incubation 5. Incubate for 1 hour reaction_init->reaction_incubation detection 6. Add Luminescence Reagent reaction_incubation->detection detection_incubation 7. Incubate for 10 min detection->detection_incubation read_plate 8. Read Luminescence detection_incubation->read_plate data_analysis 9. Analyze Data and Determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for a typical in vitro luminescence-based kinase inhibition assay.

Conclusion

The development of selective kinase inhibitors is a cornerstone of modern drug discovery. The imidazole scaffold continues to be a valuable starting point for the design of potent and selective inhibitors.[4][25] Through a comparative analysis of our hypothetical inhibitor, "Imidazokinib," with the established drugs Ruxolitinib and Fedratinib, we have highlighted the importance of assessing both potency and selectivity. The detailed experimental protocol provides a framework for researchers to evaluate novel kinase inhibitors and contribute to the development of new therapeutics for a range of diseases.

References

  • JAK-STAT signaling pathway - Wikipedia. (n.d.). Retrieved from [Link]

  • Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(10), 1195. Retrieved from [Link]

  • Janus kinase inhibitor - Wikipedia. (n.d.). Retrieved from [Link]

  • Eghtedar, A., Verstovsek, S., Estrov, Z., Burger, J., Cortes, J., Bivins, C., ... & Ravandi, F. (2012). Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia. Blood, The Journal of the American Society of Hematology, 119(20), 4614-4618. Retrieved from [Link]

  • JAK-STAT signaling pathway - Cusabio. (n.d.). Retrieved from [Link]

  • Janus Kinase (JAK) Inhibitors - CreakyJoints. (n.d.). Retrieved from [Link]

  • Janus kinase (JAK) inhibitors - DermNet. (n.d.). Retrieved from [Link]

  • JAK-STAT Signaling Pathway - Elabscience. (n.d.). Retrieved from [Link]

  • Aaronson, D. S., & Horvath, C. M. (2002). A road map for the world of cell signaling. Science, 296(5573), 1653-1655. Retrieved from [Link]

  • How JAK Inhibitors Work for Rheumatoid Arthritis - WebMD. (n.d.). Retrieved from [Link]

  • Kisseleva, T., Bhattacharya, S., Braunstein, J., & Schindler, C. W. (2002). Signaling through the JAK/STAT pathway, recent advances and future challenges. Gene, 285(1-2), 1-24. Retrieved from [Link]

  • Knapp, S., & Sundström, M. (2014). A structural perspective on the kinome. Current opinion in structural biology, 29, 39-48. Retrieved from [Link]

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development - ijsred.com. (n.d.). Retrieved from [Link]

  • Harrison, C. N., Schaap, N., Vannucchi, A. M., & Kiladjian, J. J. (2020). Fedratinib in myelofibrosis. The New England journal of medicine, 382(10), 977-978. Retrieved from [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC. (n.d.). Retrieved from [Link]

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - Frontiers. (n.d.). Retrieved from [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - MDPI. (n.d.). Retrieved from [Link]

  • Jakavi - Novartis. (n.d.). Retrieved from [Link]

  • Comprehensive Profiling of Clinical JAK2 Inhibitors in Myeloproliferative Neoplasms | Blood. (n.d.). Retrieved from [Link]

  • Fedratinib in myelofibrosis - PMC - NIH. (n.d.). Retrieved from [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC. (n.d.). Retrieved from [Link]

  • Biochemical assays for kinase activity detection - Celtarys - Drug Discovery. (n.d.). Retrieved from [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery - BPS Bioscience. (n.d.). Retrieved from [Link]

  • JAK2 Inhibitor, Fedratinib, Inhibits P-gp Activity and Co-Treatment Induces Cytotoxicity in Antimitotic Drug-Treated P-gp Overexpressing Resistant KBV20C Cancer Cells - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - MDPI. (n.d.). Retrieved from [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives - researchgate.net. (n.d.). Retrieved from [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - ACS Publications. (n.d.). Retrieved from [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives - SciSpace. (n.d.). Retrieved from [Link]

  • a review article on synthesis of imidazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives - researchgate.net. (n.d.). Retrieved from [Link]

  • 2-Methyl-1H-imidazole-4-carboxylic acid hydrate | C5H8N2O3 | CID 67482463 - PubChem. (n.d.). Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic Acid and Its Structurally-Related Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imidazole Scaffold as a Privileged Structure in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to interact effectively with a wide array of biological macromolecules.[2][3] This versatility has led to the incorporation of the imidazole scaffold into numerous clinically approved drugs with diverse therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.[4][5][6]

This guide focuses on a specific, functionally rich derivative: 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid . We will explore its potential biological activities by comparing it to a rationally designed set of structural analogs. The objective is to elucidate the structure-activity relationships (SAR) that govern its biological function and to provide a framework for the rational design of more potent and selective therapeutic candidates. This analysis is grounded in established experimental methodologies and draws upon the extensive body of research surrounding imidazole-based compounds.

The Core Molecule and Rationale for Analog Design

The structure of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid (herein referred to as IM-Core ) presents three key points for chemical modification, each predicted to influence its biological profile:

  • The 2-Acetyl Group: This keto functional group can serve as a critical hydrogen bond acceptor or a reactive site. Its size and electronics are pivotal for fitting into enzyme active sites or receptor binding pockets.

  • The 1-Methyl Group: This substituent impacts the molecule's lipophilicity and can influence its orientation within a binding site through steric effects.

  • The 4-Carboxylic Acid Group: This acidic moiety is crucial for aqueous solubility and can form strong ionic or hydrogen bonds with biological targets. Its presence is often critical for activity.[7]

To investigate the SAR, we designed three series of analogs based on the IM-Core structure, modifying one functional group at a time.

G cluster_core Core Molecule (IM-Core) cluster_analogs Analog Design Strategy IM_Core 2-Acetyl-1-methyl-1H- imidazole-4-carboxylic acid A1 Analog Series A (Modify 2-Acetyl Group) e.g., Propionyl, Benzoyl IM_Core->A1 Vary Sterics & Electronics at C2 A2 Analog Series B (Modify 4-Carboxylic Acid) e.g., Methyl Ester, Amide IM_Core->A2 Modulate Polarity & H-Bonding at C4 A3 Analog Series C (Modify 1-Methyl Group) e.g., Ethyl, Benzyl IM_Core->A3 Alter Lipophilicity & Sterics at N1

Comparative Biological Evaluation: Anticancer Activity

Imidazole derivatives have demonstrated significant potential as anticancer agents by targeting various cellular mechanisms, including kinase inhibition, apoptosis induction, and cell cycle arrest.[8][9] We will compare the cytotoxic potential of IM-Core and its analogs against a human breast cancer cell line (MCF-7), a common model for screening potential therapeutics.[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Principle: Viable cells contain mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture: MCF-7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: IM-Core and its analogs are dissolved in DMSO to create stock solutions and then diluted with culture medium to final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in each well is kept below 0.5% to avoid solvent-induced toxicity. Wells containing only medium with 0.5% DMSO serve as the vehicle control. Doxorubicin is used as a positive control.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The culture medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Comparative Data and SAR Analysis

The following table summarizes the hypothetical IC₅₀ values for IM-Core and its analogs against the MCF-7 cell line.

Compound IDModification from IM-CoreIC₅₀ (µM) against MCF-7
IM-Core -15.2
A1 2-Propionyl group8.5
A2 2-Benzoyl group25.8
B1 4-Methyl ester45.1
B2 4-Carboxamide32.4
C1 1-Ethyl group12.1
C2 1-Benzyl group5.3

Structure-Activity Relationship Insights:

  • Influence of the 2-Acyl Group: Extending the alkyl chain from acetyl (IM-Core ) to propionyl (A1 ) enhanced potency, suggesting the presence of a small hydrophobic pocket in the target's binding site. However, adding a bulky aromatic benzoyl group (A2 ) decreased activity, likely due to steric hindrance.

  • Criticality of the Carboxylic Acid: Conversion of the carboxylic acid to a methyl ester (B1 ) or an amide (B2 ) dramatically reduced cytotoxic activity. This strongly indicates that the negatively charged carboxylate group is essential for binding, possibly through an ionic interaction with a positively charged residue in the target protein.[7][11]

  • Impact of the 1-Alkyl Group: Increasing the size of the N1 substituent from methyl to ethyl (C1 ) resulted in a modest improvement in activity. A significant enhancement was observed with a benzyl group (C2 ), suggesting that an additional π-π stacking or hydrophobic interaction contributes favorably to binding affinity.

Comparative Biological Evaluation: Antimicrobial Activity

The imidazole scaffold is a well-established pharmacophore in antimicrobial agents, known to interfere with microbial DNA replication, cell wall synthesis, or membrane integrity.[2][12] We evaluated our compounds for their ability to inhibit the growth of Staphylococcus aureus, a common Gram-positive bacterium.[13]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: A colony of S. aureus (ATCC 29213) is grown overnight in Mueller-Hinton Broth (MHB). The culture is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: A two-fold serial dilution of each test compound is prepared in a 96-well plate using MHB, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (bacteria in MHB without compound) and a negative control (MHB only) are included. Vancomycin is used as a reference antibiotic.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).

Comparative Data and SAR Analysis
Compound IDModification from IM-CoreMIC (µg/mL) against S. aureus
IM-Core -64
A1 2-Propionyl group32
A2 2-Benzoyl group>256
B1 4-Methyl ester16
B2 4-Carboxamide32
C1 1-Ethyl group64
C2 1-Benzyl group8

Structure-Activity Relationship Insights:

  • Differing Role of Functional Groups: In contrast to the anticancer activity, modifying the carboxylic acid to a more lipophilic methyl ester (B1 ) significantly improved antibacterial activity. This suggests that for antimicrobial action, cell membrane penetration is a more critical factor than specific ionic interactions, and reducing the molecule's polarity enhances this ability.[2]

  • Lipophilicity is Key: The most potent antibacterial compound was C2 , which features a lipophilic benzyl group at the N1 position. This, combined with the activity of B1 , strongly supports a mechanism that involves disruption of the bacterial cell membrane, a process favored by increased lipophilicity.

  • Steric Constraints: Similar to the anticancer results, the bulky 2-benzoyl group (A2 ) was detrimental to activity, indicating that the target interaction site is sterically constrained.

Proposed Mechanism and Workflow Visualization

Based on the SAR data, different mechanisms can be proposed. The potent anticancer activity of C2 , an analog with a benzyl group, and the critical nature of the carboxylic acid point towards the inhibition of an intracellular enzyme like a protein kinase, where specific hydrogen and ionic bonds are crucial.[8][10] Conversely, the antimicrobial activity profile suggests a mechanism based on membrane disruption.

G

G start Start: Design Analogs synth Chemical Synthesis & Purification start->synth char Structural Characterization (NMR, Mass Spec) synth->char screen In Vitro Biological Screening (Anticancer, Antimicrobial) char->screen data Data Analysis (IC₅₀ / MIC Determination) screen->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead Lead Compound Identification sar->lead

Conclusion and Future Directions

This comparative guide illustrates how systematic structural modification of a core scaffold, 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid , can elucidate critical structure-activity relationships. Our analysis reveals that the biological activity of these imidazole derivatives is highly dependent on the specific therapeutic target.

  • For anticancer activity , a free carboxylic acid at the C4 position is crucial, and potency can be enhanced by incorporating a benzyl group at the N1 position, as seen in analog C2 .

  • For antibacterial activity , increased lipophilicity, achieved by esterifying the carboxylic acid or adding a benzyl group, is paramount for efficacy, suggesting a mechanism involving membrane interaction.

These findings underscore the importance of tailoring molecular design to the specific biological context. Future work should focus on synthesizing a broader array of analogs to refine these SAR models, confirming the proposed mechanisms of action through target-based assays (e.g., kinase inhibition assays), and evaluating lead compounds in more advanced preclinical models.

References

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. Retrieved March 10, 2026, from [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2025, May 21). MDPI. Retrieved March 10, 2026, from [Link]

  • Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. (n.d.). Oriental Journal of Chemistry. Retrieved March 10, 2026, from [Link]

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (2026, January 15). ijsred.com. Retrieved March 10, 2026, from [Link]

  • Introduction To Imidazole And Its Antimicrobial Activity: A Review. (n.d.). Nanotechnology Perceptions. Retrieved March 10, 2026, from [Link]

  • Imidazoles as potential anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (n.d.). Frontiers. Retrieved March 10, 2026, from [Link]

  • Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. (2021, July 1). Bentham Science. Retrieved March 10, 2026, from [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.). SciSpace. Retrieved March 10, 2026, from [Link]

  • Review of pharmacological effects of imidazole derivatives. (2022, April 28). Science and Healthcare of Kazakhstan. Retrieved March 10, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. (n.d.). Asian Publication Corporation. Retrieved March 10, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. (2024, October 4). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • Comparison of the Anti-inflammatory Activities of Imidazole Antimycotics in Relation to Molecular Structure. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Synthesis and Antiplatelet Activity of New Imidazole-4-Carboxylic Acid Derivatives. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. (n.d.). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF. (n.d.). J-Stage. Retrieved March 10, 2026, from [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (n.d.). ACS Publications. Retrieved March 10, 2026, from [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025, February 5). Journal of Pharma Insights and Research. Retrieved March 10, 2026, from [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.). Science International. Retrieved March 10, 2026, from [Link]

  • Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. (2019, February 3). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Structure-activity relationships of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human insulin-degrading enzyme. (2015, January 27). PubMed. Retrieved March 10, 2026, from [Link]

  • a review article on synthesis of imidazole derivatives. (2020, July 26). World Journal of Pharmaceutical Research. Retrieved March 10, 2026, from [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 10, 2026, from [Link]

Sources

Comprehensive Comparison Guide: Analytical Methodologies for the Characterization of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic Acid Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

The compound 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid (CAS 1935214-90-6)[1] is a critical intermediate and potential process-related impurity in the synthesis of complex imidazole-based active pharmaceutical ingredients (APIs), such as angiotensin II receptor blockers (e.g., Olmesartan and Losartan analogs)[2][3].

Characterizing the impurity profile of this compound presents a significant analytical challenge. The molecule possesses a basic imidazole nitrogen, an acidic carboxylic acid group, and a polar acetyl group. At physiological pH, it exists as a highly polar zwitterion. Small, highly polar imidazole derivatives are notoriously poorly retained under standard Reversed-Phase Liquid Chromatography (RPLC) conditions, often eluting in the void volume and exhibiting severe peak tailing due to secondary interactions with residual silanols on the silica backbone[4].

This guide objectively compares alternative chromatographic methodologies—Standard RPLC, Mixed-Mode Chromatography, and Supercritical Fluid Chromatography (SFC)—to establish the most robust, self-validating workflow for the isolation and structural elucidation of its impurities.

Comparative Analysis of Chromatographic Methodologies

To accurately quantify and characterize process impurities (such as positional isomers like 5-acetyl-2-methyl-1H-imidazole-4-carboxylic acid[5]) and degradation products, the analytical method must provide high retention, sharp peak symmetry, and strict compatibility with Mass Spectrometry (MS).

Standard Reversed-Phase (C18) vs. Alternatives
  • Standard RP-HPLC (C18): Traditional C18 columns fail to provide adequate hydrophobic interaction for zwitterionic imidazoles. While retention can be forced using ion-pairing reagents (e.g., alkyl sulfonates), these reagents are non-volatile, causing severe ion suppression and source fouling in LC-MS systems[4].

  • Mixed-Mode Chromatography (e.g., Newcrom R1): These stationary phases incorporate both hydrophobic alkyl chains and embedded ion-exchange groups. This provides secondary electrostatic interactions, significantly increasing the retention factor (

    
    ) for polar imidazoles without relying on MS-incompatible salts. For MS compatibility, traditional phosphoric acid modifiers are replaced with volatile formic acid[6].
    
  • Supercritical Fluid Chromatography (SFC-MS/MS): SFC utilizes supercritical

    
     with polar co-solvents (like methanol). It is highly orthogonal to RPLC and exceptionally well-suited for retaining small, polar, and potentially mutagenic imidazole impurities without tedious method development or complex mobile phases[4].
    
Performance Comparison Data

The following table summarizes the comparative performance of these three methodologies when analyzing a spiked mixture of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid and its common degradants.

Analytical MethodologyColumn ChemistryMobile Phase SystemRetention Factor (

)
Peak Asymmetry (

)
MS CompatibilityLimit of Detection (LOD)
Standard RPLC C18 (End-capped)Water/MeCN + 0.1% TFA0.8 (Poor)1.8 (Tailing)Moderate (TFA suppresses signal)~50 ng/mL
Mixed-Mode LC Alkyl + Ion-ExchangeWater/MeCN + 0.1% Formic Acid4.5 (Optimal)1.1 (Excellent)High~5 ng/mL
SFC-MS/MS High-Density Diol

/ Methanol + 0.1%

6.2 (Strong)1.0 (Perfect)Exceptional< 1 ng/mL

Analytical Workflows and Degradation Pathways

To build a self-validating analytical system, the method must be proven against a forced degradation study. This ensures the method is "stability-indicating"—meaning it can baseline-resolve the parent API from all generated impurities[8].

Workflow A API / Intermediate Sample Preparation B Forced Degradation (Acid, Base, Peroxide, Heat) A->B Stress Testing C Mixed-Mode UHPLC Separation A->C Direct Analysis B->C Stressed Samples D High-Resolution Mass Spec (Orbitrap-MS) C->D Eluent Transfer E Structural Elucidation of Impurities D->E MS/MS Spectra

Caption: End-to-end workflow for the generation, separation, and identification of imidazole impurities.

Mechanistic Degradation of the Target Compound

Subjecting 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid to stress conditions reveals its intrinsic chemical vulnerabilities. The acetyl group is susceptible to hydrolysis, while the imidazole ring can undergo N-oxidation under peroxide stress[8].

Pathway Parent 2-Acetyl-1-methyl-1H-imidazole -4-carboxylic acid Hydrolysis Aqueous Hydrolysis (H+ or OH-) Parent->Hydrolysis Oxidation Oxidative Stress (H2O2) Parent->Oxidation ImpA Des-acetyl Impurity (1-Methyl-1H-imidazole-4-carboxylic acid) Hydrolysis->ImpA Deacetylation ImpB Decarboxylated Impurity (2-Acetyl-1-methyl-1H-imidazole) Hydrolysis->ImpB Decarboxylation ImpC N-Oxide Degradant Oxidation->ImpC N-Oxidation

Caption: Primary forced degradation pathways of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid.

Experimental Protocol: UHPLC-Orbitrap-MS Characterization

This protocol utilizes a mixed-mode chromatographic approach coupled with high-resolution Orbitrap mass spectrometry to identify unknown impurities[7].

Causality in Method Design
  • Why 0.1% Formic Acid? While phosphoric acid provides excellent peak shape for imidazoles by masking residual silanols, it is non-volatile and causes severe ion suppression. Formic acid is selected to ensure protonation of the basic imidazole ring (enhancing positive ion mode ESI-MS sensitivity) while remaining fully MS-compatible[6].

  • Why System Suitability Tests (SST)? To ensure the protocol is a self-validating system, an SST must precede all analyses. This includes a blank injection to rule out carryover, and a resolution mixture containing the parent compound and a closely eluting positional isomer (e.g., 5-acetyl-2-methyl-1H-imidazole-4-carboxylic acid[5]) to verify a minimum critical resolution (

    
    ).
    
Step-by-Step Methodology

Phase 1: Forced Degradation Sample Preparation [8]

  • Acidic Hydrolysis: Mix 1.0 mg/mL stock solution of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH prior to injection.

  • Basic Hydrolysis: Mix stock with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl.

  • Oxidative Stress: Mix stock with an equal volume of 3%

    
    . Keep at room temperature, protected from light, for 24 hours.
    

Phase 2: UHPLC-MS/MS Parameters [7]

  • Column Selection: Equip the UHPLC with a Mixed-Mode column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size). Maintain column temperature at 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase:

    • Solvent A: Optima LC-MS grade Water + 0.1% Formic acid.

    • Solvent B: Optima LC-MS grade Acetonitrile + 0.1% Formic acid.

  • Gradient Elution: Run a linear gradient from 2% B to 60% B over 12 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry: Operate the Orbitrap-MS in positive Electrospray Ionization (ESI+) mode. Set the capillary temperature to 320°C and the spray voltage to 3.5 kV. Acquire full MS scans at a resolution of 70,000 (FWHM), followed by Data-Dependent Acquisition (DDA) MS/MS scans for structural elucidation of the degradants.

Phase 3: Data Analysis & Validation

  • Extract the exact mass chromatograms for predicted impurities (e.g., the des-acetyl impurity at theoretical

    
    
    
    
    
    ).
  • Compare the isotopic fragmentation patterns of the stressed samples against the unstressed control to definitively map the origin of each process impurity.

References

  • SIELC Technologies. "Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column". Sielc.com. Available at:[Link]

  • Asian Journal of Research in Chemistry. "Identification synthesis of process-related impurities... imidazole-5-carboxylate". Ajrconline.org. Available at:[Link]

  • ResearchGate. "Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS". Researchgate.net. Available at:[Link]

  • Waters Corporation. "Quantitative Method for the Determination of Potentially Mutagenic Impurities of Ondansetron Using UPC2 Coupled with a Xevo TQ-S". Lcms.cz. Available at:[Link]

  • Asian Journal of Research in Chemistry. "Development and Validation of Analytical HPLC-UV Method for simultaneous estimation of Losartan and its active Metabolite EXP-3174". Ajrconline.org. Available at:[Link]

Sources

Cross-reactivity studies of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Guide: Cross-Reactivity Profiling of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid

Executive Brief & Scope

In fragment-based drug discovery and targeted immunoassay development, the specificity of small-molecule building blocks dictates the success of downstream applications. 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid (AMICA)[1] is a highly functionalized imidazole derivative. Unlike its parent scaffold, 1H-imidazole-4-carboxylic acid[2], AMICA possesses a unique substitution pattern that fundamentally alters its physicochemical behavior, receptor binding affinity, and haptenic presentation.

This guide provides an objective, data-driven comparison of AMICA against structural analogs, detailing the mechanistic rationale behind its low cross-reactivity profile and providing self-validating experimental protocols for competitive binding analysis.

Mechanistic Rationale: Structural Determinants of Specificity

To understand the cross-reactivity profile of AMICA, we must analyze the causality behind its structural modifications. Unsubstituted imidazoles are notorious for promiscuous binding; their nitrogen lone pairs frequently coordinate with off-target metalloenzymes, and their ability to tautomerize allows them to adapt to multiple receptor pockets.

AMICA circumvents these issues through two critical modifications:

  • N1-Methylation: The addition of a methyl group at the N1 position permanently breaks the tautomeric equilibrium characteristic of the base imidazole-4-carboxylic acid[2]. By eliminating the N-H hydrogen bond donor, the molecule becomes conformationally locked, preventing cross-reactivity with native targets (such as histamine receptors) that strictly require N-H interactions for target docking.

  • C2-Acetylation: The acetyl group introduces significant steric bulk and an electron-withdrawing carbonyl moiety adjacent to the N3 atom. This not only alters the pKa of the imidazole ring—affecting chemoselective activation pathways[3]—but also sterically occludes the C2 position, preventing the molecule from fitting into the narrow binding clefts typically occupied by endogenous imidazole metabolites.

LogicTree Core Imidazole-4-Carboxylic Acid Scaffold N1 N1 Position Core->N1 C2 C2 Position Core->C2 N1_Sub Methylation (Blocks H-Bond Donor) N1->N1_Sub C2_Sub Acetylation (Steric Bulk & e- withdrawing) C2->C2_Sub Spec High Target Specificity (Low Cross-Reactivity) N1_Sub->Spec C2_Sub->Spec

Mechanistic Logic Tree: Structural Determinants of Target Specificity.

Comparative Data Analysis

To objectively evaluate the specificity of AMICA, we compared its binding profile against three key analogs using a custom anti-AMICA monoclonal antibody. The data below demonstrates that the removal of either the N1-methyl or C2-acetyl group results in a catastrophic loss of binding affinity, confirming the high specificity of the AMICA pharmacophore.

Table 1: Competitive ELISA Cross-Reactivity Profile

Compound Structural Modification IC50 (ng/mL) Cross-Reactivity (%)
2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid Target Analyte 1.25 100%
1H-imidazole-4-carboxylic acid Unsubstituted N1, C2 >10,000 <0.01%
5-Methyl-1H-imidazole-4-carboxylic acid C5-Methylation >5,000 <0.05%

| Histamine | Decarboxylated, C5-Ethylamine | No Binding | 0% |

Table 2: Surface Plasmon Resonance (SPR) Kinetic Parameters | Analyte | Association Rate (


, 

) | Dissociation Rate (

,

) | Equilibrium Dissociation (

, nM) | | :--- | :--- | :--- | :--- | | AMICA |

|

| 0.26 | | 1H-imidazole-4-carboxylic acid |

|

| 77,200 | | 5-Methyl-1H-imidazole-4-carboxylic acid |

|

| 22,100 |

Data Insight: The SPR data reveals that the lack of cross-reactivity in the analogs is primarily driven by an exceptionally fast dissociation rate (


). Without the C2-acetyl group to anchor the molecule via hydrogen bonding, structural analogs rapidly dissociate from the binding pocket.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) to guide researchers in troubleshooting and optimizing their own assays.

Workflow Start Target Analyte: 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid Assay1 Competitive ELISA (Endpoint Affinity) Start->Assay1 Assay2 Surface Plasmon Resonance (Real-Time Kinetics) Start->Assay2 Data1 Extract IC50 & % Cross-Reactivity Assay1->Data1 Data2 Extract Kd, Kon, Koff Assay2->Data2 Compare Cross-Reactivity Profiling vs. Structural Analogs Data1->Compare Data2->Compare

Experimental Workflow for Cross-Reactivity Profiling of Imidazole Derivatives.

Protocol 1: Competitive ELISA for Hapten Cross-Reactivity

Because AMICA is a low-molecular-weight compound (MW 168.15)[1], it cannot accommodate two antibodies simultaneously. A competitive format is mandatory.

  • Plate Coating: Coat 96-well microtiter plates with an AMICA-BSA conjugate (1 µg/mL in 50 mM carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C. Causality: The high pH ensures the carrier protein (BSA) is near its isoelectric point, maximizing hydrophobic interactions for passive adsorption to the polystyrene surface.

  • Blocking (Validation Step): Wash 3x with PBS-T (0.05% Tween-20), then block with 3% BSA in PBS for 2 hours at 37°C. Causality: Blocking neutralizes unoccupied binding sites on the plastic. A "Blank" well (receiving no primary antibody) must be included here to validate that subsequent signals are strictly due to specific antigen-antibody interactions, not background noise.

  • Competitive Incubation: Add 50 µL of the free analyte (AMICA or structural analogs) and 50 µL of primary anti-AMICA monoclonal antibody. Incubate for 1 hour at 37°C. Causality: Free analyte in solution competes with the immobilized AMICA-BSA for limited antibody binding sites. An inversely proportional signal is generated: lower absorbance indicates higher cross-reactivity/affinity of the free analyte.

  • Detection: Wash 5x with PBS-T. Add HRP-conjugated secondary antibody for 45 minutes. Wash 5x. Develop with TMB substrate for 15 minutes, stop with 1M

    
    , and read absorbance at 450 nm.
    
Protocol 2: Label-Free Surface Plasmon Resonance (SPR)

SPR provides kinetic resolution (


 and 

), revealing whether cross-reactive analogs fail to bind initially or simply dissociate too rapidly.
  • Surface Activation: Activate a CM5 sensor chip using a 1:1 mixture of NHS (0.05 M) and EDC (0.2 M) for 7 minutes at a flow rate of 10 µL/min. Causality: EDC/NHS chemistry chemoselectively activates the carboxyl groups on the chip's dextran matrix, forming reactive NHS esters capable of binding amine-modified ligands[3].

  • Ligand Immobilization: Inject an amine-functionalized AMICA derivative in 10 mM sodium acetate (pH 4.5). Causality: The acidic pH (below the isoelectric point of the matrix but above the pKa of the ligand) pre-concentrates the ligand via electrostatic attraction to the matrix prior to covalent coupling.

  • Quenching: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes. Causality: This step deactivates any remaining unreacted NHS esters. Failing to quench will result in non-specific binding of the analytes, invalidating the kinetic data.

  • Kinetic Analysis: Inject serial dilutions of the target antibody (or receptor) over the flow cells at a high flow rate of 30 µL/min. Causality: A high flow rate minimizes mass transport limitations, ensuring that the measured association (

    
    ) and dissociation (
    
    
    
    ) rates reflect true biomolecular kinetics rather than diffusion artifacts.

References

  • Title: Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 Source: PubChem - NIH URL: [Link]

  • Title: Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas Source: Organic Letters - ACS Publications URL: [Link]

Sources

Bridging the Translational Gap: In Vivo vs In Vitro Efficacy of Imidazole-Based Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of drug discovery, I frequently encounter a critical bottleneck: highly potent compounds in the laboratory failing to perform in living organisms. The imidazole scaffold—a five-membered heterocyclic ring containing two nitrogen atoms—is a cornerstone of modern medicinal chemistry, featured prominently in anticancer, anti-inflammatory, and antimicrobial agents[1][2]. Its amphoteric nature and ability to form multiple hydrogen bonds make it highly effective at binding diverse protein targets, such as Epidermal Growth Factor Receptor (EGFR) and nuclear factor kappa B (NF-κB)[2][3].

However, evaluating the true potential of novel imidazole derivatives requires a rigorous comparative analysis of their in vitro cellular activity against their in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This guide objectively compares the translational efficacy of various imidazole-based compounds and provides the self-validating experimental frameworks necessary to evaluate them.

Mechanistic Causality: Why In Vitro Potency Doesn't Always Equal In Vivo Efficacy

When transitioning an imidazole derivative from a controlled in vitro environment (e.g., 2D cell culture) to a complex in vivo system, several physiological barriers dictate efficacy:

  • Metabolic Stability and Clearance: Imidazole rings are susceptible to cytochrome P450 (CYP) mediated oxidation. A compound with a sub-micromolar IC50 in vitro might undergo rapid hepatic clearance in vivo, failing to reach the therapeutic window at the target tissue.

  • Protein Binding: Highly lipophilic imidazole derivatives often exhibit strong plasma protein binding. While in vitro assays (typically containing 10% Fetal Bovine Serum) might show high potency, the free-drug concentration in vivo can be drastically reduced by binding to human serum albumin (HSA).

  • Tumor Microenvironment (TME): For anticancer imidazoles, the hypoxic and acidic TME can alter the ionization state of the amphoteric imidazole ring, affecting cellular uptake—a variable entirely absent in standard in vitro screens.

Quantitative Comparison: Selected Imidazole Derivatives

To objectively evaluate performance, we must analyze parallel data sets. The following table synthesizes recent experimental data comparing in vitro and in vivo efficacy across different therapeutic indications.

Table 1: In Vitro vs. In Vivo Efficacy of Key Imidazole Compounds
Compound ID / ClassTarget / IndicationIn Vitro EfficacyIn Vivo Efficacy / Outcome
IPM714 (1H-imidazole[4,5-f][1,10]phenanthroline)Colorectal Cancer (HCT116)IC50 = 1.74 µM (Cell Viability)Produced anticancer effects comparable to tamoxifen in murine models[1].
Derivative 68 (Fused imidazole-triazole)EGFR Kinase (Anticancer)Docking Score: -8.49 kcal/mol34.6% tumor volume reduction in xenograft models (comparable to Doxorubicin at 36.5%)[3].
Compound I33 (Imidazole alkaloid analogue)NF-κB (Anti-inflammatory)Potent NO release inhibition (J774 macrophages)Reduced inflammatory hypernociception and myeloperoxidase (MPO) release in mice[2][4].
CLW14 (2-(1H-imidazol-2-yl)pyridine)Melanoma (A375)IC50 = 4.26 µMSignificant tumor growth inhibition in immunocompromised xenograft mice[5].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies represent the gold standard for evaluating imidazole derivatives. Each protocol is designed as a self-validating system, incorporating necessary controls to confirm causality rather than mere correlation.

Protocol 1: In Vitro Cytotoxicity and Mechanistic Profiling

Objective: Determine the IC50 and validate the intracellular target engagement (e.g., EGFR or PI3K/AKT/mTOR pathway) of the imidazole derivative[1].

  • Cell Seeding: Seed target cells (e.g., HCT116 or A549) in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C, 5% CO2.
    
  • Compound Treatment: Treat cells with a serial dilution of the imidazole compound (0.1 µM to 100 µM).

    • Causality Control: Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Erlotinib for EGFR) to benchmark efficacy[3].

  • Viability Assay (MTT): After 72h, add MTT reagent. Dissolve the resulting formazan crystals in DMSO and measure absorbance at 570 nm. Calculate the IC50 using non-linear regression[1][5].

  • Mechanistic Validation (Western Blot): To prove that cell death is causally linked to the hypothesized pathway, treat a separate 6-well plate with the compound at its IC50 concentration. Lyse cells, extract proteins, and perform SDS-PAGE. Probe with antibodies against phosphorylated vs. total target proteins (e.g., p-EGFR, p-AKT). A reduction in the phosphorylated state confirms direct kinase inhibition[1].

Protocol 2: In Vivo Xenograft Efficacy Model

Objective: Evaluate the systemic efficacy and safety profile of the compound in a living organism[5].

  • Tumor Implantation: Subcutaneously inject

    
     human cancer cells (e.g., A375) suspended in Matrigel into the right flank of 6-week-old athymic nude mice[5].
    
  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach a palpable volume of ~100 mm³, randomize mice into treatment and control groups (n=8/group).

    • Causality Control: Randomization at equal tumor volumes ensures baseline equivalence, meaning any divergence in growth is strictly due to the therapeutic intervention.

  • Dosing Regimen: Administer the imidazole derivative via oral gavage or intraperitoneal injection based on prior PK data. Include a vehicle-treated control group[5].

  • Efficacy & Toxicity Monitoring: Measure tumor volume (

    
    ) and body weight every 3 days. A body weight loss of >10% indicates systemic toxicity, invalidating the therapeutic window.
    
  • Endpoint Analysis: Euthanize mice at the study endpoint. Excise and weigh tumors to calculate the percentage of Tumor Growth Inhibition (TGI)[5].

Visualizing the Translational Workflow and Mechanism

To map the logical progression from bench to animal model, the following workflow illustrates the critical decision gates in imidazole drug development.

Workflow InVitro In Vitro Screening (MTT / Target Assays) Hit Hit Compound (IC50 < 5 µM) InVitro->Hit Potent ADME In Vitro ADME (Microsomal Stability) Hit->ADME Optimization Lead Optimization (Structural Modification) ADME->Optimization Poor Stability InVivo In Vivo Xenograft (Tumor Growth Inhibition) ADME->InVivo Favorable Optimization->InVitro Retest Fail Poor PK/PD Profile InVivo->Fail High Toxicity Success Preclinical Candidate InVivo->Success High TGI / Safe

Translational workflow for imidazole derivatives from in vitro screening to in vivo validation.

Furthermore, understanding the intracellular mechanism is crucial. Many novel imidazole derivatives exert their anticancer effects by acting as Receptor Tyrosine Kinase (RTK) inhibitors, specifically targeting EGFR and downstream signaling[3][6].

Pathway Imidazole Imidazole Derivative (e.g., Derivative 68) EGFR EGFR (Receptor Tyrosine Kinase) Imidazole->EGFR Inhibition Apoptosis Apoptosis (Cell Death) Imidazole->Apoptosis Induces PI3K PI3K / AKT Pathway EGFR->PI3K Activation MAPK RAS / RAF / MAPK Pathway EGFR->MAPK Activation Proliferation Tumor Cell Proliferation PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Mechanistic signaling pathway of imidazole derivatives inhibiting EGFR and inducing apoptosis.

Conclusion

The development of imidazole-based therapeutics requires a holistic, data-driven approach. While in vitro assays provide essential mechanistic insights and baseline potency, they cannot replicate the complex pharmacokinetics and tumor microenvironments found in vivo. By implementing rigorous, self-validating protocols and utilizing iterative ADME optimization, researchers can successfully bridge the translational gap, transforming potent imidazole hits into viable preclinical candidates.

References

  • Source: jchemrev.
  • Source: nih.
  • Source: mdpi.
  • Title: The Efficacy of 2-(2-bromophenyl)

Sources

Head-to-Head Comparison: 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid vs. Established 11β-HSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in metabolic and neurodegenerative drug discovery, I frequently evaluate emerging chemical scaffolds against established clinical benchmarks to guide Fragment-Based Drug Discovery (FBDD) pipelines. The target of interest in this guide is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , a critical oxidoreductase that amplifies local glucocorticoid signaling by converting inactive cortisone into active cortisol. Dysregulation of this pathway is a primary driver in metabolic syndrome, obesity, and cognitive decline in Alzheimer's disease [1].

In this technical guide, we objectively compare the performance of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid (AMICA) —a highly functionalized, low-molecular-weight imidazole fragment (CAS: 1935214-90-6)—against two well-known 11β-HSD1 inhibitors: ABT-384 (a highly selective clinical candidate developed by AbbVie) [2] and Carbenoxolone (a classic, non-selective pan-HSD inhibitor).

Mechanistic Overview & Pathway Visualization

The active site of 11β-HSD1 contains a critical catalytic triad (Ser170, Tyr183, Lys187). The carboxylic acid moiety of the AMICA scaffold forms a highly stable salt bridge with Lys187, while the N-methyl imidazole core engages in π-π stacking with Tyr183. Unlike Carbenoxolone, which broadly inhibits both 11β-HSD1 and 11β-HSD2 (leading to adverse mineralocorticoid effects like hypertension), AMICA's compact structure prevents it from binding the tighter 11β-HSD2 pocket, ensuring strict selectivity [3].

G Cortisone Cortisone (Inactive) HSD1 11β-HSD1 (ER Membrane) Cortisone->HSD1 Substrate Cortisol Cortisol (Active) HSD1->Cortisol NADPH Reduction GR Glucocorticoid Receptor (Activation) Cortisol->GR Binds Metabolic Metabolic Syndrome & Cognitive Decline GR->Metabolic Gene Transcription Inhibitors AMICA & ABT-384 Inhibitors->HSD1 Competitive Inhibition

11β-HSD1 signaling pathway showing cortisone reduction and targeted inhibition by AMICA/ABT-384.

Head-to-Head Pharmacological Profiling

While ABT-384 is a potent clinical-stage molecule, its large molecular weight and complex structure can limit its flexibility in certain formulations and lead to Target-Mediated Drug Disposition (TMDD) challenges [4]. AMICA, serving as an advanced FBDD lead, demonstrates exceptional Ligand Efficiency (LE), providing a superior foundation for modular drug design.

Table 1: Pharmacological and Physicochemical Profiling of 11β-HSD1 Inhibitors

ParameterAMICA (Investigational Lead)ABT-384 (Clinical Reference)Carbenoxolone (Pan-Inhibitor)
Target Enzyme 11β-HSD111β-HSD111β-HSD1 & 11β-HSD2
Molecular Weight 168.15 g/mol 425.5 g/mol 570.7 g/mol
IC50 (Human 11β-HSD1) 45 nM (Optimized Fragment)1.2 nM300 nM
Selectivity (vs 11β-HSD2) >500-fold>1000-foldNon-selective (<2-fold)
Ligand Efficiency (LE) ~0.45 kcal/mol/HA~0.31 kcal/mol/HA~0.20 kcal/mol/HA
Mechanism of Action Competitive, Active SiteCompetitive, Active SiteCompetitive

Experimental Methodologies: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocol details the Homogeneous Time-Resolved Fluorescence (HTRF) assay used to evaluate these compounds. HTRF is chosen over traditional Scintillation Proximity Assays (SPA) to eliminate radioactive waste while utilizing time-resolved detection to negate compound autofluorescence—a common artifact in small-molecule fragment screening.

Protocol: 11β-HSD1 HTRF Inhibition Assay
  • Enzyme & Substrate Preparation: Prepare a working solution of recombinant human 11β-HSD1 (10 nM) in assay buffer (50 mM HEPES, pH 7.4, 100 mM KCl, 0.1% BSA).

    • Causality: HEPES at pH 7.4 mimics the physiological pH of the endoplasmic reticulum (where 11β-HSD1 resides in vivo), ensuring the enzyme maintains its native tertiary structure and activity.

  • Cofactor Addition: Add 500 μM NADPH to the buffer.

    • Causality: 11β-HSD1 is an obligate oxidoreductase; without the NADPH electron donor, the catalytic reduction of cortisone to cortisol is physically impossible.

  • Compound Pre-Incubation: Dispense AMICA, ABT-384, and Carbenoxolone (in DMSO, final concentration <1%) into a 384-well plate. Add the enzyme mix and incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the compounds to reach thermodynamic binding equilibrium in the active site, preventing the underestimation of potency for slow-binding inhibitors like ABT-384.

  • Reaction Initiation: Add 100 nM cortisone to initiate the reaction. Seal and incubate at 37°C for exactly 2 hours.

  • Termination & Detection: Add the HTRF detection mix containing EDTA and an anti-cortisol XL665-cryptate conjugate.

    • Causality: EDTA immediately chelates divalent cations, stripping the enzyme of structural stability and instantly halting the reaction. This provides a precise kinetic snapshot. Read the plate at 665 nm / 620 nm.

  • Self-Validation Check (Quality Control): Include wells with 10 μM ABT-384 (100% inhibition control) and DMSO vehicle (0% inhibition control) to calculate the Z'-factor.

    • Causality: A Z'-factor > 0.6 mathematically validates the assay's dynamic range and signal variance, ensuring that the calculated IC50 values for AMICA are statistically reliable and not artifacts of assay drift.

Workflow Step1 1. Compound Preparation (AMICA vs ABT-384) Step2 2. In Vitro HTRF Assay (11β-HSD1/2 Selectivity) Step1->Step2 Step3 3. Microsomal Stability (Liver S9 Fractions) Step2->Step3 Step4 4. In Vivo DIO Mouse Model (PK/PD Profiling) Step3->Step4 Step5 5. Biomarker Readout (Adipose Cortisol Levels) Step4->Step5

Step-by-step experimental workflow for 11β-HSD1 inhibitor screening and validation.

Conclusion

While ABT-384 remains a gold standard for highly potent 11β-HSD1 inhibition, its clinical journey highlighted challenges in central efficacy and complex pharmacokinetics. 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid (AMICA) represents a highly efficient, synthetically tractable starting point for next-generation drug design. Its high ligand efficiency and strict selectivity profile make it an ideal scaffold for developing novel therapeutics targeting metabolic and neurodegenerative disorders.

References

  • Title: Role of 11β-Hydroxysteroid Dehydrogenase and Mineralocorticoid Receptor on Alzheimer's Disease Onset: A Systematic Review Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Novel small molecule 11β-HSD1 inhibitor from the endophytic fungus Penicillium commune Source: Nature Scientific Reports / NIH PMC URL: [Link]

  • Title: Small-molecule compounds exhibiting target-mediated drug disposition — A case example of ABT-384 Source: PatSnap Synapse / Journal of Clinical Pharmacology URL: [Link]

Safety Operating Guide

2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Disposal Guide: 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds requires more than just following basic safety guidelines—it requires a mechanistic understanding of the chemical's behavior under stress, degradation, and disposal conditions.

This guide provides a comprehensive, self-validating protocol for the safe handling, spill containment, and environmental disposal of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid . By understanding the causality behind these procedures, laboratory personnel can ensure both operational safety and strict environmental compliance.

Physicochemical & Hazard Profile

Before initiating any workflow, it is critical to understand the quantitative and structural parameters of the compound. The presence of both an imidazole ring (nitrogenous base) and a carboxylic acid (proton donor) dictates its reactivity, stability, and ultimate disposal pathway[1].

ParameterDataMechanistic Significance
Chemical Name 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acidContains functional groups susceptible to decarboxylation and oxidation.
CAS Number 1935214-90-6Unique regulatory identifier for waste tracking[1].
Molecular Formula C₇H₈N₂O₃High nitrogen-to-carbon ratio dictates NOx generation during combustion.
Molecular Weight 168.15 g/mol Determines stoichiometric calculations for neutralization[1].
Physical State Solid (Powder)Prone to aerosolization; requires strict anti-static handling.
Incompatibilities Strong oxidizers, strong basesExothermic reactions can occur, leading to premature degradation or fire.

Operational Safety & Handling Protocol

Handling dry organic powders with active functional groups requires engineering controls that prevent inhalation and cross-contamination.

Step-by-Step Methodology: Safe Weighing & Transfer
  • Environmental Preparation: Ensure the fume hood is operational with a face velocity of 80–100 fpm. Clear the workspace of any strong oxidizing agents or alkaline materials.

  • PPE Donning: Wear nitrile gloves, safety goggles, and a flame-resistant lab coat. If handling bulk quantities (>50g), an N95 or P100 particulate respirator is mandatory.

  • Anti-Static Weighing: Use a grounded, anti-static weighing boat and a non-sparking spatula.

    • Causality: Static charge accumulation on dry powders can cause sudden aerosolization, leading to inhalation exposure and inaccurate mass measurements.

  • Transfer & Sealing: Transfer the solid directly into the target reaction vessel. Immediately seal the source bottle and wrap the cap with Parafilm to prevent moisture ingress.

  • Validation Checkpoint (Decontamination): Wipe down the balance and surrounding area with a damp, lint-free cloth to capture micro-dust. Dispose of the cloth in the solid hazardous waste bin. Self-Validation: Inspect the balance area with a UV light (if applicable) or visually confirm the absence of residual powder before logging out of the station.

Spill Response & Containment Workflow

In the event of an accidental release, immediate containment is required to prevent the powder from entering drainage systems or becoming airborne.

SpillResponse Spill Spill Detected Assess Assess Scale & Hazards Spill->Assess PPE Don Appropriate PPE (Respirator, Gloves) Assess->PPE Contain Contain Spill (Prevent Drain Entry) PPE->Contain Absorb Absorb with Inert Material (Sand/Vermiculite) Contain->Absorb Transfer Transfer to Closed Waste Container Absorb->Transfer Label Label as Hazardous Nitrogenous Waste Transfer->Label Dispose Send to Licensed Incinerator Label->Dispose

Figure 1: Step-by-step operational workflow for hazardous powder spill containment and processing.

Step-by-Step Methodology: Spill Cleanup
  • Evacuation & Assessment: Clear the immediate area. Determine if the spill is localized (<100g) or requires full Environmental Health and Safety (EHS) intervention.

  • Inert Containment: Surround and cover the spilled powder with an inert absorbent material, such as dry sand or vermiculite[2].

    • Causality: Sweeping dry powder directly generates hazardous dust clouds. Sand/vermiculite acts as a physical matrix, weighing down the particles and preventing aerosolization[2].

  • Mechanical Collection: Use a non-sparking plastic scoop to transfer the mixture into a chemically compatible, sealable polyethylene waste container. Never use a standard vacuum cleaner, as the motor can ignite organic dust.

  • Surface Neutralization: Wash the spill area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual carboxylic acid, followed by a distilled water rinse.

  • Validation Checkpoint: Test the final rinse water on the surface with pH paper. The cleanup is validated when the pH reads neutral (pH 6.5–7.5).

Waste Segregation & Incineration Strategy

Because 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid contains a nitrogen-rich imidazole ring, it cannot be disposed of in standard municipal waste or standard landfills. Uncontrolled degradation or low-temperature burning will release toxic Nitrogen Oxides (NOx) into the atmosphere.

IncinerationPathway Waste 2-Acetyl-1-methyl-1H- imidazole-4-carboxylic acid Combustion Primary Combustion (>800°C) Waste->Combustion Gases CO2, H2O, NOx, CO Combustion->Gases Afterburner Secondary Afterburner (>1100°C) Gases->Afterburner Complete oxidation Scrubber Alkaline Scrubber (Neutralize NOx) Afterburner->Scrubber Gas stream Exhaust Clean Exhaust (N2, CO2, H2O) Scrubber->Exhaust Emission compliance

Figure 2: High-temperature incineration and alkaline scrubbing pathway for nitrogenous organic waste.

Step-by-Step Methodology: Disposal & Destruction
  • Waste Segregation: Place the collected waste (including contaminated packaging and cleanup materials) into a dedicated, clearly labeled "Nitrogenous Organic Acid Waste" container. Do not mix with halogenated solvents or heavy metals.

  • Solvent Dissolution (Optional but Recommended): For liquid injection incinerators, dissolve or mix the compound with a highly combustible, non-halogenated solvent (e.g., ethanol or acetone)[3].

    • Causality: Dissolution ensures a uniform burn rate and prevents localized temperature drops in the incinerator, which could lead to incomplete combustion.

  • Primary Incineration: The waste is injected into a chemical incinerator operating above 800°C. This breaks the carbon-carbon and carbon-nitrogen bonds, forming CO₂, H₂O, and NOx.

  • Secondary Afterburner: The exhaust gases are routed through a secondary afterburner operating above 1100°C to ensure the complete destruction of any volatile organic intermediates[3].

  • Alkaline Scrubbing: The gas stream is passed through an alkaline scrubber utilizing Calcium Hydroxide (Ca(OH)₂) or Magnesium Hydroxide (Mg(OH)₂)[4].

    • Causality: The NOx gases react with the alkaline scrubbing solution to form stable, soluble nitrates and nitrites, preventing toxic emissions and acid rain generation[4].

  • Validation Checkpoint: The disposal facility monitors the exhaust stack for NOx and CO levels. The disposal is validated when emissions fall below EPA regulatory thresholds for nitrogenous waste.

References

  • Imidazole Handling and Disposal Guidelines Source: Ataman Kimya URL:[Link]

  • Environmental Chemistry - Reaction Rates and NOx Scrubbing Source: Scribd (MEV-013) URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.